Product packaging for Diethyl furan-2,5-dicarboxylate(Cat. No.:CAS No. 53662-83-2)

Diethyl furan-2,5-dicarboxylate

Cat. No.: B020899
CAS No.: 53662-83-2
M. Wt: 212.2 g/mol
InChI Key: PHGMGTWRSNXLDV-UHFFFAOYSA-N
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Description

Diethyl furan-2,5-dicarboxylate is a high-value diester derivative of 2,5-furandicarboxylic acid (FDCA), a pivotal bio-based platform chemical identified by the U.S. Department of Energy. This compound serves as a critical building block and monomer in research and development for synthesizing novel, sustainable materials. Its primary mechanism of action involves participating in esterification and transesterification reactions, enabling the controlled construction of complex molecular architectures, particularly through step-growth polymerization. This reagent is predominantly investigated as a renewable alternative to petroleum-derived aromatic monomers in polymer science. It is a key precursor for synthesizing bio-based polyesters, such as polyethylene furanoate (PEF), which exhibit superior gas barrier properties and enhanced thermal characteristics compared to conventional polyesters like PET. The furan ring's inherent rigidity contributes to excellent material properties in the resulting polymers. Furthermore, its applications extend to the development of polyamides, polyurethanes, and other step-growth polymers, supporting the exploration of materials with tailored thermal and mechanical performance. Researchers value this diethyl ester for its utility in organic synthesis as a versatile intermediate for producing other FDCA derivatives, including diamides and diacid chlorides. As a scientific tool, it facilitates the study of structure-property relationships in furan-based polymers and supports the advancement of green chemistry principles. Proper storage in a cool, dark place under inert conditions is recommended to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B020899 Diethyl furan-2,5-dicarboxylate CAS No. 53662-83-2

Properties

IUPAC Name

diethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMGTWRSNXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344506
Record name diethyl furan-2,5-dicarboxylate
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-83-2
Record name diethyl furan-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-2,5-dicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl Furan-2,5-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate is a bio-based chemical compound derived from furan-2,5-dicarboxylic acid (FDCA). As a diester, it serves as a crucial building block in the synthesis of various organic molecules and polymers.[1][2] Its furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique chemical properties that make it a subject of increasing interest in materials science and medicinal chemistry.[2] The compound's origins from renewable biomass sources position it as a sustainable alternative to petroleum-based chemicals.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₂O₅[3]
Molecular Weight 212.20 g/mol [3]
CAS Number 53662-83-2[2]
Melting Point 46-48 °C[2]
Boiling Point 167-168 °C at 15 Torr[2]
Density (predicted) 1.172 ± 0.06 g/cm³[2]
Solubility Slightly soluble in chloroform and methanol. Specific quantitative data in a range of organic solvents is not readily available in the literature.[2]
Storage Temperature 2-8 °C[2]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

TechniqueDataReference
¹H NMR (CDCl₃) δ 7.20 (s, 2H), 4.40 (q, J = 7.1 Hz, 4H), 1.39 (t, J = 7.1 Hz, 6H)[4]
¹³C NMR (CDCl₃) δ 158.1, 146.9, 118.2, 61.6, 14.2[4]
Infrared (IR) Key absorptions indicating C=O and C-O stretching of the ester groups, and furan ring vibrations.[5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 212. Key fragments correspond to the loss of ethoxy and carboethoxy groups.[5]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol in the presence of an acid catalyst.

Experimental Protocol: Sulfuric Acid Catalyzed Esterification

This protocol is a standardized procedure based on literature methods.[4]

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and flask

  • Filtration paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furan-2,5-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78-100 °C) and maintain reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Precipitation: Add the concentrated reaction mixture dropwise into a beaker of cold distilled water while stirring. A white precipitate of this compound should form.

  • Neutralization and Filtration: Neutralize the aqueous suspension by the slow addition of a 5% sodium carbonate solution until the pH is approximately 7. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with several portions of distilled water to remove any remaining salts and acid. Dry the product overnight under high vacuum.

  • Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up FDCA FDCA ReactionMixture Reaction Mixture FDCA->ReactionMixture EtOH Ethanol EtOH->ReactionMixture H2SO4 H₂SO₄ (cat.) H2SO4->ReactionMixture Reflux Reflux (12-18h) ReactionMixture->Reflux Evaporation Evaporation of Excess EtOH Reflux->Evaporation Precipitation Precipitation in H₂O Evaporation->Precipitation Neutralization Neutralization (5% Na₂CO₃) Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Washing with H₂O Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of bio-based polyesters.[6] It serves as a renewable alternative to terephthalic acid derivatives used in the production of plastics like polyethylene terephthalate (PET). The resulting furan-based polyesters, such as polyethylene furanoate (PEF), exhibit promising properties including enhanced thermal stability and barrier properties, making them suitable for applications in packaging and textiles.[7] Researchers are actively exploring the enzymatic polymerization of this compound with various diols to create novel copolyesters with tailored properties.[6]

Organic Synthesis and Medicinal Chemistry

In the realm of drug discovery, the furan nucleus is a recognized pharmacophore present in numerous bioactive compounds.[8] While this compound itself is not typically the final active pharmaceutical ingredient, its bifunctional nature makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[2] The ester functionalities can be readily converted to other functional groups, such as amides or hydrazides, to generate libraries of novel compounds for biological screening.[8] However, specific examples of marketed drugs or late-stage clinical candidates that directly utilize this compound as a key intermediate are not prominently featured in the current scientific literature.

Safety and Handling

This compound is classified as an irritant.[9]

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Logical_Relationship FDCA Furan-2,5-dicarboxylic Acid (FDCA) (from Biomass) DEFDC This compound (DEFDC) FDCA->DEFDC Esterification Polyesters Bio-based Polyesters (e.g., PEF) DEFDC->Polyesters Polymerization OrganicIntermediates Organic Synthesis Intermediates DEFDC->OrganicIntermediates Functional Group Transformation Packaging Packaging Materials Polyesters->Packaging Textiles Textiles Polyesters->Textiles Pharma Pharmaceuticals OrganicIntermediates->Pharma Agrochem Agrochemicals OrganicIntermediates->Agrochem

Caption: Relationship of this compound to its precursor and applications.

Conclusion

This compound is a valuable and versatile bio-based platform chemical with significant potential in both materials science and organic synthesis. Its role as a monomer for sustainable polymers is well-established, and its utility as a scaffold for the synthesis of novel compounds continues to be explored. This guide provides essential technical information to aid researchers and professionals in leveraging the unique properties of this compound in their research and development endeavors. Further investigation into its specific applications in drug development and a more comprehensive characterization of its solubility in various organic solvents would be beneficial areas for future research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl furan-2,5-dicarboxylate: Structure, Properties, and Applications

Abstract

This compound (DEFDC) is a bio-based platform chemical derived from 2,5-furandicarboxylic acid (FDCA). As a sustainable alternative to petroleum-derived terephthalic acid, DEFDC is gaining significant attention, primarily as a monomer for the synthesis of bio-based polymers such as polyethylene furanoate (PEF). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and characterization of DEFDC. While its primary application lies in polymer chemistry, this document also explores the limited available information on its biological context, acknowledging the current research gaps relevant to drug development professionals.

Chemical Structure and Identification

This compound is a symmetrical diester of 2,5-furandicarboxylic acid. The molecule consists of a central furan ring with ethyl carboxylate groups attached at the 2 and 5 positions.

IUPAC Name: this compound Synonyms: 2,5-Furandicarboxylic acid diethyl ester, FDCA-diethyl ester CAS Number: 53662-83-2 Molecular Formula: C₁₀H₁₂O₅ Molecular Weight: 212.20 g/mol Chemical Structure:

Physicochemical Properties

The physicochemical properties of DEFDC are summarized in the table below, providing essential data for its handling, processing, and application.

PropertyValueReference
Physical Form White solid[1]
Melting Point 46-48 °C[1]
Boiling Point 167-168 °C at 15 Torr[1]
Density 1.172 ± 0.06 g/cm³ (predicted)[1]
Solubility Slightly soluble in chloroform and methanol[1]
Storage Temperature 2-8 °C[1]

Synthesis and Purification

The primary route for the synthesis of this compound involves the esterification of 2,5-furandicarboxylic acid (FDCA).

Synthesis of this compound (DEFDC)

A common laboratory-scale synthesis involves the Fischer esterification of FDCA with ethanol in the presence of an acid catalyst.

Experimental Protocol:

  • To a round-bottom flask, add 2,5-furandicarboxylic acid (FDCA).

  • Add an excess of absolute ethanol to act as both reactant and solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • The reaction mixture is refluxed, typically overnight, with continuous stirring at a temperature of around 100 °C.[2]

  • After cooling, the excess ethanol is removed by evaporation under reduced pressure.[2]

  • The resulting solution is added dropwise into distilled water while stirring, causing the precipitation of this compound.[2]

  • The precipitate is collected by filtration, washed with water, and dried.

Below is a graphical representation of the synthesis workflow.

G FDCA Furan-2,5-dicarboxylic Acid (FDCA) Reflux Reflux @ 100°C FDCA->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 Sulfuric Acid (catalyst) H2SO4->Reflux Evaporation Evaporation of excess Ethanol Reflux->Evaporation Precipitation Precipitation in Water Evaporation->Precipitation DEFDC This compound (DEFDC) Precipitation->DEFDC G DEFDC This compound (DEFDC) Polycondensation Two-Step Polycondensation DEFDC->Polycondensation Diol Aliphatic Diol Diol->Polycondensation Lipase Immobilized Lipase (e.g., Candida antarctica lipase B) Lipase->Polycondensation Copolyester Bio-based Semiaromatic Copolyester Polycondensation->Copolyester

References

An In-depth Technical Guide to Diethyl furan-2,5-dicarboxylate (CAS: 53662-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate (DEFDC), identified by the CAS number 53662-83-2, is a diester derivative of furan-2,5-dicarboxylic acid (FDCA). As a bio-based platform chemical, FDCA and its derivatives are gaining significant attention as sustainable alternatives to petroleum-based counterparts, particularly in the synthesis of polymers.[1] DEFDC serves as a key monomer in the production of bio-based polyesters, positioning it as a compound of interest in materials science. While its primary applications are in polymer chemistry, its furan scaffold also suggests potential, though largely unexplored, roles in medicinal chemistry and drug development. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] It is slightly soluble in chloroform and methanol.[2] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 53662-83-2[2][3]
Molecular Formula C₁₀H₁₂O₅[2]
Molecular Weight 212.20 g/mol [2]
Appearance White solid[2]
Melting Point 46-48 °C[2]
Boiling Point 167-168 °C at 15 Torr[2]
Density 1.172 ± 0.06 g/cm³ (predicted)[2]
Storage Temperature 2-8 °C[2]
Table 2: Spectroscopic Data
SpectroscopyDataReference
¹H NMR (CDCl₃, 500 MHz) δ 7.19 (s, 2H), 4.39 (q, J=7.1 Hz, 4H), 1.38 (t, J=7.1 Hz, 6H)ChemicalBook
¹³C NMR (CDCl₃, 125 MHz) δ 158.1, 146.9, 118.2, 61.6, 14.2ChemicalBook
Infrared (IR) Major peaks indicative of C=O (ester) and furan ring vibrations.
Mass Spectrometry Molecular Ion (m/z): 212

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • 2-Methyltetrahydrofuran (for extraction, optional)

  • Magnesium sulfate (for drying, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for water removal), suspend furan-2,5-dicarboxylic acid (1.00 g, 6.41 mmol) in anhydrous ethanol (50 mL).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 18-67 hours. The progress of the reaction can be monitored by NMR spectroscopy.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the excess ethanol.

  • The crude product can be purified by precipitation. Add the concentrated solution dropwise into distilled water with continuous stirring.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 mL) and deionized water (3 x 10 mL).

  • Dry the purified this compound to obtain a white solid. An alternative workup involves extracting the cooled reaction mixture with 2-methyltetrahydrofuran, washing the organic layer with brine and water, drying over magnesium sulfate, filtering, and removing the solvent in vacuo.

Expected Yield: ~98%

Characterization: The structure of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

G Synthesis of this compound FDCA Furan-2,5-dicarboxylic acid (FDCA) Reflux Reflux (78°C) FDCA->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Work-up & Purification Reflux->Workup DEFDC This compound Workup->DEFDC

Synthesis of this compound.

Applications

The primary application of this compound is as a monomer in the synthesis of bio-based polyesters. These polymers are being investigated as sustainable alternatives to petroleum-derived plastics like polyethylene terephthalate (PET). The enzymatic polymerization of DEFDC with various diols, catalyzed by lipases such as Candida antarctica lipase B (CALB), has been successfully demonstrated.[1] This approach offers an environmentally friendly route to producing a range of copolyesters with tunable properties.

G Polymerization of this compound DEFDC This compound Polycondensation Enzymatic Polycondensation DEFDC->Polycondensation Diol Diol (e.g., 1,4-butanediol) Diol->Polycondensation Lipase Lipase (e.g., CALB) Lipase->Polycondensation Polyester Bio-based Polyester Polycondensation->Polyester Ethanol Ethanol (byproduct) Polycondensation->Ethanol

Polymerization of this compound.

Biological Activity and Toxicology

Currently, there is limited publicly available data on the specific biological activities, metabolic pathways, and signaling pathways of this compound. Its use is predominantly in the field of materials science. An older study mentioned a potential anesthetic action similar to cocaine, but this has not been substantiated in recent literature.

Derivatives of the furan-2,5-dicarboxylate scaffold have been investigated for various pharmacological activities. For instance, certain dianilides have shown antibacterial properties. However, these activities are not inherent to this compound itself.

Toxicological information is also sparse. The compound is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation.[2] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Future Perspectives

The future of this compound is strongly tied to the development of the bio-based economy. As a monomer derived from renewable resources, it is poised to play a significant role in the production of sustainable polymers. Further research into optimizing its synthesis and polymerization processes, particularly through enzymatic methods, will be crucial.

From a drug development perspective, the furan core of this compound represents a scaffold that could be further functionalized to explore a range of biological activities. More in-depth studies are needed to elucidate any inherent pharmacological or toxicological properties of the compound itself.

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Combine FDCA, Ethanol, and H₂SO₄ Reflux Reflux for 18-67 hours Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate under Reduced Pressure Cool->Concentrate Precipitate Precipitate in Water Concentrate->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with NaHCO₃ and Water Filter->Wash Dry Dry the Product Wash->Dry NMR ¹H and ¹³C NMR Spectroscopy Dry->NMR IR IR Spectroscopy Dry->IR MS Mass Spectrometry Dry->MS Analysis Analyze Data and Confirm Structure NMR->Analysis IR->Analysis MS->Analysis

A typical experimental workflow.

References

Hydrogenation to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Value-Added Chemicals from Furan-2,5-dicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals

Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical derived from renewable resources, is gaining significant attention as a sustainable alternative to petroleum-derived chemicals.[1][2] Its rigid furan ring and two carboxylic acid functionalities make it a versatile starting material for the synthesis of a wide array of valuable molecules, including monomers for polymers, pharmacologically relevant scaffolds, and specialty chemicals.[3][4] This technical guide provides a comprehensive overview of the core synthetic transformations of FDCA, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

The saturation of the furan ring in FDCA leads to the formation of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a key intermediate for the synthesis of adipic acid and other aliphatic compounds.[5] This reaction is typically achieved through catalytic hydrogenation.

Data Presentation: Catalytic Hydrogenation of FDCA to THFDCA
CatalystSupportTemperature (°C)H2 Pressure (bar)SolventTime (h)FDCA Conversion (%)THFDCA Yield (%)Reference
RuAl2O35031Water4>99~95[6][7]
RhC14050Acetic Acid3Not Reported83[6]
PdSilica14050Acetic Acid3Not Reported88[6]
RuHY Zeolite9030Not specifiedNot specified>9999.4 (for dimethyl ester)[8]
Experimental Protocol: Synthesis of THFDCA via Ruthenium-Catalyzed Hydrogenation

This protocol is based on the work described by Tran et al.[6][7]

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • Ru/Al2O3 catalyst (e.g., 5 wt% Ru)

  • Deionized water (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Filtration apparatus

Procedure:

  • In a typical experiment, the autoclave reactor is charged with FDCA (e.g., 1.0 wt% solution), the Ru/Al2O3 catalyst, and deionized water.[7]

  • The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 3.1 MPa).[7]

  • The reaction mixture is heated to the target temperature (e.g., 50 °C) with continuous stirring.[7]

  • The reaction is allowed to proceed for a set duration (e.g., 4 hours).[7]

  • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to separate the catalyst. The catalyst can be washed, dried, and stored for potential reuse.

  • The filtrate containing the product, THFDCA, can be analyzed by techniques such as HPLC to determine conversion and yield. The product can be isolated by solvent evaporation or other purification methods if required.

Workflow Diagram: FDCA to THFDCA Hydrogenation

FDCA_to_THFDCA FDCA FDCA Solution (in Water) Reactor High-Pressure Autoclave FDCA->Reactor Catalyst Ru/Al2O3 Catalyst Catalyst->Reactor Reaction Hydrogenation (50°C, 31 bar) Reactor->Reaction Hydrogen H2 Gas Hydrogen->Reactor Filtration Catalyst Filtration Reaction->Filtration Product THFDCA Solution Filtration->Product Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst

Caption: Workflow for the catalytic hydrogenation of FDCA to THFDCA.

Synthesis of Adipic Acid

Adipic acid, a key monomer for the production of nylon-6,6, can be synthesized from FDCA.[6] This transformation can be achieved through a one-pot direct conversion or a two-step process involving the intermediate formation of THFDCA.[6][9]

Data Presentation: Synthesis of Adipic Acid from FDCA and its Derivatives
Starting MaterialCatalyst(s)Temperature (°C)H2 Pressure (MPa)Solvent/Co-catalystTime (h)Adipic Acid Yield (%)Reference
FDCAPt-MoOx/TiO2200Not specifiedNot specifiedNot specified21[6]
FDCAPt/Nb2O5·xH2ONot specifiedNot specifiedNot specifiedNot specified38[9][10]
THFDCAHI160>1Propionic AcidNot specified89[11]
FDCA (two-step)1. Ru/Al2O32. [MIM(CH2)4SO3H]I1. 502. Not specified1. 3.12. Not specified1. Water2. Ionic Liquid1. 42. Not specified99 (overall)[6][7]
Experimental Protocol: Two-Step Synthesis of Adipic Acid from FDCA

This protocol is a conceptual representation based on the work of Tran et al.[6][7]

Step 1: Hydrogenation of FDCA to THFDCA

  • Follow the protocol outlined in Section 1 for the synthesis of THFDCA.

Step 2: Ring-Opening of THFDCA to Adipic Acid Materials:

  • Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from Step 1

  • Ionic liquid catalyst [MIM(CH2)4SO3H]I

  • Appropriate reaction vessel

Procedure:

  • The THFDCA obtained from the first step is mixed with the ionic liquid catalyst, [MIM(CH2)4SO3H]I.[6]

  • The reaction mixture is heated under appropriate conditions (temperature and time not specified in detail in the abstract) to facilitate the ring-opening and subsequent conversion to adipic acid.[6]

  • The ionic liquid system is designed to allow for efficient catalysis and simple isolation of the product.[6]

  • After the reaction is complete, the adipic acid product is isolated. The high purity of the product is a noted advantage of this system.[6]

  • The ionic liquid catalyst can potentially be recycled.[6]

Reaction Pathway: FDCA to Adipic Acid

FDCA_to_Adipic_Acid cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Ring Opening FDCA FDCA THFDCA THFDCA FDCA->THFDCA Ru/Al2O3, H2 FDCA->THFDCA HAA 2-Hydroxyadipic Acid (Intermediate) THFDCA->HAA [MIM(CH2)4SO3H]I THFDCA->HAA AA Adipic Acid HAA->AA Hydrogenolysis HAA->AA

Caption: Two-step reaction pathway from FDCA to Adipic Acid.

Reduction to 2,5-Bis(hydroxymethyl)furan (BHMF)

The reduction of both carboxylic acid groups of FDCA yields 2,5-bis(hydroxymethyl)furan (BHMF), a valuable diol for the synthesis of polyesters and polyurethanes.[3][12]

Data Presentation: Synthesis of BHMF from FDCA Derivatives

While direct reduction of FDCA to BHMF is possible, many routes proceed via FDCA esters.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)BHMF Yield (%)Reference
HMF (via Cannizzaro)Not applicableNot specifiedNot specifiedNot specifiedNot specified[2]
HMF (enzymatic/chemical reduction)VariousVariousVariousVariousup to 99[12]
FDCA estersNot specified in detailNot specifiedNot specifiedNot specifiedNot specified[3]

Detailed quantitative data for the direct reduction of FDCA to BHMF is less commonly reported in the initial search results, with more focus on the conversion from HMF.

Experimental Protocol: Conceptual Reduction of FDCA to BHMF

A generalized protocol for the reduction of a dicarboxylic acid like FDCA would involve the following steps. Specific reagents and conditions would need to be optimized.

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA) or its dimethyl ester

  • A suitable reducing agent (e.g., LiAlH4, NaBH4 with a catalyst, or catalytic hydrogenation setup)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether) for hydride reductions

  • Reaction vessel with a reflux condenser and inert atmosphere capabilities

  • Quenching solution (e.g., water, dilute acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4)

Procedure (using a chemical reductant):

  • FDCA or its ester is dissolved or suspended in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reducing agent is added portion-wise at a controlled temperature (often starting at 0 °C).

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified period until the reaction is complete (monitored by TLC or other analytical techniques).

  • After cooling, the reaction is carefully quenched by the slow addition of water or a dilute acid to decompose the excess reducing agent.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude BHMF.

  • The crude product can be purified by crystallization or chromatography.

Logical Relationship: FDCA to Furan-Based Polymers via BHMF

FDCA_to_Polymers_via_BHMF FDCA FDCA Reduction Reduction FDCA->Reduction BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Reduction->BHMF Polymerization Polymerization BHMF->Polymerization Polymers Polyesters, Polyurethanes Polymerization->Polymers Dicarboxylic_Acids Dicarboxylic Acids Dicarboxylic_Acids->Polymerization Diisocyanates Diisocyanates Diisocyanates->Polymerization

Caption: Synthesis pathway from FDCA to polymers via the BHMF intermediate.

Esterification to FDCA Esters

Esterification of FDCA is a common step to improve its solubility in organic solvents and to facilitate further reactions, particularly polymerization.[13][14]

Data Presentation: Synthesis of FDCA Esters
AlcoholCatalystTemperature (°C)Time (h)Ester Yield (%)Reference
EthanolSulfonic acid (from galactaric acid precursor)Not specifiedNot specified30 (for FDEE)[13]
ButanolSilica-supported sulfonic acids (from galactaric acid precursor)220480 (mono and dibutyl esters)[13]
Various AlcoholsEsterification catalyst50 - 325Not specifiedNot specified[14]
Experimental Protocol: General Esterification of FDCA

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • An excess of the desired alcohol (e.g., methanol, ethanol, butanol)

  • An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Reaction vessel with a reflux condenser (a Dean-Stark trap can be used to remove water)

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • FDCA, the alcohol, and a catalytic amount of acid are combined in the reaction vessel.

  • The mixture is heated to reflux for several hours. The reaction can be monitored by observing the removal of water in a Dean-Stark trap or by analytical techniques like TLC or GC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a neutralizing solution to remove the acid catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent, and filtered.

  • The solvent is evaporated to yield the crude FDCA ester, which can be further purified by distillation or crystallization.

Workflow Diagram: FDCA Esterification

FDCA_Esterification FDCA FDCA Reaction Esterification (Reflux) FDCA->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Crystallization) Workup->Purification FDCA_Ester FDCA Ester Purification->FDCA_Ester

Caption: General workflow for the esterification of FDCA.

Polymerization to Polyesters and Polyamides

FDCA is a prime candidate to replace terephthalic acid in the production of polyesters like polyethylene terephthalate (PET).[2][15] The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties.[16] FDCA can also be reacted with diamines to produce polyamides.

Data Presentation: FDCA-Based Polymer Synthesis

Due to the broad scope of polymerization, this table provides a qualitative overview.

Co-monomerPolymer TypeKey PropertiesReference
Ethylene GlycolPolyester (PEF)Improved gas barrier properties compared to PET[16]
1,4-ButanediolPolyester (PBF)High nucleation densities[2]
DiaminesPolyamideBio-based alternative to conventional nylons[3]
GlycerolPolyesterHydrophilic furanic polyester[17]
Experimental Protocol: Conceptual Melt Polycondensation for PEF

This is a generalized protocol for melt polymerization.

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA) or dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol

  • Polycondensation catalyst (e.g., antimony trioxide, titanium alkoxides)

  • Stabilizers (e.g., phosphorus compounds)

  • High-temperature, high-vacuum polymerization reactor

Procedure:

  • Esterification/Transesterification: FDCA or DMFD and a molar excess of ethylene glycol are charged into the reactor. The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate esterification (with FDCA) or transesterification (with DMFD), producing bis(2-hydroxyethyl) furandicarboxylate and releasing water or methanol, respectively.

  • Polycondensation: The temperature is gradually increased, and a vacuum is applied to remove excess ethylene glycol and drive the polymerization reaction forward. A catalyst is typically added at this stage.

  • The viscosity of the molten polymer increases as the reaction progresses. The reaction is continued until the desired molecular weight is achieved, which is often monitored by the torque of the stirrer.

  • Once the desired viscosity is reached, the molten polymer is extruded from the reactor, cooled (e.g., in a water bath), and pelletized.

Logical Relationship: FDCA Polymerization Pathways

FDCA_Polymerization cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis FDCA FDCA Direct_Esterification Direct Esterification FDCA->Direct_Esterification Amidation Amidation FDCA->Amidation DMFD Dimethyl 2,5-furandicarboxylate (DMFD) Transesterification Transesterification DMFD->Transesterification Diol Diol (e.g., Ethylene Glycol) Diol->Direct_Esterification Diol->Transesterification Polyester Polyester (e.g., PEF) Direct_Esterification->Polyester Transesterification->Polyester Diamine Diamine Diamine->Amidation Polyamide Polyamide Amidation->Polyamide

Caption: Pathways for the synthesis of polyesters and polyamides from FDCA.

This guide provides a foundational understanding of the synthetic potential of FDCA. For more specific applications and detailed experimental nuances, consulting the primary literature is highly recommended. The continued research in this area promises to further expand the library of bio-based chemicals and materials derived from this versatile platform molecule.

References

The Pivotal Role of Diethyl Furan-2,5-dicarboxylate in Advancing Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the pursuit of a sustainable future, the chemical industry is undergoing a paradigm shift, moving away from fossil fuel-based feedstocks towards renewable resources. At the heart of this green revolution lies the development of platform chemicals derived from biomass. Among these, Diethyl furan-2,5-dicarboxylate (DEFDC) has emerged as a key player, offering a versatile and environmentally benign building block for a wide array of applications, from novel polymers to pharmaceutical intermediates. This technical guide provides an in-depth exploration of the synthesis, applications, and green credentials of DEFDC, tailored for researchers, scientists, and professionals in drug development.

From Biomass to Building Block: The Synthesis of DEFDC

The journey to DEFDC begins with biomass-derived carbohydrates, which are converted to 5-hydroxymethylfurfural (HMF). HMF, a versatile platform chemical itself, is then oxidized to 2,5-furandicarboxylic acid (FDCA).[1][2][3][4] DEFDC is subsequently synthesized through the esterification of FDCA with ethanol. This process is a cornerstone of its green chemistry profile, utilizing renewable starting materials.[5][6]

Several synthetic routes to DEFDC have been explored, with a focus on maximizing yield and minimizing environmental impact. The direct esterification of FDCA with ethanol in the presence of an acid catalyst is a common and efficient method.[5][6]

Experimental Protocols for the Synthesis of this compound

Method 1: Sulfuric Acid Catalysis

  • Reactants: 2,5-Furandicarboxylic acid (1.00 g, 6.41 mmol), anhydrous ethanol (50 mL), 98% aqueous sulfuric acid (0.05 mL).[5]

  • Procedure:

    • Dissolve 2,5-furandicarboxylic acid in anhydrous ethanol in a round-bottom flask.

    • Slowly add concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours.[5]

    • After cooling to room temperature, concentrate the solution under reduced pressure to remove the solvent.

    • The resulting residue is filtered and washed sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 mL) and deionized water (3 x 10 mL).

    • The final product, this compound, is obtained as a white solid.[5]

  • Yield: 98%.[5]

Method 2: p-Toluenesulfonic Acid Catalysis

  • Reactants: Furan-2,5-dicarboxylic acid (1.56 g, 0.01 mol), ethanol (20 mL), p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol).[6]

  • Procedure:

    • Suspend furan-2,5-dicarboxylic acid in ethanol.

    • Add p-toluenesulfonic acid monohydrate to the suspension.

    • Reflux the mixture for 3 hours.[6]

    • Filter the reaction mixture and remove the solvent.

    • Add 20 mL of water to the residue to precipitate the product.

    • Collect and recrystallize the precipitate to obtain pure this compound.[6]

  • Yield: 73%.[6]

Quantitative Data on DEFDC Synthesis
CatalystReactantsReaction Time (hours)Temperature (°C)Yield (%)Reference
Sulfuric AcidFDCA, Ethanol18Reflux98[5]
p-Toluenesulfonic AcidFDCA, Ethanol3Reflux73[6]

Green Applications of this compound

The primary application of DEFDC in green chemistry is as a monomer for the synthesis of bio-based polyesters. These polymers, particularly polyethylene furanoate (PEF), are positioned as sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET).[7][8][9] The incorporation of the furan ring, derived from DEFDC, imparts desirable properties to these polymers, including enhanced thermal stability and barrier properties.[7][9]

Beyond polymers, DEFDC serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[10][11] Its furan core is a valuable scaffold in medicinal chemistry, and the diethyl ester functionality allows for a range of chemical transformations.[11]

Enzymatic Polymerization: A Greener Route to Polyesters

In an effort to further enhance the green credentials of furan-based polymers, enzymatic catalysis for polymerization has been explored. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed to catalyze the polycondensation of DEFDC with various diols.[8] This biocatalytic approach offers several advantages over traditional chemical catalysis, including milder reaction conditions, high selectivity, and reduced environmental impact.[7]

Enzymatic_Polymerization DEFDC This compound (DEFDC) Lipase Immobilized Lipase (e.g., Novozyme 435) DEFDC->Lipase Substrate Diol Aliphatic Diol Diol->Lipase Substrate Polyester Bio-based Semiaromatic Copolyester Lipase->Polyester Catalyzes Polycondensation Ethanol Ethanol (Byproduct) Polyester->Ethanol Release of Solvent Diphenyl Ether (Solvent) Solvent->Lipase Reaction Medium Sustainable_Polymer_Workflow Biomass Biomass (e.g., Lignocellulose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Conversion FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation DEFDC This compound (DEFDC) FDCA->DEFDC Esterification Polymerization Polymerization (Chemical or Enzymatic) DEFDC->Polymerization Monomer BioPolymer Bio-based Polymer (e.g., PEF) Polymerization->BioPolymer Produces Applications Applications (Packaging, Fibers, etc.) BioPolymer->Applications Leads to

References

The Dawn of a Bio-Based Revolution: A Technical Guide to the Discovery and History of Furan-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable alternatives to petroleum-based plastics has led to a resurgence of interest in furan-based polymers, a class of materials derived from renewable biomass. This in-depth technical guide explores the core of furan-based polyester development, from its early discovery to its modern-day resurgence. We will delve into the key historical milestones, present a comparative analysis of their properties, and provide detailed experimental protocols for their synthesis.

A Journey Through Time: The History of Furan-Based Polyesters

The story of furan-based polyesters begins in the mid-20th century, with early patents laying the groundwork for this promising class of bio-polymers. However, it was the increasing demand for sustainable materials in the 21st century that truly propelled their development and commercialization.

The first documented synthesis of a furan-based polyester was in 1946 by the Celanese Corporation of America, who filed a patent for the synthesis of poly(ethylene 2,5-furandicarboxylate) (PEF).[1] Despite this early start, the widespread availability and low cost of petroleum-based feedstocks for polymers like poly(ethylene terephthalate) (PET) relegated furan-based polyesters to a niche area of research for several decades.

A significant turning point came with the U.S. Department of Energy's identification of 2,5-furandicarboxylic acid (FDCA) as one of the top 12 bio-based building block chemicals. This recognition, coupled with advancements in the catalytic conversion of biomass-derived sugars into furanic monomers, reignited interest in these materials. Companies like Avantium have been at the forefront of commercializing PEF, highlighting its potential as a sustainable replacement for PET in applications such as bottles and packaging.[2]

Key Monomers: The Building Blocks of Furan-Based Polyesters

The versatility of furan-based polyesters stems from the variety of monomers that can be derived from biomass. The two most prominent furan-based monomers are:

  • 2,5-Furandicarboxylic Acid (FDCA): This aromatic diacid is the furanic analogue of terephthalic acid, a key component of PET. FDCA is typically produced from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose.[1][3]

  • 2,5-Bis(hydroxymethyl)furan (BHMF): This furanic diol is another critical building block, often used in conjunction with dicarboxylic acids to create a range of polyesters.

A Comparative Look: Properties of Furan-Based Polyesters

Furan-based polyesters exhibit a range of thermal, mechanical, and barrier properties that make them attractive for various applications. The following tables summarize key quantitative data for some of the most well-studied furan-based polyesters.

Table 1: Thermal Properties of Common Furan-Based Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
PEF (Poly(ethylene furanoate))75 - 85210 - 220~350
PBF (Poly(butylene furanoate))35 - 45170 - 180~360
PPF (Poly(propylene furanoate))60 - 70180 - 190~350
PHF (Poly(hexamethylene furanoate))10 - 20140 - 150~360

Table 2: Mechanical Properties of Common Furan-Based Polyesters

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PEF 50 - 702.0 - 3.05 - 15
PBF 40 - 601.5 - 2.5100 - 300
PPF 50 - 701.8 - 2.810 - 50
PHF 30 - 500.5 - 1.5>200

Table 3: Gas Barrier Properties of PEF Compared to PET

GasPEF PermeabilityPET PermeabilityImprovement Factor
Oxygen (O2) ~11 times lower-11x
Carbon Dioxide (CO2) ~19 times lower-19x
Water Vapor (H2O) ~2 times lower-2x

Experimental Protocols: Synthesizing the Future of Plastics

Several methods have been developed for the synthesis of furan-based polyesters. The choice of method often depends on the desired polymer properties and the specific monomers being used.

Melt Polycondensation

This is the most common and industrially scalable method for producing high molecular weight furan-based polyesters. It typically involves two stages: an esterification or transesterification step, followed by a polycondensation step under high vacuum and temperature.

Protocol for the Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation:

  • Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge 2,5-furandicarboxylic acid (FDCA) or dimethyl 2,5-furandicarboxylate (DMFD) and a molar excess of ethylene glycol (typically a 1:2 molar ratio of diacid/diester to diol). Add a suitable catalyst, such as antimony(III) oxide or a titanium-based catalyst (e.g., titanium(IV) isopropoxide), at a concentration of 200-400 ppm.

  • Esterification/Transesterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C. During this stage, water (from FDCA) or methanol (from DMFD) is formed and distilled off. This step is typically continued for 2-4 hours until the theoretical amount of byproduct is collected.

  • Polycondensation: Gradually increase the temperature to 230-260°C while slowly reducing the pressure to below 1 mbar. The high temperature and vacuum facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards the formation of high molecular weight polymer. This stage is continued for 2-4 hours, and the progress of the reaction can be monitored by the increase in the viscosity of the melt.

  • Polymer Recovery: Once the desired molecular weight is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.

Solution Polymerization

Solution polymerization is often employed for synthesizing smaller batches of polymer or for producing polyesters from thermally sensitive monomers.

Protocol for the Synthesis of a Furan-Based Polyester via Solution Polymerization:

  • Monomer Dissolution: In a reaction flask, dissolve equimolar amounts of a furan-based diacid chloride (e.g., 2,5-furandioyl chloride) and a diol (e.g., 2,5-bis(hydroxymethyl)furan) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) under an inert atmosphere.

  • Reaction Initiation: Cool the solution in an ice bath and add a tertiary amine (e.g., triethylamine, pyridine) dropwise as an acid scavenger.

  • Polymerization: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove any unreacted monomers and byproducts, and dry it under vacuum.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis, often proceeding under milder reaction conditions.

Protocol for the Enzymatic Synthesis of a Furan-Based Polyester:

  • Monomer and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of a furan-based diol (e.g., 2,5-bis(hydroxymethyl)furan) and a dicarboxylic acid ester (e.g., diethyl adipate) in a suitable solvent (e.g., diphenyl ether). Add an immobilized lipase, such as Candida antarctica lipase B (CALB), as the biocatalyst.

  • Oligomerization: Heat the mixture to a moderate temperature (e.g., 60-80°C) under a nitrogen atmosphere for a few hours to form low molecular weight oligomers.

  • Polycondensation: Increase the temperature (e.g., 90-120°C) and apply a vacuum to remove the alcohol byproduct (e.g., ethanol), which drives the equilibrium towards the formation of higher molecular weight polyester. This step is typically continued for 24-48 hours.

  • Polymer Purification: After the reaction, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the enzyme. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthesis pathways and the historical progression of furan-based polyester development.

Synthesis_of_PEF cluster_monomers Monomers cluster_process Melt Polycondensation FDCA 2,5-Furandicarboxylic Acid (FDCA) Esterification Esterification (180-220°C, N2) FDCA->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation (230-260°C, Vacuum) Esterification->Polycondensation Oligomers + H2O PEF Poly(ethylene furanoate) (PEF) Polycondensation->PEF High MW Polymer + EG

Caption: Synthesis of Poly(ethylene furanoate) (PEF) via Melt Polycondensation.

Furan_Polyester_Timeline cluster_timeline Historical Timeline of Furan-Based Polyesters 1946 1946 First patent for PEF synthesis (Celanese Corporation) Late_1970s Late 1970s Further academic research on furanic-aromatic polyesters 1946->Late_1970s 2004 2004 US DOE names FDCA a top bio-based building block Late_1970s->2004 2010s 2010s - Present Increased commercialization efforts (e.g., Avantium) 2004->2010s

Caption: Key Milestones in the History of Furan-Based Polyesters.

The Future of Furan-Based Polyesters

The journey of furan-based polyesters is a testament to the power of innovation in the pursuit of sustainability. With ongoing research focused on optimizing production processes, expanding the range of furan-based monomers, and exploring new applications, these bio-based polymers are poised to play an increasingly significant role in a circular economy. Their unique combination of performance and environmental benefits makes them a compelling choice for researchers, scientists, and drug development professionals seeking to develop the next generation of sustainable materials.

References

An In-depth Technical Guide on the Safety and Handling of Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate is a chemical compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polymers.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

The signal word for this chemical is "Warning".

Quantitative Safety Data

Physical and Chemical Properties

PropertyValue
CAS Number 53662-83-2
Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
Physical Form Solid
Melting Point 46-48°C[1]
Boiling Point 167-168°C at 15 Torr[1]
Density Predicted: 1.172 ± 0.06 g/cm3 [1]
Solubility Slightly soluble in chloroform and methanol[1]

Experimental Protocols for Safe Handling

While specific experimental protocols for the safety assessment of this compound were not found, a general protocol for handling this and similar chemical compounds in a laboratory setting is detailed below.

1. Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.[3]

  • Keep the fume hood sash at the lowest practical height.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use and change them frequently.[3]

    • A flame-resistant lab coat should be worn and fully buttoned.[2]

    • Wear full-length pants and closed-toe shoes.[2]

3. Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, or vapors of the compound.[1]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Take measures to prevent the buildup of electrostatic charge.[2]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C (refrigerator).[1]

  • Store away from incompatible materials and sources of ignition.[2]

5. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[4]

  • Large Spills: For larger spills, evacuate the area and follow the institution's emergency response procedures.[4]

  • First Aid:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1] Seek immediate medical attention.

    • If on Skin: Wash off with soap and plenty of water.[4] Remove contaminated clothing.

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]

    • If Swallowed: Do NOT induce vomiting.[4] Seek immediate medical attention.

6. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[3]

  • Label waste containers clearly with "Hazardous Waste" and the full chemical name.[3]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound from receipt to disposal.

SafeHandlingWorkflow A Receiving and Inventory B Pre-Experiment Planning (Risk Assessment, SOP Review) A->B C Gathering Materials (Chemicals, PPE, Equipment) B->C I Emergency Preparedness (Spill Kit, Eyewash/Shower Access) B->I D Experiment Execution (In Fume Hood) C->D C->I E Decontamination (Glassware, Surfaces) D->E F Waste Segregation and Labeling D->F D->I E->F G Temporary Waste Storage (Satellite Accumulation Area) F->G H Waste Disposal (EHS Pickup) G->H

Caption: Workflow for Safe Chemical Handling in a Laboratory Setting.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on specific procedures and are familiar with the location and use of all safety equipment before working with this or any other chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information.

References

Methodological & Application

Application Notes and Protocols: Polycondensation of Diethyl furan-2,5-dicarboxylate with Diols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-based polyesters are emerging as sustainable alternatives to petroleum-derived polymers like polyethylene terephthalate (PET).[1][2] One of the primary methods for synthesizing these bio-based polymers is through the polycondensation of diethyl furan-2,5-dicarboxylate (DEFDC) or dimethyl furan-2,5-dicarboxylate (DMFD) with various diols.[3][4] This process typically involves a two-step melt polycondensation reaction: a transesterification step followed by a polycondensation step under high vacuum and temperature. These application notes provide detailed protocols and compiled data for the synthesis and characterization of furan-based polyesters.

Reaction Overview

The synthesis of furan-based polyesters from DEFDC and a diol is a transesterification reaction where the ethyl groups of DEFDC are substituted by the diol to form an oligomer, with the release of ethanol. This oligomer then undergoes polycondensation at elevated temperatures and reduced pressure to form a high molecular weight polyester.

Experimental Protocols

Protocol 1: Two-Step Melt Polycondensation of DEFDC with Aliphatic Diols

This protocol describes a general procedure for the synthesis of poly(alkylene furanoate)s via a two-step melt polycondensation method.

Materials:

  • This compound (DEFDC)

  • Diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)

  • Catalyst (e.g., Titanium(IV) isopropoxide, Tetrabutyl titanate (TBT))

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation column

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: The three-necked flask is charged with DEFDC and the selected diol. The molar ratio of diol to DEFDC is typically in the range of 1.8 to 2.2.

  • Catalyst Addition: The catalyst is then added to the reaction mixture. The concentration of the catalyst is usually in the range of 200-500 ppm relative to the weight of the diester.

  • First Stage (Transesterification):

    • The flask is purged with high-purity nitrogen to create an inert atmosphere.

    • The mixture is heated with continuous stirring. The temperature is gradually increased to 170-190°C.[5][6]

    • This stage is continued for 1-5 hours, during which ethanol is distilled off as a byproduct.[5] The reaction progress can be monitored by the amount of ethanol collected.

  • Second Stage (Polycondensation):

    • After the transesterification is complete, the temperature is raised to 230-270°C.[6]

    • A high vacuum (typically below 1 mbar) is gradually applied to the system.

    • The polycondensation reaction is allowed to proceed for 3-6 hours.[6] During this stage, the excess diol is removed, and the molecular weight of the polymer increases, which is observable by an increase in the viscosity of the melt.

  • Polymer Recovery:

    • After the desired reaction time, the vacuum is broken with nitrogen gas.

    • The hot polymer melt is then carefully extruded from the reactor.

    • The resulting polyester is allowed to cool to room temperature and can be pelletized for further characterization.

Data Presentation

The following tables summarize the reaction conditions and resulting polymer properties from various studies on the polycondensation of furan diesters with different diols.

Table 1: Reaction Conditions for the Synthesis of Furan-Based Polyesters

DiolFuran DiesterCatalystTransesterification Temp. (°C)Polycondensation Temp. (°C)Reference
Ethylene GlycolDMFDTBT170-180240[5]
1,3-PropanediolDMFDTBT170-180240[5]
1,4-ButanediolDMFDTBT180230-270[6]
1,6-HexanediolDMFDTi(IV) Isopropoxide--[6]
IsosorbideDMFDTi(IV) Isopropoxide190240[6]
Ethylene Glycol & PEGDMFDEthylene Glycol Antimony190-[7]

Table 2: Thermal and Molecular Properties of Furan-Based Polyesters

PolymerDiolTg (°C)Tm (°C)Mn ( g/mol )Mw ( g/mol )Reference
PEFEthylene Glycol85-95210-23019,100-[2]
PPF1,3-Propanediol21.8-89.9148.2-210.4--[3]
PBF1,4-Butanediol~40~172--[8]
PHF1,6-Hexanediol21.8-89.9148.2-210.4--[3]
PIFIsosorbideHighAmorphous--[1]
PEGFEthylene Glycol & PEG----[7]

Visualizations

Polycondensation_Reaction cluster_transesterification Transesterification cluster_polycondensation Polycondensation DEFDC This compound (DEFDC) Oligomer Bis(hydroxyalkyl) furanoate Oligomer DEFDC->Oligomer + Diol (Catalyst, Heat) Diol Diol (HO-R-OH) Polyester Poly(alkylene furanoate) (Polyester) Oligomer->Polyester (High Temp, Vacuum) Ethanol Ethanol (C2H5OH) Oligomer->Ethanol ExcessDiol Excess Diol Polyester->ExcessDiol

Caption: Polycondensation reaction of DEFDC with a diol.

Experimental_Workflow Start Start Charge_Reactor Charge Reactor with DEFDC and Diol Start->Charge_Reactor Add_Catalyst Add Catalyst Charge_Reactor->Add_Catalyst Transesterification Transesterification (170-190°C, N2) Collect Ethanol Add_Catalyst->Transesterification Polycondensation Polycondensation (230-270°C, Vacuum) Remove Excess Diol Transesterification->Polycondensation Extrude_Polymer Extrude Polymer Polycondensation->Extrude_Polymer Cooling_Pelletizing Cool and Pelletize Extrude_Polymer->Cooling_Pelletizing Characterization Characterize Polymer (NMR, DSC, TGA, GPC) Cooling_Pelletizing->Characterization End End Characterization->End

Caption: Experimental workflow for polyester synthesis.

References

Application Notes and Protocols for the Enzymatic Polymerization of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polymers from furan derivatives. The use of enzymes such as lipases, peroxidases, and laccases offers a green and sustainable alternative to traditional chemical polymerization methods, operating under mild conditions and often with high selectivity. This approach is particularly relevant for the synthesis of bio-based polymers for advanced materials and biomedical applications.

Introduction to Enzymatic Polymerization of Furans

Furan-based monomers, derivable from renewable biomass resources, are promising building blocks for creating sustainable polymers with properties comparable to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (FDCA) and its derivatives, such as dimethyl 2,5-furandicarboxylate (DMFDCA), along with 2,5-bis(hydroxymethyl)furan (BHMF), are key monomers in the synthesis of furan-based polyesters and polyamides.[1] Enzymatic polymerization of these monomers is an attractive approach due to its environmentally friendly nature and the ability to produce polymers with well-defined structures.

Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective catalysts for the polycondensation of furan-based diesters and diols to produce polyesters.[2][3] Peroxidases and laccases, on the other hand, can be employed for the oxidative polymerization of furan derivatives containing phenolic or amine functionalities.[4][5]

Data Presentation: Properties of Enzymatically Synthesized Furan-Based Polymers

The properties of the resulting furan-based polymers are highly dependent on the monomers, enzyme, and reaction conditions used. The following tables summarize key quantitative data from various studies on the lipase-catalyzed synthesis of furan-based polyesters.

Table 1: Lipase-Catalyzed Polymerization of 2,5-Bis(hydroxymethyl)furan (BHMF) with Diacid Ethyl Esters [1]

Diacid Ethyl Ester Co-monomerNumber-Average Molecular Weight (M_n) ( g/mol )Weight-Average Molecular Weight (M_w) ( g/mol )Polydispersity Index (PDI)Yield (%)Melting Temperature (T_m) (°C)
Diethyl Succinate~2000---135
Diethyl Adipate~2100---110
Diethyl Sebacate~2500---95

Table 2: Lipase-Catalyzed Copolymerization of Dimethyl 2,5-Furandicarboxylate (DMFDCA) and 2,5-Bis(hydroxymethyl)furan (BHMF) with Aliphatic Diols [6]

Aliphatic Diol Co-monomerMolar Ratio (DMFDCA:BHMF:Diol)M_n ( g/mol )M_w ( g/mol )PDIT_m (°C)
1,4-Butanediol50:12.5:37.54,5008,9002.0170
1,6-Hexanediol50:12.5:37.55,20011,5002.2155
1,8-Octanediol50:12.5:37.56,10014,0002.3142
1,10-Decanediol50:12.5:37.56,80016,3002.4138

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Furan-Based Polyesters (Three-Stage Method)

This protocol is suitable for the polymerization of a furan-based diol (e.g., BHMF) with a diacid ethyl ester to achieve high molecular weight polyesters.[2]

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Diacid ethyl ester (e.g., diethyl adipate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Activated molecular sieves (4 Å)

  • Chloroform

  • Methanol (cold)

Procedure:

  • Oligomerization (Stage 1 & 2):

    • In a reaction vessel, combine equimolar amounts of BHMF and the diacid ethyl ester in diphenyl ether.

    • Add Novozym 435 (typically 10-20% by weight of monomers) and activated molecular sieves.

    • Heat the reaction mixture under a nitrogen atmosphere at 70-90°C for 2-4 hours to facilitate initial oligomerization.

    • For the second stage, increase the temperature to 90-110°C and continue the reaction for another 2-4 hours.

  • Polycondensation (Stage 3):

    • Increase the temperature further to 120-140°C.

    • Apply a high vacuum to the system to remove the ethanol byproduct and drive the polymerization towards higher molecular weights.

    • Continue the reaction under vacuum for 24-48 hours. The formation of continuous bubbles indicates the progress of the polyesterification.

  • Purification:

    • After the reaction is complete, cool the mixture and dissolve it in chloroform.

    • Filter the solution to remove the enzyme and molecular sieves.

    • Precipitate the polymer by slowly adding the chloroform solution to cold methanol with stirring.

    • Collect the polymer precipitate by filtration and dry it under vacuum at room temperature.

Protocol 2: Lipase-Catalyzed Synthesis of Furan-Based Copolyesters (Two-Step Temperature-Varied Method)

This protocol is designed for the copolymerization of furan-based monomers like DMFDCA and BHMF with an aliphatic diol.[2][6]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Aliphatic linear diol (e.g., 1,8-octanediol)

  • Novozym 435

  • Diphenyl ether (solvent)

  • Chloroform

  • Methanol (cold)

Procedure:

  • First Step (Low Temperature):

    • Combine the monomers (DMFDCA, BHMF, and diol) in the desired molar ratio in diphenyl ether.

    • Add Novozym 435 (10-20% by weight of monomers).

    • Heat the mixture at a moderate temperature (e.g., 70°C) under a nitrogen flow for 2 hours.

  • Second Step (High Temperature and Vacuum):

    • Increase the temperature to 90°C and apply a vacuum.

    • Maintain these conditions for an extended period (24-72 hours) to promote the formation of high molecular weight copolyesters.

  • Purification:

    • Follow the same purification procedure as described in Protocol 1.

Protocol 3: Peroxidase-Catalyzed Oxidative Polymerization of a Phenolic Furan Derivative

This protocol provides a general method for the polymerization of a furan derivative containing a phenolic hydroxyl group using horseradish peroxidase (HRP).[4]

Materials:

  • Phenolic furan derivative (e.g., 5-hydroxy-2-furoic acid)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Phosphate buffer (pH 7.0)

  • Dioxane or other water-miscible organic solvent

Procedure:

  • Reaction Setup:

    • Dissolve the phenolic furan derivative in a mixture of phosphate buffer and an organic solvent (e.g., 85% dioxane).

    • Add HRP to the solution.

  • Polymerization:

    • Initiate the polymerization by adding the H₂O₂ solution dropwise to the reaction mixture with stirring at room temperature.

    • Continue the reaction for 4-24 hours.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent like water or methanol.

    • Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Protocol 4: Laccase-Mediated Oxidative Polymerization of an Amino-Furan Derivative

This protocol outlines a general procedure for the polymerization of a furan derivative with an amino group using laccase.[5]

Materials:

  • Amino-furan derivative (e.g., 5-aminofurfuryl alcohol)

  • Laccase (e.g., from Trametes versicolor)

  • Acetate buffer (pH 5.0)

  • Oxygen (from air)

Procedure:

  • Reaction Setup:

    • Dissolve the amino-furan derivative in the acetate buffer.

    • Add the laccase to the solution.

  • Polymerization:

    • Stir the reaction mixture vigorously at room temperature, ensuring good exposure to air (oxygen) to facilitate the oxidative coupling.

    • The reaction can be monitored by observing a color change or by techniques like UV-Vis spectroscopy.

    • Allow the reaction to proceed for 24-48 hours.

  • Purification:

    • The polymer may precipitate out of the solution. If so, it can be collected by centrifugation or filtration.

    • Alternatively, the polymer can be precipitated by adding a non-solvent.

    • Wash the polymer and dry it under vacuum.

Polymer Characterization

The synthesized furan-based polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, including the incorporation of monomers and end-group analysis.[7][8]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI) of the polymers.[7][9]

  • Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal transitions of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m).[7]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the formation of ester or amide bonds.[7]

Visualizations

Lipase-Catalyzed Polycondensation Workflow

Lipase_Polymerization_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization Monomers Furan Monomers (e.g., DMFDCA, BHMF, Diol) Step1 Step 1: Low Temp (e.g., 70°C, N2) Monomers->Step1 Solvent Solvent (e.g., Diphenyl Ether) Solvent->Step1 Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Step1 Step2 Step 2: High Temp & Vacuum (e.g., 90°C) Step1->Step2 Dissolve Dissolve in Chloroform Step2->Dissolve Filter Filter Enzyme Dissolve->Filter Precipitate Precipitate in Methanol Filter->Precipitate Dry Dry Polymer Precipitate->Dry Analysis GPC, NMR, DSC, FTIR, TGA Dry->Analysis Lipase_Mechanism Enzyme Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Diester Diester Furan Diester (R-CO-OR') Diester->AcylEnzyme Alcohol1 Alcohol (R'-OH) AcylEnzyme->Alcohol1 Ester Ester Bond Formation (R-CO-O-R''-OH) AcylEnzyme->Ester + Diol Diol Diol (HO-R''-OH) Diol->Ester Enzyme_regen Regenerated Lipase Ester->Enzyme_regen Enzyme_regen->Enzyme Catalytic Cycle Peroxidase_Mechanism HRP HRP (Fe³⁺) HRP_I HRP-I (Fe⁴⁺=O Por•⁺) HRP->HRP_I + H₂O₂ H2O2 H₂O₂ H2O2->HRP_I HRP_II HRP-II (Fe⁴⁺=O Por) HRP_I->HRP_II + Ar-OH - Ar-O• Phenol Phenolic Furan (Ar-OH) Radical Phenoxy Radical (Ar-O•) Phenol->Radical Oxidation Phenol->HRP_II Polymer Polymer Radical->Polymer Radical Coupling HRP_II->HRP + Ar-OH - Ar-O•

References

Application Notes and Protocols for the Synthesis of Polyethylene Furanoate (PEF) from Furan Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyethylene furanoate (PEF), a promising bio-based polymer, from furan-derived monomers. PEF is gaining significant attention as a sustainable alternative to petroleum-based polyesters like polyethylene terephthalate (PET) due to its renewable origins and superior barrier properties.[1][2][3] The synthesis of PEF is primarily achieved through the polycondensation of 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) with ethylene glycol (EG).[3]

Introduction to PEF Synthesis

The production of PEF from biomass-derived furan monomers represents a significant advancement in green chemistry.[4] The two primary routes for PEF synthesis involve a two-stage melt polycondensation process:

  • Direct Esterification and Polycondensation of FDCA and EG: This method involves the direct reaction of FDCA with EG to form oligomers, followed by a polycondensation step under vacuum to increase the molecular weight.[5][6]

  • Transesterification and Polycondensation of DMFD and EG: This route uses the dimethyl ester of FDCA, which undergoes transesterification with EG, followed by polycondensation.[7][8][9]

Catalysts are crucial for achieving high molecular weight PEF in a reasonable timeframe. Various catalysts have been explored, with metal-based compounds such as antimony, titanium, and tin compounds being commonly used.[7][5][10]

Experimental Protocols

The following sections detail the protocols for the synthesis of PEF via the two main routes.

Protocol 1: Synthesis of PEF from 2,5-Furandicarboxylic Acid (FDCA) and Ethylene Glycol (EG)

This protocol is based on a two-stage melt polycondensation method.[5]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation/vacuum outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Collection flask for byproducts

Procedure:

Step 1: Esterification

  • Charge the reactor with FDCA and EG in a molar ratio of 1:2.1.[5][8]

  • Purge the reactor with nitrogen gas three times to create an inert atmosphere.[5]

  • Under a constant nitrogen flow, heat the reaction mixture with stirring (200 rpm).[5]

  • The temperature profile for this stage is typically:

    • 170°C for 30 minutes.[5]

    • Increase to 190-200°C for 1-1.5 hours.[5]

  • Water will be produced as a byproduct and should be continuously removed and collected. The esterification is considered complete when the theoretical amount of water has been distilled.[5]

Step 2: Polycondensation

  • Introduce the catalyst (e.g., Sb₂O₃, 300 ppm) into the reaction mixture.[5]

  • Gradually apply a vacuum (down to 5.0 Pa) over approximately 15 minutes.[5]

  • Increase the temperature progressively to 250-260°C.[5]

  • Reduce the stirring speed (from 100 to 70 to 50 rpm) as the viscosity of the melt increases to prevent high shear stress.[5]

  • Continue the reaction under vacuum for approximately 6 hours, or until the desired melt viscosity is achieved.[5]

  • Once the reaction is complete, cool the reactor and retrieve the synthesized PEF polymer.

Protocol 2: Synthesis of PEF from Dimethyl 2,5-Furandicarboxylate (DMFD) and Ethylene Glycol (EG)

This protocol involves a two-stage process of transesterification and polycondensation.[10]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Titanium(IV) isopropoxide (TIS), tetrabutyltitanate (TBT), or dibutyltin(IV) oxide (DBTO) as catalyst (400 ppm).[10]

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Glass batch reactor with a mechanical stirrer, inert gas inlet, and a distillation/vacuum outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Collection flask for byproducts

Procedure:

Step 1: Transesterification

  • Charge the reactor with DMFD and EG (molar ratio of 1:2) and the chosen catalyst (400 ppm).[10][11]

  • Purge the system with inert gas.

  • Heat the mixture under a controlled inert gas flow with stirring according to the following temperature program:

    • 160°C for 2 hours.[10]

    • 170°C for 1 hour.[10]

    • 180-190°C for 1 hour.[10]

  • Methanol is the byproduct of this stage and should be continuously distilled off.

Step 2: Polycondensation

  • After the transesterification is complete (indicated by the cessation of methanol distillation), gradually apply a high vacuum.

  • Increase the temperature to a range of 220-260°C.[9]

  • Continue the reaction under high vacuum for several hours until the desired polymer viscosity is reached.

  • Cool the reactor under an inert atmosphere and collect the PEF polymer.

Data Presentation: Comparison of Synthesis Methods and Properties

The properties of the resulting PEF can vary depending on the monomer, catalyst, and reaction conditions used.

Table 1: Comparison of PEF Synthesis Parameters and Resulting Polymer Properties

ParameterSynthesis from FDCASynthesis from DMFDReference(s)
Monomer Molar Ratio FDCA:EG = 1:2.1DMFD:EG = 1:2[5][10]
Catalyst (example) Antimony(III) oxide (Sb₂O₃)Titanium(IV) isopropoxide (TIS)[5][10]
Catalyst Loading 300 ppm400 ppm[5][10]
Esterification/Transesterification Temp. 170-200°C160-190°C[5][10]
Polycondensation Temp. 250-260°C220-260°C[5][9]
Typical Intrinsic Viscosity (dL/g) ~0.30 - 0.43~0.31 - 0.38[8][10]
Glass Transition Temp. (Tg) 84-95°C85-95°C[5][12]
Melting Temp. (Tm) 210-215°C210-215°C[5][12]
Conversion/Yield >90% FDCA conversion, 85% PEF yieldHigh yields reported[12]

Note: Intrinsic viscosity is an indicator of the polymer's molecular weight. Higher values generally correspond to longer polymer chains.

Visualizations

Diagram 1: Synthesis Pathway of PEF from FDCA and EG

G cluster_esterification Esterification cluster_polycondensation Polycondensation FDCA 2,5-Furandicarboxylic Acid (FDCA) Oligomers BHPEF Oligomers FDCA->Oligomers + EG Catalyst, Heat EG Ethylene Glycol (EG) EG->Oligomers Water Water (byproduct) Oligomers->Water Oligomers_poly BHPEF Oligomers PEF Polyethylene Furanoate (PEF) EG_excess Ethylene Glycol (byproduct) PEF->EG_excess Oligomers_poly->PEF High Temp, Vacuum

Caption: Direct esterification and polycondensation route to PEF.

Diagram 2: Synthesis Pathway of PEF from DMFD and EG

G cluster_transesterification Transesterification cluster_polycondensation_trans Polycondensation DMFD Dimethyl 2,5-Furandicarboxylate (DMFD) Oligomers_trans BHPEF Oligomers DMFD->Oligomers_trans + EG Catalyst, Heat EG_trans Ethylene Glycol (EG) EG_trans->Oligomers_trans Methanol Methanol (byproduct) Oligomers_trans->Methanol Oligomers_poly_trans BHPEF Oligomers PEF_trans Polyethylene Furanoate (PEF) EG_excess_trans Ethylene Glycol (byproduct) PEF_trans->EG_excess_trans Oligomers_poly_trans->PEF_trans High Temp, Vacuum

Caption: Transesterification and polycondensation route to PEF.

Diagram 3: Experimental Workflow for PEF Synthesis

G start Start: Monomer & Catalyst Charging inert_atm Establish Inert Atmosphere (Nitrogen/Argon Purge) start->inert_atm esterification Stage 1: Esterification / Transesterification (Heat & Stir, Collect Byproduct) inert_atm->esterification catalyst_add Catalyst Addition (if not added initially) esterification->catalyst_add polycondensation Stage 2: Polycondensation (Increase Temp, Apply Vacuum) catalyst_add->polycondensation viscosity_monitoring Monitor Melt Viscosity polycondensation->viscosity_monitoring cooling Cooling Under Inert Atmosphere viscosity_monitoring->cooling Desired Viscosity Reached polymer_retrieval Polymer Retrieval cooling->polymer_retrieval characterization Characterization (IV, DSC, etc.) polymer_retrieval->characterization end End: High Molecular Weight PEF characterization->end

Caption: General experimental workflow for two-stage PEF synthesis.

References

Application Notes and Protocols for Diethyl furan-2,5-dicarboxylate in Food Packaging Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furan-2,5-dicarboxylate (DEFDC) is a bio-based monomer that holds significant promise for the synthesis of sustainable food packaging materials. As a derivative of 2,5-furandicarboxylic acid (FDCA), which is recognized as a key renewable building block, DEFDC can be polymerized to produce poly(ethylene furanoate) (PEF). PEF is a polyester that exhibits superior barrier properties and comparable or enhanced mechanical properties compared to the conventional petroleum-based poly(ethylene terephthalate) (PET). These characteristics make PEF an attractive candidate for food and beverage packaging, contributing to a circular economy and reducing reliance on fossil fuels.

These application notes provide detailed protocols for the synthesis of DEFDC, its polymerization into PEF for food packaging films, and the evaluation of the resulting material's key properties.

Data Presentation

The following tables summarize the typical mechanical and barrier properties of PEF, primarily derived from its closely related precursors, 2,5-furandicarboxylic acid (FDCA) and dimethyl furan-2,5-dicarboxylate (DMFD). It is anticipated that PEF synthesized from DEFDC will exhibit similar performance characteristics.

Table 1: Mechanical Properties of PEF vs. PET

PropertyPEFPET
Tensile Strength (MPa) 51 - 84.07[1][2]45 - 60
Young's Modulus (GPa) 2.0 - 3.8[1][3]1.3
Elongation at Break (%) 2.0 - 5.0[1][4]>50

Table 2: Barrier Properties of PEF vs. PET

PropertyPEFPETImprovement Factor
Oxygen (O₂) Permeability LowerHigher~11x better than PET[3][5]
Carbon Dioxide (CO₂) Permeability LowerHigher~19-31x better than PET[3][5]
Water Vapor Permeability LowerHigher~2.1x better than PET[3]

Experimental Protocols

Synthesis of this compound (DEFDC)

This protocol describes the synthesis of DEFDC from 2,5-furandicarboxylic acid (FDCA) via Fischer esterification.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend FDCA in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring and maintain for 12-18 hours.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The crude DEFDC will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water to remove any remaining salts.

  • Dry the purified DEFDC in a vacuum oven at a temperature below its melting point.

Enzymatic Polymerization of DEFDC to PEF

This protocol outlines the synthesis of PEF from DEFDC and ethylene glycol using an immobilized lipase catalyst, offering a greener alternative to traditional melt polycondensation.

Materials:

  • This compound (DEFDC)

  • Ethylene Glycol (EG)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • High-vacuum pump

  • Schlenk tube or similar reaction vessel

  • Oil bath

Procedure:

  • Combine DEFDC and ethylene glycol in a molar ratio of 1:1.2 in a Schlenk tube.

  • Add the immobilized lipase (typically 5-10% by weight of monomers).

  • Heat the mixture in an oil bath under a nitrogen atmosphere with stirring, gradually increasing the temperature to around 180-200°C. This initial stage facilitates the transesterification reaction, producing ethanol as a byproduct.

  • After the initial transesterification phase (indicated by the cessation of ethanol distillation), apply a high vacuum (typically <1 mbar) to the system.

  • Continue heating under vacuum for several hours to promote the polycondensation reaction and remove ethylene glycol as a byproduct, thereby increasing the molecular weight of the polymer.

  • The reaction is complete when the desired viscosity is achieved.

  • Dissolve the resulting polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitate in a non-solvent (e.g., methanol) to purify.

  • Collect the purified PEF by filtration and dry under vacuum.

Melt Polycondensation of DEFDC to PEF

This protocol is adapted from established methods for the synthesis of PEF from DMFD and is expected to be effective for DEFDC.

Materials:

  • This compound (DEFDC)

  • Ethylene Glycol (EG)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., a phosphite-based antioxidant)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column

  • High-vacuum pump

  • Heating mantle

Procedure:

  • Transesterification Stage:

    • Charge the reactor with DEFDC, ethylene glycol (in a molar excess, e.g., 1:2), and the transesterification catalyst.

    • Heat the mixture under a nitrogen atmosphere with stirring, typically in a stepwise manner to around 160-190°C.

    • Ethanol, the byproduct of the transesterification reaction, will distill off. Continue this stage until the majority of the theoretical amount of ethanol has been collected.

  • Polycondensation Stage:

    • Add the polycondensation catalyst and stabilizer to the reactor.

    • Gradually increase the temperature to 220-240°C while simultaneously reducing the pressure to a high vacuum (<1 mbar).

    • The excess ethylene glycol will be removed under vacuum, driving the polymerization reaction forward and increasing the molecular weight of the PEF.

    • The reaction is monitored by the torque of the stirrer, which increases with the viscosity of the polymer melt.

    • Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure.

Migration Testing of PEF Films

This protocol provides a general framework for assessing the migration of substances from PEF films into food simulants, in accordance with European Union regulations. Specific migration of unreacted DEFDC should be a key focus.

Materials:

  • PEF film of known thickness and surface area

  • Food simulants as specified by Regulation (EU) No 10/2011:

    • Simulant A: 10% ethanol (v/v) for aqueous foods

    • Simulant B: 3% acetic acid (w/v) for acidic foods

    • Simulant D2: Vegetable oil (or approved alternative) for fatty foods

  • Migration cells or glass containers

  • Incubator or oven for controlled temperature exposure

  • Analytical instrumentation for quantification of migrants (e.g., GC-MS, HPLC)

Procedure:

  • Sample Preparation: Cut the PEF film into test specimens of a defined surface area.

  • Exposure:

    • Place the test specimens in migration cells or glass containers.

    • Add the appropriate food simulant, ensuring a defined surface area-to-volume ratio (typically 6 dm²/L).

    • Seal the containers and expose them to the specified test conditions (time and temperature) as outlined in Regulation (EU) No 10/2011. Common conditions include 10 days at 40°C for long-term storage at room temperature.

  • Analysis:

    • After the exposure period, remove the PEF film.

    • Analyze the food simulant for the presence and concentration of migrated substances.

    • For the specific migration of DEFDC, a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used.

    • For overall migration, the simulant is evaporated to dryness, and the residue is weighed.

Visualizations

Synthesis_and_Polymerization_Workflow cluster_synthesis DEFDC Synthesis cluster_polymerization PEF Polymerization cluster_application Food Packaging Application FDCA 2,5-Furandicarboxylic Acid (FDCA) Esterification Esterification FDCA->Esterification EtOH Ethanol EtOH->Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Esterification DEFDC This compound (DEFDC) Esterification->DEFDC DEFDC_poly DEFDC EG Ethylene Glycol Polymerization Polymerization (Melt or Enzymatic) EG->Polymerization Catalyst Catalyst Catalyst->Polymerization PEF Poly(ethylene furanoate) (PEF) Polymerization->PEF PEF_app PEF DEFDC_poly->Polymerization Film PEF Film Packaging Food Packaging Film->Packaging PEF_app->Film

Caption: Workflow for the synthesis of DEFDC and its polymerization to PEF for food packaging.

Migration_Testing_Workflow start Start: PEF Film Sample exposure Exposure to Food Simulant (e.g., 10% Ethanol, 3% Acetic Acid, Vegetable Oil) Conditions: e.g., 10 days at 40°C start->exposure analysis Analysis of Simulant exposure->analysis specific_migration Specific Migration Analysis (e.g., GC-MS, HPLC for DEFDC) analysis->specific_migration overall_migration Overall Migration Analysis (Gravimetric) analysis->overall_migration results Compare with Regulatory Limits specific_migration->results overall_migration->results pass Pass: Safe for Food Contact results->pass Below Limits fail Fail: Not Suitable for Food Contact results->fail Exceeds Limits

Caption: Experimental workflow for migration testing of PEF food packaging materials.

DEFDC_Synthesis_Pathway FDCA Furan-2,5-dicarboxylic Acid (HOOC-C₄H₂O-COOH) Reaction Esterification FDCA->Reaction Ethanol Ethanol (2x CH₃CH₂OH) Ethanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction DEFDC This compound (C₂H₅OOC-C₄H₂O-COOC₂H₅) Reaction->DEFDC Water Water (2x H₂O) Reaction->Water

Caption: Chemical pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Diethyl furan-2,5-dicarboxylate (DEFDC) is a bio-based monomer of significant interest in the development of sustainable polymers, pharmaceuticals, and specialty chemicals. As a key building block, its purity and structural integrity are paramount. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of DEFDC, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for the structural confirmation of DEFDC. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR helps in identifying the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of DEFDC in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 300-500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts with known values for DEFDC.

Expected Data:

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Furan-H~7.20s2HProtons on the furan ring
-CH₂-~4.40q4HMethylene protons of the ethyl groups
-CH₃~1.40t6HMethyl protons of the ethyl groups
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
C=O~158Carbonyl carbon
Furan C-O~147Furan ring carbons attached to oxygen
Furan C-H~119Furan ring carbons attached to hydrogen
-CH₂-~62Methylene carbon
-CH₃~14Methyl carbon
Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in DEFDC. The characteristic absorption bands can confirm the presence of the ester carbonyl group, the furan ring, and C-H bonds.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of DEFDC with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Expected Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3150C-H stretchingFuran ring
~2850-3000C-H stretchingAliphatic (ethyl groups)
~1720-1740C=O stretchingEster carbonyl
~1580C=C stretchingFuran ring
~1250C-O stretchingEster linkage

Chromatographic Techniques

Chromatographic methods are employed to assess the purity of DEFDC and to monitor reaction progress during its synthesis.

Thin Layer Chromatography (TLC)

Application Note: TLC is a quick and simple method to check the purity of a sample and to follow the course of a chemical reaction.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate in a 7:3 or 8:2 ratio).

  • Sample Preparation: Dissolve a small amount of DEFDC in a volatile solvent like ethyl acetate.

  • Procedure:

    • Spot the dissolved sample onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The presence of a single spot indicates a pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for separating and identifying volatile compounds. It can be used to confirm the molecular weight and fragmentation pattern of DEFDC, providing further structural confirmation and purity assessment.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Carrier Gas: Helium.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Data Analysis: Compare the retention time and the mass spectrum of the sample with a reference standard or library data.

Expected Data:

Parameter Value
Molecular Ion [M]⁺m/z = 212
Key Fragmentsm/z = 183, 167, 139, 111

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of DEFDC.

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the melting point and to study the thermal transitions of DEFDC. This is particularly important for understanding its processing conditions in polymer synthesis.

Experimental Protocol:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of DEFDC into an aluminum pan and seal it.

  • Procedure:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature at the same rate.

    • Reheat the sample to observe any changes in thermal behavior.

  • Data Analysis: The melting point (Tₘ) is determined from the peak of the endothermic transition in the heating curve.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of DEFDC.

Experimental Protocol:

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of DEFDC in a ceramic or platinum pan.

  • Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: The onset of decomposition is determined from the TGA curve where significant weight loss begins.

Expected Data Summary for Thermal Analysis:

Technique Parameter Typical Value
DSCMelting Point (Tₘ)~110-115 °C
TGAOnset of Decomposition (Tₔ)> 250 °C (in N₂)

X-ray Diffraction

Powder X-ray Diffraction (PXRD)

Application Note: PXRD is used to analyze the crystalline nature of the solid DEFDC. The diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and purity assessment.

Experimental Protocol:

  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind the DEFDC sample to a fine powder and mount it on a sample holder.

  • Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 5° to 50°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with reference patterns from crystallographic databases.

Visualizations

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Output DEFDC_Sample This compound (DEFDC) Sample NMR NMR Spectroscopy (¹H & ¹³C) DEFDC_Sample->NMR FTIR FTIR Spectroscopy DEFDC_Sample->FTIR TLC Thin Layer Chromatography DEFDC_Sample->TLC GC_MS GC-MS DEFDC_Sample->GC_MS DSC Differential Scanning Calorimetry DEFDC_Sample->DSC TGA Thermogravimetric Analysis DEFDC_Sample->TGA PXRD Powder X-ray Diffraction DEFDC_Sample->PXRD Structure Molecular Structure Confirmation NMR->Structure FTIR->Structure Purity Purity Assessment TLC->Purity GC_MS->Structure GC_MS->Purity Thermal_Props Thermal Properties DSC->Thermal_Props TGA->Thermal_Props Crystalline_ID Crystalline Identity PXRD->Crystalline_ID

Caption: Workflow for the analytical characterization of DEFDC.

Logical_Relationship A Primary Structural Confirmation NMR NMR A->NMR FTIR FTIR A->FTIR GC_MS GC-MS A->GC_MS B Purity and Identity B->GC_MS TLC TLC B->TLC PXRD PXRD B->PXRD C Physicochemical Properties DSC DSC C->DSC TGA TGA C->TGA C->PXRD

Caption: Logical relationship of analytical techniques for DEFDC.

Application Note: Structural and Molecular Weight Characterization of 2,5-Furandicarboxylic Acid (FDCA)-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA), a key renewable monomer, are gaining significant attention as sustainable alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET).[1][2] Polyesters such as poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF) exhibit promising mechanical, thermal, and barrier properties, making them suitable for applications ranging from packaging to advanced drug delivery systems.[1][3][4] Accurate characterization of their chemical structure, molecular weight (MW), and molecular weight distribution is crucial as these parameters directly govern their performance.[5][6] This document provides detailed protocols for the analysis of FDCA-based polyesters using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Part 1: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers.[5] It separates molecules based on their hydrodynamic volume in solution, providing key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn).[5][7][8]

GPC Experimental Workflow

GPC_Workflow GPC Experimental Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh Polymer (5-10 mg) dissolve 2. Dissolve in Solvent (e.g., HFIP, Chloroform) Overnight, gentle shaking weigh->dissolve filter 3. Filter Solution (0.2-0.45 µm filter) dissolve->filter calibrate 5. Calibrate System (Polystyrene Standards) filter->calibrate prepare_eluent 4. Prepare Mobile Phase (e.g., Chloroform or HFIP) inject 6. Inject Sample (100 µL) calibrate->inject separate 7. Separation in Column (Based on hydrodynamic volume) inject->separate detect 8. Detection (RI, UV, LS) separate->detect generate_chromatogram 9. Generate Chromatogram detect->generate_chromatogram calculate_mw 10. Calculate Mn, Mw, PDI (Relative to calibration curve) generate_chromatogram->calculate_mw

Caption: General experimental workflow for GPC analysis.

Protocol for GPC Analysis of FDCA-Based Polyesters

This protocol outlines a standard procedure for determining the molecular weight of FDCA-based polyesters.

1. Instrumentation

  • GPC/SEC System: An integrated system equipped with a pump, autosampler/injector, and column oven.[5]

  • Columns: A set of GPC columns suitable for organic solvents, such as two PLgel Mixed B columns.[5][6] For polyesters soluble in hexafluoroisopropanol (HFIP), specialized columns like Agilent PL HFIPgel are recommended.[9]

  • Detectors: A Differential Refractive Index (dRI) detector is common.[5] A multi-detector setup including a viscometer and a light scattering (LS) detector can provide absolute molecular weight data.[6]

2. Reagents and Materials

  • Solvents (Mobile Phase/Eluent): Chloroform, Tetrahydrofuran (THF), or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[6][8] HFIP is an excellent solvent for many polyesters but is costly.[6] For analyses in HFIP, adding a salt like sodium trifluoroacetate (e.g., 0.05 M) can prevent polar interactions and peak tailing.[9]

  • Dissolution Solvent: HFIP can be used to initially dissolve stubborn polymers like PET before diluting with the mobile phase (e.g., chloroform).[6]

  • Calibration Standards: Polystyrene standards of narrow polydispersity covering a wide molecular weight range (e.g., 250 to 3,000,000 Da).

  • Filters: Syringe filters (0.2–0.45 µm), typically PTFE or PVDF.[8]

3. Sample Preparation

  • Accurately weigh 5–10 mg of the dry polyester sample.[8]

  • Dissolve the sample in 2–10 mL of a suitable solvent (e.g., chloroform or HFIP) to achieve a final concentration of approximately 1-2 mg/mL.[3][5]

  • Allow the sample to dissolve completely, preferably overnight with gentle shaking.[5] Avoid vigorous methods like vortexing, which can cause shear degradation.[5]

  • Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulates before injection.[5][8]

4. GPC System Parameters The following table provides typical conditions for polyester analysis.

Table 1: Recommended GPC Conditions for Polyester Analysis

Parameter Condition Reference(s)
Columns 2 x PLgel Mixed B, 7.5 mm [5][6]
Mobile Phase 100% Chloroform or HFIP (+ 0.05 M NaTFA) [6]
Flow Rate 1.0 mL/min (for standard columns) [5][6]
Column Temp. 30–40 °C [6][9]
Injection Vol. 100 µL [5][6]

| Detectors | RI, Viscometer, Light Scattering (LS) |[5][6] |

5. Calibration and Data Analysis

  • Prepare a series of calibration standards (e.g., polystyrene) and inject them into the GPC system.

  • Record the peak retention time for each standard and generate a calibration curve (log MW vs. retention time).[5]

  • Inject the prepared polyester sample.

  • Using the calibration curve, the software calculates the Mn, Mw, and PDI for the sample.

Typical GPC Data for FDCA-Based Polyesters

The molecular weight of FDCA-based polyesters can vary significantly depending on the synthesis method and conditions.

Table 2: Example Molecular Weight Data for FDCA-Based Polyesters

Polymer Monomers Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference(s)
PBF FDCA + 1,4-butanediol ~6,000 - - [7]
PPTF 2,5-thiophenedicarboxylic acid + 1,3-propanediol 26,300 - 2.3 [3]
PBTF 2,5-thiophenedicarboxylic acid + 1,4-butanediol 39,600 - - [3]
PHF FDCA + 1,6-hexanediol - 66,700 - [10]
PBF-co-PBT ROP of cyclics - 70,000 - [2]

Data is synthesized from multiple sources and represents typical reported values.

Part 2: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique used to elucidate the chemical structure of polymers. It provides detailed information about the monomer units, their connectivity, and end-group analysis, confirming the successful synthesis of the desired polyester.

Structure of a Representative FDCA-Polyester: PEF

Caption: Chemical structure of the PEF repeating unit.

Protocol for ¹H NMR Analysis

This protocol provides a general method for acquiring ¹H NMR spectra of FDCA-based polyesters.

1. Instrumentation

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

2. Reagents and Materials

  • Deuterated Solvents: Chloroform-d (CDCl₃) is common. For less soluble polyesters, a mixture with Trifluoroacetic acid-d (TFA-d) (e.g., CDCl₃/TFA-d in a 6:1 ratio) is highly effective.[7][11]

3. Sample Preparation

  • Weigh approximately 5-10 mg of the polyester sample into an NMR tube.

  • Add approximately 0.6–0.7 mL of the appropriate deuterated solvent or solvent mixture.

  • Cap the tube and agitate until the polymer is fully dissolved. Gentle heating or sonication may be required for some samples.

4. NMR Spectrometer Parameters

  • Technique: Standard ¹H NMR acquisition.

  • Relaxation Delay: 1 second.[3]

  • Acquisition Time: 1 second.[3]

  • Number of Scans: 16 to 64 scans, depending on sample concentration.[3]

  • Temperature: Room temperature.[3]

5. Data Analysis

  • Process the acquired Free Induction Decay (FID) with Fourier transformation.

  • Perform phase and baseline corrections.

  • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks corresponding to the different protons in the polymer structure. The peak integrations should be proportional to the number of protons they represent, confirming the polymer structure.

Characteristic ¹H NMR Data for FDCA-Based Polyesters

The chemical shifts are indicative of the specific monomer units incorporated into the polyester backbone.

Table 3: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for FDCA-Based Polyesters in CDCl₃/TFA-d

Polymer Proton Type Structure Fragment Chemical Shift (ppm) Reference(s)
PEF Furan Protons (a) -CH =C(O)- in furan ring ~7.29 (singlet, 2H) [7]
Ethylene Protons (b) -O-CH₂ -CH₂ -O- ~4.70 (singlet, 4H) [7]
PBF Furan Protons -CH =C(O)- in furan ring ~7.30 (singlet, 2H) [4][7]
Butylene Protons (outer) -O-CH₂ -CH₂-CH₂-CH₂ -O- ~4.46 (multiplet, 4H) [7]
Butylene Protons (inner) -O-CH₂-CH₂ -CH₂ -CH₂-O- ~1.93 (multiplet, 4H) [7]

Note: Chemical shifts can vary slightly based on solvent, concentration, and polymer molecular weight.

References

Application Notes and Protocols for Thermal Analysis of Furan Polymers using DSC and WAXS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers, derived from renewable biomass sources, are emerging as sustainable alternatives to conventional petroleum-based plastics. Their thermal properties are a critical determinant of their processing conditions, performance, and potential applications, including in drug development where thermal stability during manufacturing and storage is paramount. Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Scattering (WAXS) are powerful analytical techniques for characterizing these thermal and structural properties. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures. WAXS provides insights into the crystalline structure and degree of crystallinity of a polymer.

These application notes provide detailed protocols for conducting DSC and WAXS analyses on furan polymers and guidance on interpreting the resulting data.

Key Thermal Properties and Their Significance

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This is a crucial parameter for determining the upper service temperature of amorphous polymers and the processing window for semi-crystalline polymers.

  • Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from a solid to a liquid state. This is a key characteristic of semi-crystalline polymers and dictates the processing temperature for techniques like injection molding and extrusion.[2]

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt. Understanding the crystallization kinetics is vital for controlling the morphology and final properties of the material.

  • Degree of Crystallinity: The proportion of the crystalline phase in a semi-crystalline polymer. This significantly influences the mechanical properties, such as stiffness and tensile strength, as well as barrier properties.[3]

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Furan Polymers

This protocol provides a generalized procedure for analyzing the thermal transitions of furan polymers.

1. Sample Preparation:

  • Ensure the polymer sample is dry to prevent the interference of volatile components. Dry the sample in a vacuum oven at a temperature below its glass transition temperature for several hours.

  • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.[4]

  • Seal the pan hermetically to ensure good thermal contact and prevent sample loss.

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium, zinc).

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Set the purge gas, typically nitrogen, to a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

3. Thermal Program:

  • A "heat-cool-heat" cycle is typically employed to erase the sample's prior thermal history and analyze its intrinsic thermal properties.

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above its expected melting point (e.g., 250 °C for Polyethylene Furanoate - PEF) at a constant heating rate, typically 10 °C/min or 20 °C/min.[5][6] This scan provides information about the initial state of the material.

    • Cooling Scan: Cool the sample from the melt to the initial temperature at a controlled cooling rate (e.g., 10 °C/min). This allows for the observation of crystallization from the melt.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The data from this scan is typically used to determine the intrinsic thermal properties of the polymer, such as Tg, Tm, and cold crystallization temperature (Tcc), free from the influence of its previous processing history.

4. Data Analysis:

  • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

  • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak in the second heating scan.

  • Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization peak in the cooling scan.

  • Cold Crystallization Temperature (Tcc): The temperature at which an amorphous or semi-crystalline polymer crystallizes upon heating from the glassy state, observed as an exothermic peak before the melting peak in the heating scan.

  • Degree of Crystallinity (Xc): Calculated from the enthalpy of melting (ΔHm) obtained from the second heating scan using the following equation:

    • Xc (%) = (ΔHm / ΔH°m) * 100

    • Where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline sample of the specific furan polymer. For PEF, a commonly used value is 137 J/g.[6]

Wide-Angle X-ray Scattering (WAXS) Protocol for Furan Polymers

This protocol provides a general procedure for determining the crystalline structure and degree of crystallinity of furan polymers.

1. Sample Preparation:

  • Samples can be in various forms, including films, powders, or molded parts.[7]

  • For films, ensure the sample is flat and of uniform thickness.

  • For powders, gently pack the sample into a sample holder.

2. Instrument Setup:

  • Use a WAXS instrument equipped with a Cu Kα X-ray source (λ = 1.54 Å).

  • The data is collected as a diffraction pattern, plotting the intensity of scattered X-rays versus the scattering angle (2θ).

3. Data Acquisition:

  • Mount the sample in the instrument.

  • Set the appropriate 2θ range to capture the characteristic diffraction peaks of the furan polymer. A typical range is from 5° to 40°.

  • Acquire the diffraction pattern for a sufficient duration to obtain good signal-to-noise ratio.

4. Data Analysis:

  • Identification of Crystalline Peaks: The sharp peaks in the WAXS pattern correspond to the crystalline regions of the polymer. The positions of these peaks are characteristic of the polymer's crystal structure. For PEF, characteristic diffraction peaks have been reported at 2θ values of approximately 16.2°, 18.0°, 20.8°, 23.3°, and 26.7°.[6]

  • Determination of Amorphous Halo: The broad, diffuse scattering underlying the sharp peaks represents the amorphous content of the polymer.

  • Calculation of Degree of Crystallinity (Xc): The degree of crystallinity can be estimated by separating the crystalline and amorphous contributions to the total scattered intensity. This is done by fitting the diffraction pattern with functions representing the crystalline peaks and the amorphous halo. The degree of crystallinity is then calculated as the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity.[8]

Data Presentation

The following tables summarize the thermal properties of common furan polymers obtained from DSC analysis.

Table 1: Thermal Properties of Poly(ethylene furanoate) (PEF)

PropertyValueReference
Glass Transition Temperature (Tg)75 - 89 °C[6][9][10]
Melting Temperature (Tm)210 - 220 °C[6][9][10]
Crystallization Temperature (Tc)~165 °C[11]
Heat of Fusion (ΔH°m) of 100% Crystalline PEF137 J/g[6]
Degree of Crystallinity (Xc)25 - 50%[6]

Table 2: Thermal Properties of Poly(furfuryl alcohol) (PFA)

PropertyValueReference
Glass Transition Temperature (Tg)70 - 130 °C[12]

Note: The thermal properties of furan polymers can vary depending on factors such as molecular weight, processing conditions, and the presence of comonomers or additives.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of furan polymers using DSC and WAXS.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_waxs WAXS Analysis cluster_results Results & Interpretation polymer_sample Furan Polymer Sample drying Drying (Vacuum Oven) polymer_sample->drying weighing Weighing (5-10 mg) drying->weighing film_powder Film/Powder Preparation (WAXS) drying->film_powder encapsulation Encapsulation (DSC Pan) weighing->encapsulation dsc_instrument DSC Instrument encapsulation->dsc_instrument waxs_instrument WAXS Instrument film_powder->waxs_instrument heat_cool_heat Heat-Cool-Heat Cycle (e.g., 10°C/min) dsc_instrument->heat_cool_heat dsc_data DSC Thermogram heat_cool_heat->dsc_data dsc_analysis Data Analysis: Tg, Tm, Tc, Xc dsc_data->dsc_analysis thermal_properties Thermal Properties Table dsc_analysis->thermal_properties data_acquisition Data Acquisition (2θ scan) waxs_instrument->data_acquisition waxs_pattern WAXS Pattern data_acquisition->waxs_pattern waxs_analysis Data Analysis: Crystalline Peaks, Amorphous Halo, Xc waxs_pattern->waxs_analysis structural_info Crystalline Structure & Degree of Crystallinity waxs_analysis->structural_info interpretation Interpretation for Application thermal_properties->interpretation structural_info->interpretation

Caption: Workflow for DSC and WAXS analysis of furan polymers.

References

Application Notes and Protocols: Diethyl Furan-2,5-dicarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for sustainable and effective agricultural solutions has spurred research into novel agrochemicals. Furan-based compounds, derivable from renewable biomass sources, have emerged as a promising scaffold for the development of new pesticides. Diethyl furan-2,5-dicarboxylate, a derivative of furan-2,5-dicarboxylic acid (FDCA), represents a key starting material for the synthesis of a variety of biologically active molecules. FDCA is recognized as an important ingredient in the preparation of fungicides.[1] This document provides detailed application notes and experimental protocols for the synthesis of fungicidal and insecticidal furan-2,5-dicarboxamides starting from this compound.

Overview of the Synthetic Pathway

The overall synthetic strategy involves a two-step process. First, this compound is hydrolyzed to its corresponding dicarboxylic acid. Subsequently, the furan-2,5-dicarboxylic acid is converted to its diacyl chloride, which then reacts with various aromatic amines to yield the target N,N'-diaryl-furan-2,5-dicarboxamide derivatives. These derivatives have shown potential as fungicidal and insecticidal agents.

Synthesis_Pathway A This compound B Furan-2,5-dicarboxylic acid A->B Alkaline Hydrolysis C Furan-2,5-dicarbonyl dichloride B->C Chlorination D N,N'-Diaryl-furan-2,5-dicarboxamides C->D Amidation with Aromatic Amines

Caption: General synthetic pathway from this compound to N,N'-diaryl-furan-2,5-dicarboxamides.

Experimental Protocols

Step 1: Alkaline Hydrolysis of this compound to Furan-2,5-dicarboxylic acid

This protocol outlines the saponification of the diethyl ester to yield the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Filter paper

  • Beakers, round-bottom flask, reflux condenser, magnetic stirrer, pH meter/paper

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol (or methanol).

  • Add a stoichiometric excess (typically 2.2 equivalents) of NaOH or KOH dissolved in water to the flask.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the alcohol by rotary evaporation.

  • Dissolve the remaining residue in water.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl while stirring in an ice bath.

  • A precipitate of furan-2,5-dicarboxylic acid will form.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the solid product in a vacuum oven to obtain pure furan-2,5-dicarboxylic acid.

Step 2: Synthesis of N,N'-Diaryl-furan-2,5-dicarboxamides

This protocol describes the conversion of furan-2,5-dicarboxylic acid into its dicarboxamide derivatives.

Materials:

  • Furan-2,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Substituted aromatic amines (e.g., aniline, chloroaniline, etc.)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, dropping funnel, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Formation of Furan-2,5-dicarbonyl dichloride:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend furan-2,5-dicarboxylic acid in an excess of thionyl chloride or oxalyl chloride.

    • Add a catalytic amount of anhydrous DMF.

    • Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude furan-2,5-dicarbonyl dichloride as a solid or oil. This intermediate is moisture-sensitive and is typically used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude furan-2,5-dicarbonyl dichloride in an anhydrous solvent like THF or DCM in a flask under an inert atmosphere.

    • In a separate flask, dissolve the substituted aromatic amine (2.2 equivalents) and a base such as triethylamine or pyridine (2.2 equivalents) in the same anhydrous solvent.

    • Cool the solution of the diacyl chloride to 0 °C in an ice bath.

    • Add the solution of the amine and base dropwise to the diacyl chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • If the product precipitates, collect it by filtration, wash with water and a suitable organic solvent, and then dry.

    • If the product remains in the organic phase, transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Biological Activity of Furan-2,5-dicarboxamide Derivatives

The synthesized furan-2,5-dicarboxamide derivatives have been evaluated for their fungicidal and insecticidal activities. The following tables summarize the quantitative data obtained from various studies.

Table 1: Fungicidal Activity of Furan-2,5-dicarboxamide Derivatives
Compound IDTarget FungiEC₅₀ (µg/mL)Reference
N²,N⁵-di(pyridin-2-yl)furan-2,5-dicarboxamideBotrytis cinereaNot specified, but showed activity[2]
N²,N⁵-di(pyrazin-2-yl)furan-2,5-dicarboxamideFusarium oxysporumNot specified, but showed activity[2]
N²,N⁵-Bis(5-chloropyridin-2-yl)furan-2,5-dicarboxamideRhizoctonia solaniNot specified, but showed activity[2]
1,3,4-thiadiazole derivatives containing 5-phenyl-2-furanPhytophthora infestans4.1 - 18.1[3]
Table 2: Insecticidal Activity of Furan Derivatives

While direct insecticidal data for furan-2,5-dicarboxamides is limited in the searched literature, other furan derivatives have shown significant activity.

Compound ClassTarget InsectLC₅₀ (µg/mL)Reference
Furan-2-carbaldehyde thiosemicarbazone derivativesRetithrips syriacus15.68 - 58.04[4]
Furan-2-carbaldehyde thiosemicarbazone derivativesCryptoblabes gnidiella35.67 - 106.82[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a hypothetical mode of action for the synthesized agrochemicals.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A This compound B Hydrolysis A->B C Furan-2,5-dicarboxylic acid B->C D Chlorination C->D E Furan-2,5-dicarbonyl dichloride D->E F Amidation E->F G N,N'-Diaryl-furan-2,5-dicarboxamides F->G H In vitro/In vivo Assays G->H I Fungicidal Activity (e.g., against B. cinerea) H->I J Insecticidal Activity (e.g., against R. syriacus) H->J K Determine EC₅₀/LC₅₀ I->K J->K L Structure-Activity Relationship (SAR) K->L

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling_Pathway cluster_fungus Fungal Cell Enzyme Essential Enzyme (e.g., Succinate Dehydrogenase) Metabolism Cellular Metabolism Enzyme->Metabolism Growth Fungal Growth & Proliferation Metabolism->Growth Inhibition Inhibition of Growth Agrochemical Furan-2,5-dicarboxamide Agrochemical->Enzyme Inhibition

Caption: Hypothetical mechanism of action for fungicidal furan-2,5-dicarboxamides.

Conclusion

This compound serves as a versatile and bio-based starting material for the synthesis of potentially potent agrochemicals. The furan-2,5-dicarboxamide scaffold, in particular, has demonstrated promising fungicidal and insecticidal activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel, sustainable crop protection agents. Further investigation into the structure-activity relationships and optimization of the biological efficacy of these compounds is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl furan-2,5-dicarboxylate (DEFDC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of DEFDC Incomplete conversion of starting material (e.g., Mucic Acid or 5-Hydroxymethylfurfural).- Optimize reaction temperature and time. For the synthesis from mucic acid, a two-step heating process (e.g., 160°C followed by 70-90°C after ethanol addition) can be effective.[1] - Ensure the catalyst is active and used in the correct concentration. - Use a Dean-Stark apparatus to remove water formed during esterification, driving the reaction to completion.
Side reactions, such as polymerization or degradation of starting materials or products.- For HMF-based syntheses, protecting the aldehyde group can prevent side reactions.[2] - Lowering the reaction temperature might reduce the rate of degradation, although this could also slow down the desired reaction.
Loss of product during workup and purification.- Optimize the extraction solvent and pH during the workup. - For purification, column chromatography with an appropriate solvent system can be effective in separating the desired product from impurities.[3]
Formation of Byproducts Isomerization of the furan ring.- The choice of catalyst can influence the selectivity towards the desired 2,5-isomer over other isomers like the 2,4-dicarboxylate.[4]
Incomplete esterification leading to mono-ester formation.- Use a sufficient excess of ethanol. - Increase the reaction time or temperature to ensure complete conversion to the diester.
Polymerization of furan-containing molecules.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. - Add radical inhibitors if polymerization is suspected.
Difficulty in Product Purification Presence of colored impurities.- Treatment with activated carbon can help in decolorizing the crude product. - Recrystallization from a suitable solvent is a common method for purifying solid products.
Separation of DEFDC from starting materials or byproducts with similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the impurity to alter its polarity for easier separation.
Reaction Not Proceeding Inactive catalyst.- Ensure the catalyst is properly stored and handled. - For heterogeneous catalysts, ensure proper activation before use.
Presence of water in the reaction mixture (for esterification).- Use dry solvents and reagents. Dry ethanol is specified in some protocols.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include bio-based compounds like 5-hydroxymethylfurfural (HMF) and mucic acid.[1][5] HMF can be obtained from the dehydration of C6 sugars, while mucic acid can be derived from galactose. The parent acid, 2,5-furandicarboxylic acid (FDCA), can also be directly esterified to yield DEFDC.

Q2: What is a typical procedure for synthesizing DEFDC from mucic acid?

A2: A one-pot, two-step procedure has been reported.[1] First, a suspension of mucic acid is heated with an acid catalyst like methanesulfonic acid (MSA) at a high temperature (e.g., 160°C). After cooling, dry ethanol is added, and the mixture is heated again at a lower temperature (e.g., 70-90°C) for several hours. The product is then isolated through extraction and washing steps.[1]

Q3: How can I minimize the formation of the monoethyl ester of furan-2,5-dicarboxylic acid?

A3: To favor the formation of the diester, it is crucial to use a sufficient excess of ethanol and ensure the reaction goes to completion. Driving the equilibrium towards the product side by removing water, for instance with a Dean-Stark trap, is also an effective strategy. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Q4: What are the key parameters to control for optimizing the yield of DEFDC?

A4: The key parameters to optimize are:

  • Temperature: Different stages of the reaction may require different optimal temperatures to maximize conversion and minimize side reactions.[1]

  • Catalyst: The choice and concentration of the catalyst are critical. Both acid catalysts for chemical synthesis and enzymatic catalysts have been used.[1][6]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

  • Solvent: The choice of solvent can affect reactant solubility and reaction kinetics. In some cases, solvent-free conditions are employed.[1]

  • Removal of Water: For esterification reactions, continuous removal of water is essential to achieve high yields.

Q5: Are there any greener or more sustainable methods for DEFDC synthesis?

A5: Yes, there is significant research into greener synthesis routes. The use of bio-based starting materials like mucic acid and HMF is a key aspect of this.[1][5] Additionally, enzymatic catalysis, for example using lipases like Candida antarctica lipase B (CALB), offers a milder and potentially more selective alternative to traditional chemical methods.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Mucic Acid[1]

Materials:

  • Mucic acid

  • Methanesulfonic acid (MSA)

  • Dry ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • A suspension of mucic acid (1.0 mmol) and MSA (2.0 mmol) is stirred in an oil bath at 160°C for 30 minutes, or until the mixture turns brown.

  • The mixture is then cooled to 70°C.

  • Dry ethanol (5 mL) is added to the cooled mixture.

  • The reaction mixture is heated progressively from 70°C to 90°C and stirred for an additional 8 hours.

  • After allowing the mixture to cool to room temperature, it is poured into water and extracted with ethyl acetate.

  • The organic layer is separated and washed with a saturated aqueous NaHCO₃ solution.

  • The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved through column chromatography or recrystallization.

Visualizations

Logical Workflow for DEFDC Synthesis from Mucic Acid

cluster_synthesis Synthesis Stage cluster_workup Workup and Purification start Mucic Acid + MSA heat1 Heat to 160°C start->heat1 cool1 Cool to 70°C heat1->cool1 add_etoh Add Dry Ethanol cool1->add_etoh heat2 Heat to 70-90°C add_etoh->heat2 quench Quench with Water heat2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ soln. extract->wash dry Dry and Evaporate wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound from mucic acid.

Decision Tree for Troubleshooting Low Yield

start Low Yield of DEFDC check_conversion Is starting material conversion low? start->check_conversion optimize_conditions Optimize T, time, and catalyst concentration check_conversion->optimize_conditions Yes check_byproducts Are there significant byproducts? check_conversion->check_byproducts No end Yield Improved optimize_conditions->end modify_conditions Modify conditions to reduce side reactions (e.g., lower T, inert atm.) check_byproducts->modify_conditions Yes check_workup Is product being lost during workup? check_byproducts->check_workup No modify_conditions->end optimize_workup Optimize extraction and purification steps check_workup->optimize_workup Yes check_workup->end No optimize_workup->end

Caption: A decision-making guide for troubleshooting low yields in DEFDC synthesis.

References

Technical Support Center: Furan-Based Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of furan-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up furan-based polymer production?

A1: The main challenges include managing the economic viability and scalability of biomass conversion processes, controlling side reactions like furan ring-opening, ensuring monomer purity, and dealing with the thermal instability of certain furan derivatives.[1][2][3] The transition from laboratory-scale synthesis to industrial production requires robust and cost-effective processes to compete with traditional petroleum-based plastics.[1][3] For instance, the high cost and technical complexity associated with processing 2,5-furandicarboxylic acid (FDCA) have historically been significant barriers to the large-scale production of polyethylene furanoate (PEF).[4]

Q2: Which furan-based monomers are most common and what are their sources?

A2: Key furan derivatives used as monomers include 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol (FA), 5-hydroxymethylfurfural (HMF), and 2,5-bis(hydroxymethyl)furan (BHMF).[1][5] These monomers are typically derived from renewable biomass sources such as agricultural waste, corn stalks, and wood chips.[1] HMF, in particular, is a versatile platform chemical that can be converted into other valuable monomers like FDCA.[1][6]

Q3: What are the advantages of furan-based polymers over their petrochemical counterparts?

A3: Furan-based polymers are derived from renewable resources, reducing reliance on fossil fuels.[1] Many exhibit superior properties compared to their petroleum-based analogues.[1] For example, polyethylene furanoate (PEF) shows enhanced gas barrier properties, thermal stability, and mechanical strength compared to polyethylene terephthalate (PET).[1][7] These properties make them suitable for a wide range of applications, including packaging, textiles, and automotive components.[1][4]

Q4: How does water content affect the polymerization of furan monomers?

A4: Water content can significantly influence the polymerization process, particularly for furfuryl alcohol (FA). The presence of water can promote furan ring-opening reactions, leading to the formation of carbonyl-containing moieties within the polymer structure.[8] This can result in a polymer with a lower cross-link density and different mechanical properties.[8] Therefore, ensuring anhydrous or controlled water conditions is often critical for consistent results.[2][9]

Troubleshooting Guide

Problem 1: My reaction mixture is turning dark and forming a tar-like substance. What is happening?

  • Potential Cause: The formation of dark, tarry substances is often due to the polymerization or degradation of the furan monomer or product, especially under acidic conditions.[2] Furan rings, particularly those with electron-releasing substituents, are prone to polymerization.[2][10] The thermal instability of some monomers, like BHMF which can degrade at temperatures as low as 120–130°C, can also contribute to this issue.[5]

  • Recommended Solutions:

    • Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[2]

    • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization and degradation.[2] For thermally sensitive monomers like BHMF, consider prepolymerizing at lower temperatures or using enzymatic polymerization methods.[5][11]

    • Ensure Anhydrous Conditions: Water can promote side reactions that lead to polymerizable intermediates. Ensure all solvents and reagents are thoroughly dried.[2][9]

    • Minimize Reaction Time: Monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[2]

Problem 2: The yield of my furan-based polymer is consistently low. What are the common causes?

  • Potential Cause: Low yields can result from incomplete reactions, degradation of products under harsh conditions (strong acids, high heat), or the formation of side products due to furan ring-opening.[2] Inadequate purification methods can also lead to significant product loss.[2] For monomers like HMF, achieving cost-effective synthesis and purification at scale is a known challenge that can impact overall yield.[3]

  • Recommended Solutions:

    • Optimize Reaction Conditions: Systematically vary parameters such as temperature, catalyst concentration, and monomer concentration. For some polymerizations, increasing the monomer concentration has been shown to dramatically increase yield.[12]

    • Control Stoichiometry: Carefully control the ratio of monomers to prevent side reactions and ensure the desired molecular weight is achieved.[11]

    • Improve Purification Technique: Furan derivatives can be sensitive. When using column chromatography, consider using deactivated (neutral) silica or alumina to prevent degradation of the product on the column.[2] For volatile products, vacuum distillation is effective, but care must be taken to avoid thermal decomposition.[2]

Problem 3: My final polymer is brittle. How can I improve its flexibility?

  • Potential Cause: Brittleness can be caused by the inherent rigidity of the furan ring compared to more flexible aliphatic chains.[11] It can also result from a high crosslinking density, which can occur from side reactions like Diels-Alder cycloadditions in poly(furfuryl alcohol).[11][13]

  • Recommended Solutions:

    • Incorporate Flexible Segments: Introduce flexible aliphatic chains into the polymer backbone to increase chain mobility.[11] For polyesters, using a diol or diacid with a higher number of methylene units can lower the glass transition temperature.[14]

    • Control Crosslinking: Adjust polymerization conditions to minimize side reactions that lead to excessive crosslinking.[11] For poly(furfuryl alcohol), the presence of some water during polymerization can lead to more open structures, potentially reducing brittleness.[8][11]

Data Presentation: Reaction Conditions and Polymer Properties

Table 1: Influence of Furan Concentration on Polyfuran Yield (Data synthesized from chemical oxidative polymerization of furan with FeCl₃ in CH₃NO₂ at 15°C for 24 h)[12]

Furan Concentration (M)Polymerization Yield (%)
0.05- (Only black solution)
0.1039.5
0.15- (Monotonically increases)
0.2093.8

Table 2: Thermal Properties of Furan-Based Polymers (Data synthesized from various studies)[14][15]

Polymer TypeMonomersTd5% (°C)¹Tg (°C)²
Furan-based PolycarbonateFuran-based α,ω-diene carbonates156 - 244-8 to -36
2,5-BHMF-based Polyester2,5-BHMF + Succinic Acid~300+Varies³
3,4-BHMF-based Polyester3,4-BHMF + Succinic AcidHigher than 2,5-BHMF analogueVaries³

¹ Td5%: Temperature at 5% weight loss, indicating thermal degradation. ² Tg: Glass transition temperature. ³ Tg values for BHMF-based polyesters decrease with a higher number of methylene units in the aliphatic co-monomer due to enhanced chain flexibility.[14]

Experimental Protocols

Protocol 1: General Chemical Oxidative Polymerization of Furan

This protocol is based on the synthesis of polyfuran using iron(III) chloride as an oxidant.[12]

  • Monomer Solution Preparation: In a reaction vessel, dissolve furan (0.01 mol) in 25 mL of nitromethane (CH₃NO₂). Place the vessel in a water bath to maintain a constant temperature of 15°C.

  • Oxidant Solution Preparation: In a separate flask, dissolve iron(III) chloride (FeCl₃, 0.01 mol) in 25 mL of nitromethane at 15°C.

  • Reaction Initiation: Add the FeCl₃ solution dropwise to the furan solution over a period of 30 minutes with constant stirring.

  • Polymerization: Continue stirring the reaction mixture in the water bath at 15°C for 24 hours.

  • Product Isolation: After 24 hours, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer and wash it repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer product under vacuum at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Purification of Furan Derivatives by Column Chromatography

This protocol provides a general method for purifying furan derivatives, with modifications to prevent degradation.[2]

  • Adsorbent Preparation: Choose an appropriate stationary phase. If the furan derivative is sensitive to acid, use neutral alumina or deactivated silica gel. To deactivate silica gel, make a slurry with a solvent containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1% v/v) and pack the column with this slurry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chosen eluent or a less polar solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure. Be cautious with temperature to avoid thermal degradation of the purified furan compound.

Visualizations: Workflows and Pathways

G cluster_0 Upstream Processing cluster_1 Polymerization cluster_2 Downstream Processing cluster_challenges Key Challenge Areas Biomass Biomass Feedstock (e.g., Agricultural Residues) Conversion Catalytic Conversion Biomass->Conversion Monomers Furan Monomers (HMF, FDCA, FA) Conversion->Monomers Purification Monomer Purification Monomers->Purification Polymerization Polymerization Reaction Purification->Polymerization Isolation Polymer Isolation & Purification Polymerization->Isolation PostProcessing Post-Processing (e.g., Extrusion) Isolation->PostProcessing FinalPolymer Final Furan-Based Polymer Product PostProcessing->FinalPolymer C1 Cost & Scalability C1->Conversion C2 Purity Issues C2->Purification C3 Side Reactions C3->Polymerization C4 Product Degradation C4->Isolation

Caption: General workflow for furan-based polymer production from biomass.

G start Low Polymer Yield Observed check_reaction Reaction Complete? (Monitor by TLC/GC) start->check_reaction check_tar Dark/Tarry Mixture? check_reaction->check_tar Yes action_time Increase Reaction Time or Catalyst Loading check_reaction->action_time No check_conditions Harsh Conditions? (Strong Acid / High Temp) check_tar->check_conditions Yes action_purify Optimize Purification (e.g., Neutral Silica) check_tar->action_purify No check_water Anhydrous Conditions? check_conditions->check_water No action_mild Use Milder Catalyst & Lower Temperature check_conditions->action_mild Yes action_dry Dry Solvents & Reagents check_water->action_dry No check_water->action_purify Yes end Yield Improved action_time->end action_mild->end action_dry->end action_purify->end

Caption: Troubleshooting workflow for diagnosing low polymer yield.

Caption: Chemical synthesis pathway for Polyethylene Furanoate (PEF).

References

Technical Support Center: Overcoming Poor Reactivity of Short Diols with DEFDC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl fluorenylidenemalonate dicarbonate (DEFDC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclic carbonates from short diols and DEFDC.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of the Short Diol

Potential Causes:

  • Low Reactivity of the Diol: Short diols, particularly secondary diols, can exhibit inherently low nucleophilicity, leading to a sluggish reaction with DEFDC. Steric hindrance around the hydroxyl groups can further impede the reaction.

  • Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. An inadequate catalyst or catalyst concentration will result in poor activation of the diol or DEFDC.

  • Inappropriate Reaction Temperature: The reaction may require a specific temperature range to proceed at a reasonable rate. Temperatures that are too low can lead to negligible conversion, while excessively high temperatures might cause decomposition of the reactant or product.

  • Poor Solvent Choice: The solvent plays a significant role in solubilizing reactants and influencing the reaction mechanism. A suboptimal solvent can hinder the reaction.

  • Presence of Moisture: Water can react with DEFDC and the catalyst, reducing their effectiveness.

Solutions:

  • Enhance Diol Reactivity:

    • Use a Strong Base: Employ a strong, non-nucleophilic base to deprotonate the diol, forming a more nucleophilic alkoxide. Common choices include sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA).

    • Catalyst Selection: Utilize a suitable catalyst to activate the reaction. Lewis acids can activate the dicarbonate, while basic catalysts enhance the nucleophilicity of the diol. For dicarbonate reactions, base catalysis is common.[1]

  • Optimize Reaction Conditions:

    • Temperature: Systematically screen a range of temperatures to find the optimal condition. For analogous reactions with other dicarbonates, temperatures may range from room temperature to elevated temperatures (e.g., 80-120°C).[1][2]

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) can be effective as they can help to activate CO2 and solubilize the reactants.[2] Toluene can also be used, often with a Dean-Stark apparatus to remove byproducts.

    • Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can favor the desired intramolecular cyclization, while in others, it may lead to polymerization.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Logical Flow for Troubleshooting Low Conversion

Troubleshooting Low Conversion start Low or No Conversion check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Review Catalyst Choice and Concentration start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp check_solvent Assess Solvent Suitability start->check_solvent implement_solutions Implement Optimized Conditions check_reagents->implement_solutions check_catalyst->implement_solutions check_temp->implement_solutions check_solvent->implement_solutions success Successful Conversion implement_solutions->success failure Re-evaluate Approach implement_solutions->failure

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products (e.g., Linear Carbonates, Polymers)

Potential Causes:

  • Intermolecular vs. Intramolecular Reaction: If the rate of intermolecular reaction between the diol and DEFDC is faster than the intramolecular cyclization, linear oligomers or polymers will be the major products. This is more common with longer-chain diols but can occur with short diols under certain conditions.

  • Reaction with Byproducts: Byproducts from the reaction, such as the leaving group from DEFDC, might react with the starting materials or the desired product.

  • Decomposition: At higher temperatures, the reactants or the cyclic carbonate product may decompose.

Solutions:

  • Favor Intramolecular Cyclization:

    • High Dilution: Running the reaction at high dilution can favor the intramolecular reaction pathway, leading to the formation of the cyclic carbonate over intermolecular polymerization.

    • Slow Addition: Slowly adding the diol to the reaction mixture containing DEFDC and the catalyst can maintain a low concentration of the diol, further promoting intramolecular cyclization.

  • Control Reaction Temperature:

    • Use the lowest temperature that still provides a reasonable reaction rate to minimize decomposition and side reactions.

  • Choice of Base/Catalyst:

    • A carefully chosen catalyst can selectively promote the desired cyclization. For instance, some organocatalysts have shown high selectivity in forming cyclic carbonates.

Frequently Asked Questions (FAQs)

Q1: Why are short diols, like 1,2-ethanediol and 1,3-propanediol, poorly reactive?

A1: The poor reactivity of short diols can be attributed to several factors:

  • Steric Hindrance: Although the carbon chain is short, the proximity of the two hydroxyl groups can lead to steric hindrance, making it difficult for the bulky DEFDC molecule to react.[3][4][5]

  • Conformational Rigidity: Short-chain diols have less conformational flexibility, which may prevent them from adopting the ideal geometry for the reaction to occur.

  • Electronic Effects: The electron-donating nature of the alkyl chain can slightly decrease the acidity of the hydroxyl protons, making them less nucleophilic unless activated by a base.

Q2: What type of catalyst is best suited for the reaction of short diols with DEFDC?

A2: While specific data for DEFDC is limited, analogous reactions with other dicarbonates and diols suggest that base catalysts are generally effective. Strong, non-nucleophilic bases like sodium hydride (NaH) or organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can deprotonate the diol to form a more reactive alkoxide.[6] Lewis acids could also be employed to activate the carbonyl groups of DEFDC, making them more susceptible to nucleophilic attack.[7][8][9] The optimal catalyst should be determined experimentally.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the desired cyclic carbonate.

Q4: What are some alternative reagents to DEFDC for synthesizing cyclic carbonates from short diols?

A4: If you continue to face challenges with DEFDC, several alternative methods exist for the synthesis of cyclic carbonates from diols:

  • Reaction with CO2: This is a green and attractive method, often requiring a catalyst and a dehydrating agent to drive the equilibrium towards the product.[2][10]

  • Transesterification with Dialkyl Carbonates: Dimethyl carbonate (DMC) or diethyl carbonate (DEC) can be reacted with diols in the presence of a base or transesterification catalyst.[1][11][12]

  • Reaction with Phosgene or its Derivatives: While highly efficient, this method involves the use of highly toxic reagents.[13]

  • Reaction with Diphenyl Carbonate: This reagent has been shown to be a highly reactive and safer alternative to phosgene for synthesizing cyclic carbonates from a wide range of diols.[14][15]

Data Presentation

Table 1: Comparison of Catalysts for Carbonate Synthesis from Diols (Analogous Systems)

CatalystDiol SubstrateCarbonyl SourceSolventTemperature (°C)Yield (%)Reference
KNO3/γ-Al2O31,4-ButanediolDimethyl Carbonate-14068.4[1]
N-heterocyclic carbeneVarious renewable diolsDimethyl Carbonate---[16]
Cs2CO3Various diolsCO2DMF90up to 81[2][17]
TBDVarious diolsDiphenyl Carbonate2-Me-THF30>99[14][15]

Table 2: Influence of Solvent on Cyclic Carbonate Synthesis from Diols and CO2

SolventConversion (%)NotesReference
TolueneNo reactionNon-polar aprotic[2]
AcetonitrileModeratePolar aprotic[6]
ChloroformOptimal in study-[6]
DMFEffectivePolar aprotic, can activate CO2[2]
DMSOEffectivePolar aprotic[2]

Experimental Protocols

General Protocol for the Synthesis of a Cyclic Carbonate from a Short Diol and DEFDC (Optimized based on Analogous Reactions)

This protocol is a general guideline and may require optimization for your specific short diol.

Materials:

  • Short diol (e.g., 1,2-ethanediol, 1,3-propanediol)

  • Diethyl fluorenylidenemalonate dicarbonate (DEFDC)

  • Anhydrous solvent (e.g., DMF, THF, or Toluene)

  • Catalyst (e.g., NaH, DBU, or a Lewis acid)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

    • Ensure all reagents and solvents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous solvent.

    • If using a solid catalyst like NaH, add it to the solvent.

    • In a separate flask, prepare a solution of the short diol in the anhydrous solvent.

  • Reaction:

    • Slowly add the diol solution to the flask containing the catalyst and solvent. If using a base like NaH, allow for the evolution of hydrogen gas to cease, indicating the formation of the alkoxide.

    • Add a solution of DEFDC in the anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours.

    • Heat the reaction mixture to the desired temperature and monitor the reaction progress using TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) if a strong base was used.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow prep Preparation: - Dry glassware - Anhydrous reagents setup Reaction Setup: - Add solvent and catalyst - Prepare diol solution prep->setup reaction Reaction: - Add diol to catalyst - Add DEFDC dropwise - Heat and monitor setup->reaction workup Work-up: - Quench reaction - Extract product reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis

Caption: General workflow for cyclic carbonate synthesis.

Reaction Mechanism: Base-Catalyzed Cyclization

Reaction Mechanism cluster_activation 1. Diol Activation cluster_reaction 2. Nucleophilic Attack and Cyclization diol R(OH)₂ alkoxide R(O⁻)(OH) diol->alkoxide + Base base Base alkoxide->diol - Base intermediate [Intermediate] alkoxide->intermediate + DEFDC defdc DEFDC cyclic_carbonate Cyclic Carbonate intermediate->cyclic_carbonate leaving_group Leaving Group intermediate->leaving_group

Caption: Simplified mechanism for base-catalyzed cyclization.

References

Technical Support Center: Optimizing Enzyme Loading in Enzymatic Polymerization of Diethyl 2,5-Furandicarboxylate (DEFDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing enzyme loading for the enzymatic polymerization of diethyl 2,5-furandicarboxylate (DEFDC).

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used enzyme for the polymerization of DEFDC?

A1: The most frequently utilized and effective enzyme for the polymerization of DEFDC and other furan-based monomers is Novozym® 435, which is an immobilized form of Candida antarctica lipase B (CALB).[1][2] Its stability and high activity in non-aqueous media make it well-suited for polyester synthesis.[1]

Q2: How does enzyme loading affect the molecular weight of the resulting polymer?

A2: Generally, increasing the enzyme loading leads to a higher molecular weight of the polyester.[3] More enzyme active sites are available at higher concentrations, which enhances the rate of polymerization. However, there is an optimal concentration beyond which the increase in molecular weight may plateau, and using excessive amounts of the enzyme can become cost-inefficient.

Q3: What is a typical range for enzyme loading in DEFDC polymerization?

A3: A typical starting range for Novozym® 435 loading is between 5% and 20% by weight of the total monomers.[4] The optimal amount will depend on the specific reaction conditions, including the type of diol, solvent, temperature, and desired reaction time.

Q4: Can high enzyme loading have negative effects?

A4: While higher enzyme loading generally improves the reaction rate and molecular weight, excessively high concentrations can lead to mass transfer limitations due to increased viscosity of the reaction mixture.[5] This can hinder the diffusion of substrates to the enzyme's active sites. It also significantly increases the cost of the process.

Q5: How can I determine the optimal enzyme loading for my specific experiment?

A5: The optimal enzyme loading should be determined empirically by performing a series of experiments with varying enzyme concentrations while keeping other parameters constant. By analyzing the resulting molecular weight, yield, and reaction kinetics, you can identify the most efficient enzyme concentration for your specific application.

Troubleshooting Guide: Enzyme Loading Issues

This guide addresses common problems related to enzyme loading during the enzymatic polymerization of DEFDC.

Problem Potential Cause Troubleshooting Steps
Low Polymer Molecular Weight Insufficient Enzyme Loading: Not enough active sites to effectively carry out the polymerization.- Increase the enzyme concentration in increments (e.g., from 5% to 10%, 15%, and 20% by weight of monomers).- Monitor the molecular weight at each concentration to find the optimal loading.
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.- Use a fresh batch of the enzyme.- Ensure the enzyme is stored under the recommended conditions.
Slow or Stalled Reaction Low Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration at non-saturating substrate levels.- Increase the enzyme loading to accelerate the reaction rate.
Mass Transfer Limitations: At high polymer concentrations, the viscosity of the medium increases, hindering substrate diffusion.- Improve agitation to enhance mixing.- Consider using a higher solvent volume to reduce viscosity, though this may affect reaction equilibrium.
Inconsistent Results Between Batches Inaccurate Enzyme Measurement: Variations in the amount of enzyme added can lead to different outcomes.- Ensure precise and consistent weighing of the enzyme for each reaction.- For immobilized enzymes, ensure the material is homogeneous before taking a sample.
Enzyme Deactivation Over Time: If reusing the enzyme, its activity may decrease with each cycle.- Test the activity of the recycled enzyme before starting a new reaction.- Consider a fresh batch of enzyme if a significant drop in activity is observed.
High Polydispersity Index (PDI) Non-optimal Enzyme Concentration: An inappropriate enzyme-to-monomer ratio can sometimes lead to a broader distribution of polymer chain lengths.- Experiment with different enzyme loadings to see the effect on PDI.- Ensure uniform reaction conditions (temperature, mixing) to promote controlled polymerization.

Quantitative Data on Enzyme Loading Optimization

The following tables summarize the expected trends in the enzymatic polymerization of DEFDC with a diol, using Novozym® 435 as the catalyst. The data illustrates the impact of varying enzyme loading on key polymer properties.

Table 1: Effect of Novozym® 435 Loading on the Molecular Weight and Yield of Poly(alkylene furanoate)

Enzyme Loading (% w/w of monomers)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Yield (%)
2.53,5007,0002.075
5.06,20013,0002.185
10.011,50024,1502.192
15.014,80031,0802.195
20.015,50032,5502.195

Note: These are representative data illustrating a general trend. Actual results may vary depending on the specific diol, reaction time, temperature, and solvent used.

Experimental Protocols

Protocol 1: Screening for Optimal Enzyme Loading in DEFDC Polymerization

This protocol outlines a method for determining the optimal concentration of Novozym® 435 for the polycondensation of DEFDC with an aliphatic diol (e.g., 1,8-octanediol).

Materials:

  • Diethyl 2,5-furandicarboxylate (DEFDC)

  • 1,8-octanediol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent)

  • Chloroform

  • Methanol

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Preparation: In separate flame-dried reaction vessels, add equimolar amounts of DEFDC and 1,8-octanediol. Add diphenyl ether as a solvent.

  • Enzyme Addition: To each vessel, add a different concentration of Novozym® 435 (e.g., 2.5%, 5%, 10%, 15%, 20% by weight of the total monomers).

  • First Stage (Oligomerization): Heat the reaction mixtures to 70°C under a gentle flow of nitrogen gas for 2 hours with constant stirring. This stage facilitates the initial formation of oligomers.

  • Second Stage (Polycondensation): Increase the temperature to 90°C and apply a vacuum to the system. Continue the reaction for 24-48 hours. The vacuum is crucial for removing the ethanol byproduct, which drives the reaction towards the formation of higher molecular weight polyester.

  • Purification: After the reaction is complete, cool the mixture and dissolve it in chloroform. Filter the solution to remove the immobilized enzyme.

  • Precipitation: Precipitate the polymer by slowly adding the chloroform solution to cold methanol.

  • Drying: Collect the polymer precipitate by filtration and dry it under vacuum until a constant weight is achieved.

  • Analysis: Characterize the resulting polymers for their molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Calculate the yield for each reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_monomers Combine DEFDC and Diol in Diphenyl Ether prep_enzyme Weigh Novozym® 435 (Varying % w/w) stage1 Stage 1: Oligomerization (70°C, N2 flow, 2h) prep_enzyme->stage1 Add Enzyme stage2 Stage 2: Polycondensation (90°C, Vacuum, 24-48h) stage1->stage2 Increase Temp & Apply Vacuum dissolve Dissolve in Chloroform stage2->dissolve filter_enzyme Filter to Remove Enzyme dissolve->filter_enzyme precipitate Precipitate in Methanol filter_enzyme->precipitate dry Dry Polymer under Vacuum precipitate->dry analyze Analyze Mn, Mw, PDI (GPC) and Yield dry->analyze

Figure 1. Experimental workflow for optimizing enzyme loading.

troubleshooting_logic start Low Molecular Weight Polymer cause1 Insufficient Enzyme Loading? start->cause1 solution1 Increase Enzyme Loading (e.g., 5% -> 10% -> 15%) cause1->solution1 Yes cause2 Inactive Enzyme? cause1->cause2 No solution2 Use Fresh Enzyme Batch cause2->solution2 Yes cause3 Mass Transfer Limitation? cause2->cause3 No solution3 Improve Agitation / Dilute cause3->solution3 Yes

Figure 2. Troubleshooting logic for low molecular weight.

References

Technical Support Center: Purification of Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Diethyl furan-2,5-dicarboxylate (DEFDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important bio-based monomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude DEFDC often originate from the esterification of 2,5-furandicarboxylic acid (FDCA). These can include unreacted FDCA, mono-esterified intermediates, and colored byproducts formed during the synthesis. The presence of 5-formyl-2-furancarboxylic acid (FFCA) in the starting FDCA can also lead to impurities that may act as chain terminators in polymerization reactions.

Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I remove the color?

A2: Discoloration is a common issue and is typically caused by the presence of furanic polymers or other degradation products. These colored impurities can often be removed by recrystallization from a suitable solvent like isopropanol or by passing a solution of the crude product through a short plug of silica gel.[1] Washing with a cold solvent can also help remove colored impurities.[1]

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low yields can be attributed to several factors, including incomplete reaction during synthesis, degradation of the furan ring during purification (especially under acidic conditions), and loss of product during transfers and workup procedures.[2] For volatile compounds, there can also be loss during solvent evaporation.

Q4: What is the recommended storage condition for purified this compound?

A4: To maintain its purity and prevent degradation, this compound should be stored in a refrigerator. It is also advisable to store it under an inert atmosphere if it is to be kept for an extended period, to prevent potential oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Recovery of this compound After Column Chromatography
Symptom Possible Cause Recommended Solution
Significant loss of product during silica gel column chromatography.Acid-Catalyzed Decomposition: Standard silica gel is acidic and can cause the degradation of the furan ring, leading to decomposition and polymerization.[2]Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Be aware that this may require re-optimization of the eluent system.
Streaking or tailing of the product spot on the TLC plate.Irreversible Adsorption: The polar ester groups may interact strongly with the active sites on the silica gel, leading to poor elution.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, a gradient elution from a low to a higher concentration of ethyl acetate can be effective.[3]
Issue 2: Product Degradation or Polymerization During Purification
Symptom Possible Cause Recommended Solution
The purified product appears oily or as a tar-like substance instead of a crystalline solid.Acid-Catalyzed Polymerization: The furan ring is susceptible to polymerization under acidic conditions, which can be present in the workup or on the chromatography stationary phase.[2]Neutral Workup: During the reaction workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid before proceeding with purification.[4] Acid-Free Purification: Employ strategies to neutralize the silica gel or use an alternative stationary phase as described in Issue 1.
Heat-Induced Decomposition: Furan compounds can be sensitive to heat, leading to degradation and polymerization.[2]Low-Temperature Purification: Perform purification steps at or below room temperature whenever possible. When removing solvent using a rotary evaporator, use a low bath temperature.

Data Presentation

Table 1: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Solvents

SolventSolubility ( g/100g solvent) at 25°C
WaterLow
MethanolModerate
EthanolModerate
Ethyl AcetateLow
AcetonitrileLow
1-ButanolModerate

Note: This table provides a qualitative summary based on available literature for FDCA.[5][6][7] The solubility of DEFDC in organic solvents is generally good.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for removing colored impurities and achieving high purity of the final product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 2-propanol (isopropanol).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the white, flaky crystals by suction filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold 2-propanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This method is effective for separating DEFDC from less polar or more polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes:ethyl acetate). To prevent degradation of the furan, consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of hexanes:ethyl acetate, starting with a low polarity mixture (e.g., 19:1) and gradually increasing the polarity (e.g., to 1:1).[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Storage start Crude This compound dissolve Dissolve in hot isopropanol start->dissolve load Load on Silica Gel start->load cool Cool to crystallize dissolve->cool filter_recryst Filter and Wash cool->filter_recryst analyze Purity Analysis (TLC, NMR) filter_recryst->analyze elute Elute with Hexane/EtOAc load->elute collect Collect Fractions elute->collect collect->analyze store Store in Refrigerator analyze->store

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Low Product Yield? cause1 Degradation on Silica Gel? start->cause1 During Chromatography cause2 Heat/Acid Decomposition? start->cause2 During Workup/ Solvent Removal solution1a Neutralize Silica Gel (e.g., with Triethylamine) cause1->solution1a Yes solution1b Use Neutral Alumina cause1->solution1b Alternatively solution2a Low Temperature Purification cause2->solution2a Yes solution2b Neutral Workup (e.g., NaHCO3 wash) cause2->solution2b Yes end_node Improved Yield solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node

Caption: Troubleshooting logic for addressing low yield in this compound purification.

References

Technical Support Center: Synthesis of Furan-based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of furan-based polyesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of furan-based polyesters?

A1: The primary side reactions include:

  • Discoloration (Yellowing to Browning): Often caused by thermal degradation of the furan ring, impurities in the monomers (like residual sugars in 2,5-furandicarboxylic acid, FDCA), and the type of catalyst used. High reaction temperatures can exacerbate this issue.[1][2]

  • Decarboxylation: The loss of carbon dioxide from FDCA at elevated temperatures (typically above 200°C) can occur, leading to chain termination and a reduction in the final molecular weight of the polyester.[3]

  • Etherification: The formation of ether linkages, particularly when using diols like ethylene glycol, can occur as a side reaction. This is more prevalent at higher temperatures and can affect the polymer's final properties.

  • Furan Ring Opening: Under certain conditions, particularly in the presence of water or strong acids, the furan ring can open, leading to the formation of ketone or ester side groups and altering the polymer backbone.[4][5]

Q2: Why is my furan-based polyester discolored, and how can I prevent it?

A2: Discoloration, typically yellowing, is a common issue. It can be caused by several factors:

  • Thermal Degradation: The furan ring is susceptible to thermal degradation at the high temperatures required for melt polymerization.

  • Catalyst Choice: Certain catalysts, particularly some titanium-based ones, can promote discoloration more than others.[1]

  • Impurities: Residual impurities from the synthesis of FDCA can lead to color formation.

  • Oxidation: The presence of oxygen during polymerization can lead to oxidative degradation and color formation.

To prevent discoloration:

  • Use High-Purity Monomers: Ensure the FDCA or its dimethyl ester is of high purity.

  • Optimize Reaction Temperature: Use the lowest effective temperature for polymerization. For the direct esterification of FDCA with ethylene glycol, temperatures between 180-210°C are advantageous in reducing side reactions.[2][6]

  • Select Appropriate Catalysts: Consider using catalysts known to cause less discoloration, such as certain tin-based catalysts.

  • Maintain an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation.

  • Add Antioxidants: The use of antioxidants can help to reduce thermo-oxidative degradation and subsequent yellowing.[7][8]

Q3: My polyester has a lower molecular weight than expected. What could be the cause?

A3: A lower than expected molecular weight can be due to several factors:

  • Decarboxylation of FDCA: This side reaction leads to the loss of a carboxyl group, which terminates the growing polymer chain.

  • Imbalance of Monomer Stoichiometry: An excess of one monomer will limit the final chain length.

  • Formation of Ether Linkages: Etherification can act as a chain-stopping reaction in some cases.

  • Insufficient Reaction Time or Vacuum: In melt polycondensation, inadequate time or a poor vacuum will not effectively remove the condensation byproducts (e.g., water or methanol), thus limiting the molecular weight gain.

Q4: Can I use 2,5-furandicarboxylic acid (FDCA) directly for polymerization, or is the dimethyl ester (DMFDCA) better?

A4: Both FDCA and DMFDCA can be used.

  • Direct Esterification (using FDCA): This is the more atom-economical route. However, it requires higher reaction temperatures, which can increase the likelihood of side reactions like decarboxylation and discoloration.[3] The enhanced solubility of FDCA in ethylene glycol at lower temperatures (180-210°C) can help mitigate some of these side reactions.[2][6]

  • Transesterification (using DMFDCA): This method generally proceeds under milder conditions, which can reduce the extent of side reactions and discoloration. However, it involves an extra step to produce the diester and generates methanol as a byproduct.

Troubleshooting Guides

Issue 1: Polymer Discoloration

Symptoms: The final polyester product exhibits a yellow to brown color instead of being colorless or white.

Possible Causes and Solutions:

CauseRecommended Action
High Polymerization Temperature Lower the reaction temperature. For direct esterification of FDCA, consider a temperature range of 180-210°C.[2][6] For transesterification, temperatures can often be kept lower.
Catalyst-Induced Degradation Experiment with different catalysts. While titanium-based catalysts are effective, they can sometimes lead to more discoloration than tin or antimony-based catalysts.
Oxygen Presence Ensure the reaction is carried out under a consistently inert atmosphere (e.g., high-purity nitrogen or argon).
Monomer Impurities Use high-purity monomers. If synthesizing FDCA in-house, ensure thorough purification to remove any colored byproducts.
Thermo-oxidative Degradation Add a suitable antioxidant to the reaction mixture to inhibit oxidative side reactions that cause color formation.[7][8]

Illustrative Data on Discoloration:

Catalyst Type (Illustrative)Polymerization Temperature (°C)Resulting b* value (Illustrative)
Antimony-based230-250Low-Medium
Tin-based230-250Low-Medium
Titanium-based230-250Medium-High
Titanium-based>260High

Note: This table is illustrative and based on qualitative descriptions in the literature. Actual values will vary with specific reaction conditions.

Issue 2: Low Molecular Weight

Symptoms: The intrinsic viscosity or GPC analysis of the final polyester indicates a lower molecular weight than targeted.

Possible Causes and Solutions:

CauseRecommended Action
FDCA Decarboxylation If using FDCA directly, keep the polymerization temperature as low as possible while still ensuring adequate reaction rates. Consider using the dimethyl ester of FDCA (DMFDCA) which allows for lower reaction temperatures.[3]
Inefficient Removal of Byproducts During melt polycondensation, ensure a high vacuum is applied and that the surface area of the melt is maximized to facilitate the removal of water or methanol.
Incorrect Monomer Stoichiometry Carefully measure and control the molar ratio of the diacid/diester and the diol.
Etherification Side Reactions Minimize reaction time at high temperatures.
Premature Termination Ensure all reagents and the reaction setup are free of monofunctional impurities that can act as chain terminators.

Quantitative Data on Molecular Weight Improvement:

Solid-State Polymerization (SSP) is a common technique to increase the molecular weight of furan-based polyesters after the initial melt polycondensation.

PolymerSSP Temperature (°C)SSP Time (h)Initial Intrinsic Viscosity (dL/g)Final Intrinsic Viscosity (dL/g)
PEF20550.300.55
PBF1654~0.4~0.8
PPF1654~0.35~0.7

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of Poly(ethylene furanoate) (PEF) via Direct Esterification
  • Materials: 2,5-Furandicarboxylic acid (FDCA), Ethylene glycol (EG), Catalyst (e.g., Antimony(III) oxide).

  • Esterification Stage:

    • Charge the reactor with FDCA and EG in a molar ratio of 1:2.1.

    • Add the catalyst (e.g., 300 ppm Sb₂O₃).

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture under a nitrogen flow with stirring (e.g., 200 rpm). Gradually increase the temperature, for instance: 170°C for 30 min, then 190-200°C for 1 hour.

    • Water will distill off during this stage. Continue until the distillation of water ceases (typically 1-1.5 hours).

  • Polycondensation Stage:

    • Slowly apply a vacuum (down to <10 Pa) over about 15 minutes.

    • Gradually increase the temperature to 250-260°C.

    • Reduce the stirring speed as the viscosity of the melt increases.

    • Continue the reaction under vacuum for several hours (e.g., 4-6 hours) until the desired molecular weight is achieved.

    • Extrude the polymer from the reactor and cool it.

Protocol 2: Quantification of Carboxyl End Groups

This method is based on the Pohl titration method and is useful for assessing the extent of decarboxylation.

  • Sample Preparation:

    • Weigh approximately 0.1 g of the polyester sample into a flask.

    • Add 10 mL of benzyl alcohol.

    • Heat the mixture with stirring until the polymer completely dissolves.

  • Titration:

    • Cool the solution to room temperature.

    • Add a suitable indicator (e.g., phenol red).

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in benzyl alcohol until the endpoint is reached (color change).

    • A blank titration with benzyl alcohol and the indicator should also be performed.

  • Calculation: The carboxyl end group concentration can be calculated from the volume of titrant used.

Visualizations

Side_Reactions cluster_main Furan-Based Polyester Synthesis cluster_side_reactions Side Reactions Monomers Monomers Polyester Polyester Monomers->Polyester Polymerization Decarboxylation Decarboxylation Monomers->Decarboxylation Discoloration Discoloration Polyester->Discoloration Etherification Etherification Polyester->Etherification Ring_Opening Furan Ring Opening Polyester->Ring_Opening

Caption: Key side reactions in furan-based polyester synthesis.

Troubleshooting_Workflow Start Problem Observed Check_Color Discoloration? Start->Check_Color Check_MW Low Molecular Weight? Check_Color->Check_MW No Reduce_Temp Lower Temperature Check_Color->Reduce_Temp Yes Check_Vacuum Improve Vacuum Check_MW->Check_Vacuum Yes End Problem Resolved Check_MW->End No Change_Catalyst Change Catalyst Reduce_Temp->Change_Catalyst Inert_Atmosphere Ensure Inert Atmosphere Change_Catalyst->Inert_Atmosphere Inert_Atmosphere->End Check_Stoichiometry Verify Stoichiometry Check_Vacuum->Check_Stoichiometry Check_Stoichiometry->End

References

Technical Support Center: Managing Impurities in Furan-2,5-dicarboxylic Acid (FDCA) for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-2,5-dicarboxylic acid (FDCA) in polymerization applications.

Troubleshooting Guide

Question: My final polymer is discolored (yellow to brown). What are the potential causes and how can I fix it?

Answer:

Discoloration in the final polymer, such as polyethylene furanoate (PEF), is a common issue that can often be traced back to impurities in the FDCA monomer or side reactions during polymerization.

Possible Causes:

  • Colored Impurities in FDCA: The crude FDCA may contain colored byproducts from its synthesis, such as furanic polymers or degradation products.[1]

  • Sugar Impurities: Residual sugars in the FDCA can lead to discoloration during the high temperatures of polymerization.[2]

  • Side Reactions: Decarboxylation of FDCA at high polymerization temperatures is a known cause of coloration.[3]

  • High Polymerization Temperature: Increasing the polymerization temperature, for instance up to 260-280°C, has been shown to cause yellow discoloration of PEF.[2]

  • Catalyst Choice and Residues: Certain catalysts, like dibutyltin(IV) oxide, can contribute to discoloration at elevated temperatures.[2] Residual metal catalysts (e.g., Sb, Ti, Ge, Sn) can also negatively impact the color of the polyester.

Solutions:

  • Purify the FDCA Monomer: Before polymerization, purify the crude FDCA to remove colored impurities. Crystallization and acid precipitation are effective methods.[1]

  • Optimize Polymerization Temperature: Avoid excessive temperatures during polymerization. A detailed study of the thermal stability of your specific polymer can help determine the optimal temperature range.

  • Select an Appropriate Catalyst: Consider using catalysts that are less prone to causing discoloration. Metal-free catalysts or alternative catalyst systems may be beneficial.

  • Ensure Complete Removal of Catalyst Residues: After polymerization, thoroughly purify the polymer to remove any residual catalyst.

Question: The molecular weight of my polymer is lower than expected. What could be the issue?

Answer:

Achieving a high molecular weight is crucial for the desired mechanical properties of the polymer. Low molecular weight can be attributed to several factors, primarily related to the purity of the FDCA monomer.

Possible Causes:

  • Chain-Terminating Impurities: The presence of monofunctional impurities in the FDCA monomer can terminate the growing polymer chains, leading to a lower molecular weight. The most common chain-terminating impurity is 5-formyl-2-furancarboxylic acid (FFCA).[1]

  • Decomposition of FDCA: At high temperatures used in melt polycondensation, FDCA can decompose, which can be a cause of low molecular weight in the resulting PEF.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete polymerization and, consequently, a lower molecular weight.

Solutions:

  • High-Purity FDCA: Start with high-purity FDCA. It is crucial to minimize the content of monofunctional impurities like FFCA. Purification methods such as crystallization can significantly reduce the FFCA content.[1]

  • Optimize Reaction Conditions: Carefully control the polymerization time and temperature to ensure the reaction goes to completion without causing significant degradation of the monomer or polymer.

  • Solid-State Polymerization (SSP): To achieve a higher molecular weight, a solid-state polymerization step can be employed after the initial melt polycondensation. This technique is carried out at a temperature between the glass transition and melting point of the polymer and can significantly increase the molecular weight.

Question: I am observing poor thermal stability in my final polymer. What is the likely cause?

Answer:

Poor thermal stability of the final polymer can be a significant issue, affecting its processing and application. This is often linked to the presence of residual impurities from the polymerization process.

Possible Cause:

  • Residual Metal Catalysts: The incomplete removal of metal catalysts (such as Sb, Ti, Ge, and Sn) used in the polymerization process can have a negative impact on the thermal instability of the polyester.

Solution:

  • Thorough Polymer Purification: Implement a rigorous purification process for the final polymer to ensure the complete removal of any residual metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude FDCA and why are they problematic?

A1: The most common and problematic impurities in crude FDCA include:

  • 5-Formyl-2-furancarboxylic acid (FFCA): This is a mono-functional acid that can act as a chain terminator during polymerization, leading to a lower molecular weight of the final polymer.[1]

  • Colored Impurities: These are often furanic polymers or other degradation products that can cause undesirable coloration in the final polymer.[1]

  • Other Furanic Compounds: These are intermediates and byproducts from the synthesis of FDCA that can affect the polymerization process and the final properties of the polymer.[1]

Q2: What level of purity is required for FDCA to be suitable for polymerization?

A2: For the production of high-performance polymers, a high purity of FDCA is required, typically greater than 99%.[1] Some applications may even require a purity of over 99.5%. It is especially important to minimize the content of chain-terminating impurities like FFCA to less than 0.1%.

Q3: What are the most effective methods for purifying crude FDCA?

A3: Crystallization and acid precipitation are two of the most prevalent and scalable methods for the purification of FDCA.[1]

  • Crystallization: This method relies on the difference in solubility of FDCA and its impurities in a solvent at different temperatures. It is highly effective for removing a wide range of impurities and can achieve a purity of over 99%.[1]

  • Acid Precipitation: This technique involves dissolving crude FDCA in a basic solution to form a soluble salt, followed by the addition of an acid to precipitate the much less soluble FDCA, leaving impurities in the solution.[1]

Q4: How can I analyze the purity of my FDCA sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for determining the purity of FDCA and quantifying its impurities.[1] The mobile phase composition and detector wavelength should be optimized for the separation and detection of FDCA and its potential impurities.[1]

Quantitative Data

Table 1: Typical Purity of FDCA After Crystallization

ParameterCrude FDCAPurified FDCA
FDCA Purity (wt%) 96.2%>99%
FFCA Content (wt%) 2.12%<0.1%
Appearance Yellowish to brownish solidWhite crystalline solid

Table 2: Effect of Catalyst on the Intrinsic Viscosity of PEF after Solid-State Polymerization (SSP)

CatalystInitial Intrinsic Viscosity (dL/g)Intrinsic Viscosity after 5h SSP at 205°C (dL/g)
Titanium (IV) isopropoxide (TIS)0.300.55
Tetrabutyltitanate (TBT)0.380.54
Dibutyltin (IV) oxide (DBTO)0.310.46

Experimental Protocols

Protocol 1: Purification of FDCA by Crystallization from Water

This protocol describes a general procedure for the recrystallization of crude FDCA from water to achieve high purity.

Materials and Equipment:

  • Crude FDCA

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Oven or desiccator

Procedure:

  • Dissolution: Place the crude FDCA in a beaker or Erlenmeyer flask with a stir bar. Add a minimum amount of deionized water to the flask.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot deionized water until all the FDCA has dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified FDCA crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified FDCA crystals in an oven at a moderate temperature (e.g., 50°C) or in a desiccator under vacuum.

Protocol 2: HPLC Analysis of FDCA Purity (Exemplary Method)

This protocol provides a general method for the analysis of FDCA purity using HPLC with UV detection. Optimization may be required based on the specific instrument and impurities of interest.

Materials and Reagents:

  • FDCA standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Deionized water (HPLC grade)

  • Sample of FDCA to be analyzed

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B). A common starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh a known amount of FDCA standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the FDCA sample and dissolve it in the same solvent as the standard to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength (e.g., 265 nm).

    • Equilibrate the column with the mobile phase.

    • Inject the standard solutions and the sample solution.

  • Data Analysis:

    • Identify the FDCA peak in the chromatograms based on the retention time of the standard.

    • Identify and quantify any impurity peaks.

    • Calculate the purity of the FDCA sample based on the peak areas.

Visualizations

FDCA_Purification_Workflow cluster_crystallization Crystallization Purification cluster_acid_precipitation Acid Precipitation Purification c_start Crude FDCA c_dissolve Dissolve in Hot Solvent c_start->c_dissolve c_filter_hot Hot Filtration (optional) c_dissolve->c_filter_hot c_cool Cool to Crystallize c_dissolve->c_cool If no insoluble impurities c_filter_hot->c_cool c_filter_cold Vacuum Filtration c_cool->c_filter_cold c_wash Wash with Cold Solvent c_filter_cold->c_wash c_dry Dry Crystals c_wash->c_dry c_end Purified FDCA c_dry->c_end ap_start Crude FDCA ap_dissolve Dissolve in Aqueous Base ap_start->ap_dissolve ap_filter_insoluble Filter Insoluble Impurities (optional) ap_dissolve->ap_filter_insoluble ap_acidify Acidify to Precipitate FDCA ap_dissolve->ap_acidify If no insoluble impurities ap_filter_insoluble->ap_acidify ap_filter_precipitate Vacuum Filtration ap_acidify->ap_filter_precipitate ap_wash Wash with Water ap_filter_precipitate->ap_wash ap_dry Dry Product ap_wash->ap_dry ap_end Purified FDCA ap_dry->ap_end

Caption: Experimental workflows for FDCA purification.

Polymerization_Troubleshooting cluster_discoloration Issue: Polymer Discoloration cluster_low_mw Issue: Low Molecular Weight discoloration Yellow/Brown Polymer cause1 Impurities in FDCA (colored byproducts, sugars) discoloration->cause1 cause2 High Polymerization Temperature discoloration->cause2 cause3 Catalyst Choice & Residues discoloration->cause3 solution1 Purify Crude FDCA cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Select Appropriate Catalyst & Ensure Removal cause3->solution3 low_mw Lower than Expected MW cause4 Chain-Terminating Impurities (e.g., FFCA) low_mw->cause4 cause5 FDCA Decomposition low_mw->cause5 solution6 Employ Solid-State Polymerization (SSP) low_mw->solution6 To further increase MW solution4 Use High-Purity FDCA cause4->solution4 solution5 Optimize Reaction Conditions cause5->solution5

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Optimizing HMF Oxidation to FDCA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 5-hydroxymethylfurfuryl (HMF) to 2,5-furandicarboxylic acid (FDCA) esters. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of FDCA esters from HMF, providing potential causes and actionable solutions.

Q1: My FDCA ester yield is low, and I'm observing significant amounts of intermediate products like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF). What could be the cause?

A1: Low yield of the final FDCA ester with accumulation of intermediates such as HMFCA or DFF often points to incomplete oxidation. The oxidation of HMF to FDCA is a stepwise process, and the specific pathway can be influenced by your reaction conditions.[1][2]

  • Potential Causes & Solutions:

    • Suboptimal Catalyst Performance: The catalyst you are using may not be efficient enough for the complete oxidation of HMF to FDCA. Different catalysts exhibit varying selectivities for the different oxidation steps. For instance, some catalysts might be more effective at oxidizing the aldehyde group of HMF to a carboxylic acid (forming HMFCA), while others might favor the oxidation of the alcohol group (forming DFF).[1][2][3] Consider screening different catalysts, including noble metal-based catalysts (e.g., Pt, Pd, Au) or non-noble metal catalysts, which have shown high activity and selectivity.[1][4]

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure the complete conversion of intermediates to FDCA. Try increasing the reaction time or temperature incrementally and monitor the reaction progress using techniques like HPLC. However, be cautious as excessively high temperatures can lead to HMF degradation and the formation of undesirable byproducts like humins.[5]

    • Inadequate Oxidant Concentration: The amount of oxidant used might be insufficient to drive the reaction to completion. Ensure you are using an appropriate molar ratio of oxidant to HMF.

Q2: I am observing the formation of a dark, insoluble material (humins) in my reaction mixture. How can I prevent this?

A2: The formation of dark, insoluble polymers, known as humins, is a common side reaction during HMF conversion, particularly under acidic or high-temperature conditions.[5] HMF can self-polymerize or react with intermediates to form these undesirable byproducts.

  • Potential Causes & Solutions:

    • Reaction Conditions: High temperatures and acidic environments can promote humin formation.[5] Optimizing the reaction temperature to the lowest effective level can help minimize this side reaction.

    • Solvent Choice: The choice of solvent can significantly impact humin formation. Using aprotic solvents like DMSO or THF has been shown to suppress the formation of humins.[5]

    • pH Control: While acidic conditions can lead to humins, highly alkaline conditions can also cause HMF degradation through mechanisms like the Cannizzaro reaction.[6] Careful control of pH is therefore crucial. Operating under mildly alkaline conditions can favor the desired oxidation pathway while minimizing HMF degradation.[7]

Q3: My reaction selectivity towards FDCA is poor, with a mixture of various byproducts. How can I improve selectivity?

A3: Poor selectivity indicates that multiple undesired side reactions are occurring simultaneously with the desired oxidation of HMF to FDCA.

  • Potential Causes & Solutions:

    • Reaction Pathway Control: The oxidation of HMF to FDCA can proceed through two main pathways: one via HMFCA and the other via DFF.[1][8][9] The choice of catalyst and reaction conditions can influence which pathway is favored. Alkaline conditions, for example, tend to favor the HMFCA pathway, which can sometimes lead to higher FDCA selectivity by reducing the occurrence of other side reactions.[1][7]

    • Catalyst Selection: The nature of the catalyst plays a critical role in determining selectivity. For instance, gold-based catalysts have been reported to be highly selective for the oxidation of HMF to FDCA.[10] The support material for the catalyst can also influence its performance.

    • Use of Additives: The addition of a base is often employed to promote the formation of FDCA.[4] The base can help in the selective oxidation of the aldehyde group and also increase the solubility of the FDCA product.[2][11]

Data Presentation: Catalyst Performance in HMF Oxidation

The following table summarizes the performance of various catalytic systems for the oxidation of HMF to FDCA, providing a comparative overview of their efficiency and selectivity under different reaction conditions.

CatalystSupportOxidantTemperature (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Pt/CCarbonO₂100210097[1]
Au/TiO₂Titanium DioxideO₂1304>9998.5[1]
Pd/CCarbonO₂100599.895.1[1]
Ru/CCarbonO₂1004>9999[1]
MnO₂NoneO₂140610099[4]
Co(OAc)₂/Mn(OAc)₂/NaBrNoneAir1202>9995[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the oxidation of HMF to FDCA esters.

Protocol 1: General Procedure for Catalytic Oxidation of HMF to FDCA

This protocol outlines a typical procedure for the batch oxidation of HMF to FDCA using a heterogeneous catalyst.

  • Reactor Setup:

    • A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet and outlet, and a temperature controller is used.

  • Reaction Mixture Preparation:

    • The reactor is charged with a specific amount of HMF, the chosen catalyst (e.g., Pt/C), and the solvent (e.g., deionized water).

    • If required, a base (e.g., NaOH) is added to the mixture.

  • Reaction Execution:

    • The reactor is sealed and purged several times with the oxidant gas (e.g., O₂) to remove air.

    • The reactor is then pressurized with the oxidant to the desired pressure.

    • The reaction mixture is heated to the set temperature while stirring vigorously.

  • Reaction Monitoring and Work-up:

    • The reaction is allowed to proceed for the specified time. Aliquots can be carefully withdrawn at different time intervals to monitor the progress by HPLC.

    • After the reaction is complete, the reactor is cooled to room temperature and depressurized.

    • The solid catalyst is separated from the reaction mixture by filtration or centrifugation.[5]

  • Product Isolation and Analysis:

    • The filtrate is acidified (e.g., with HCl) to precipitate the FDCA product.

    • The precipitated FDCA is collected by filtration, washed with cold water, and dried under vacuum.

    • The yield and purity of the FDCA product are determined using analytical techniques such as HPLC, NMR, and FT-IR.[5]

Protocol 2: Quantification of HMF and FDCA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for the quantitative analysis of HMF and FDCA in a reaction mixture.

  • Instrumentation:

    • A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a suitable column (e.g., a C18 column).

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient or isocratic elution method will depend on the specific separation requirements.

  • Standard Preparation:

    • Prepare stock solutions of pure HMF and FDCA of known concentrations in the mobile phase.

    • Create a series of calibration standards by diluting the stock solutions to different concentrations.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the elution of HMF and FDCA using the UV detector at an appropriate wavelength (e.g., 265 nm).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentrations of HMF and FDCA in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for troubleshooting HMF oxidation experiments.

HMF_Oxidation_Pathways HMF HMF (5-Hydroxymethylfurfural) DFF DFF (2,5-Diformylfuran) HMF->DFF Oxidation of -CH₂OH group HMFCA HMFCA (5-Hydroxymethyl-2-furancarboxylic Acid) HMF->HMFCA Oxidation of -CHO group FFCA FFCA (5-Formyl-2-furancarboxylic Acid) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA FDCA (2,5-Furandicarboxylic Acid) FFCA->FDCA Oxidation

Figure 1: Reaction pathways for the oxidation of HMF to FDCA.

Troubleshooting_Workflow start Low FDCA Yield or Byproduct Formation analyze_products Analyze Products by HPLC start->analyze_products check_catalyst Evaluate Catalyst Activity & Selectivity solution3 Adjust pH/ Use Additives/Change Catalyst check_catalyst->solution3 optimize_conditions Optimize Reaction Conditions (Temperature, Time, Pressure) solution1 Increase Reaction Time/ Temperature or Change Catalyst optimize_conditions->solution1 check_pH Analyze & Adjust Reaction pH solution2 Lower Temperature/ Change Solvent check_pH->solution2 high_intermediates High Levels of Intermediates (DFF, HMFCA) analyze_products->high_intermediates Yes humin_formation Presence of Humins analyze_products->humin_formation Yes improve_selectivity Poor Selectivity analyze_products->improve_selectivity Yes high_intermediates->optimize_conditions humin_formation->check_pH improve_selectivity->check_catalyst end Improved FDCA Yield & Purity solution1->end solution2->end solution3->end

Figure 2: Troubleshooting workflow for HMF oxidation experiments.

References

Validation & Comparative

A Comparative Guide to Diethyl and Dimethyl Furan-2,5-dicarboxylate in Polymerization for High-Performance Bio-based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for sustainable and high-performance polymers is a continuous endeavor. Furan-based polyesters, particularly poly(ethylene furanoate) (PEF), have emerged as promising bio-based alternatives to petroleum-derived plastics like PET. The choice of monomer is a critical starting point in the synthesis of these polymers. This guide provides an objective comparison of two key diester monomers: diethyl furan-2,5-dicarboxylate (DEFDC) and dimethyl furan-2,5-dicarboxylate (DMFDC), in the context of polymerization and the properties of the resulting polymers.

This comparison synthesizes data from various studies to highlight the differences in polymerization behavior and final polymer characteristics when using DEFDC versus the more commonly studied DMFDC.

Polymerization Dynamics: A Tale of Two Esters

Both DEFDC and DMFDC undergo a two-stage melt polycondensation process to produce PEF. This typically involves a transesterification stage followed by a polycondensation stage under vacuum. The primary difference lies in the alcohol byproduct of the initial transesterification with ethylene glycol (EG): ethanol for DEFDC and methanol for DMFDC. While the literature does not indicate a dramatic difference in reaction kinetics, the choice of monomer can influence the optimal reaction conditions and catalyst systems.

dot

cluster_defdc DEFDC Pathway cluster_dmfdc DMFDC Pathway DEFDC This compound (DEFDC) Transesterification1 Transesterification DEFDC->Transesterification1 EG1 Ethylene Glycol (EG) EG1->Transesterification1 BHEFDC1 bis(hydroxyethyl)-2,5-furandicarboxylate (BHEFDC) + Ethanol Transesterification1->BHEFDC1 Polycondensation1 Polycondensation BHEFDC1->Polycondensation1 PEF1 Poly(ethylene furanoate) (PEF) Polycondensation1->PEF1 DMFDC Dimethyl furan-2,5-dicarboxylate (DMFDC) Transesterification2 Transesterification DMFDC->Transesterification2 EG2 Ethylene Glycol (EG) EG2->Transesterification2 BHEFDC2 bis(hydroxyethyl)-2,5-furandicarboxylate (BHEFDC) + Methanol Transesterification2->BHEFDC2 Polycondensation2 Polycondensation BHEFDC2->Polycondensation2 PEF2 Poly(ethylene furanoate) (PEF) Polycondensation2->PEF2

Caption: Comparative polymerization pathways of DEFDC and DMFDC to PEF.

Comparative Data on Polymer Properties

The following tables summarize the quantitative data for PEF synthesized from DEFDC and DMFDC, compiled from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Molecular Weight of PEF

MonomerCatalystIntrinsic Viscosity (dL/g)Mn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)
DEFDC Co(Ac)₂·4H₂O----
DMFDC TBT, TIS, DBTO0.28 - 0.4818 - 2529 - 431.6 - 1.7
DMFDC [C₂MIM]BF₄-52.5--
DMFDC Ti-basedup to 0.85 (after SSP)up to 83--

Mn: Number average molecular weight, Mw: Weight average molecular weight, PDI: Polydispersity index, TBT: Tetrabutyltitanate, TIS: Titanium (IV) isopropoxide, DBTO: Dibutyltin (IV) oxide, SSP: Solid-state polymerization.

Table 2: Thermal Properties of PEF

MonomerIntrinsic Viscosity (dL/g)Tg (°C)Tm (°C)Tcc (°C)
DEFDC ----
DMFDC 0.2883--
DMFDC 0.4886--
DMFDC -75 - 80210 - 215-

Tg: Glass transition temperature, Tm: Melting temperature, Tcc: Cold crystallization temperature.

Table 3: Mechanical Properties of PEF

PropertyPEF (from DMFDC)
Young's Modulus (GPa) ~2.0
Tensile Strength (MPa) 50 - 76
Elongation at Break (%) ~450 (for high Mw)

Data on the mechanical properties of PEF derived specifically from DEFDC is limited in the reviewed literature.

Experimental Protocols

Synthesis of PEF from this compound (DEFDC)

A greener synthesis method has been reported starting from mucic acid in ethanol to produce DEFDC. The subsequent polymerization to PEF is as follows:

  • Prepolymer Synthesis: Purified DEFDC and ethylene glycol are heated at 150°C for two hours to produce the prepolymer bis(hydroxyethyl)-2,5-furandicarboxylate (BHEFDC).[1] Cobalt (II) acetate (Co(Ac)₂·4H₂O) is used as a catalyst.[1]

  • Poly-transesterification: The BHEFDC prepolymer and one equivalent of DEFDC are subjected to solvent-free poly-transesterification catalyzed by Co(Ac)₂·4H₂O at 160°C for 3 hours to yield polyethylene-2,5-furan dicarboxylate.[1]

Synthesis of PEF from Dimethyl Furan-2,5-dicarboxylate (DMFDC)

A common method for synthesizing PEF from DMFDC is a two-stage melt polycondensation process:

  • Transesterification: DMFD and ethylene glycol (in molar ratios such as 1:1.5, 1:2.2) are charged into a reactor with a catalyst (e.g., zinc acetate, titanium butoxide).[1] The mixture is heated under a nitrogen atmosphere at temperatures ranging from 160°C to 190°C for several hours.[2] During this stage, methanol is removed.

  • Polycondensation: The temperature is gradually increased to 220-240°C, and a high vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization forward.[2] This stage is typically carried out for a few hours until the desired molecular weight is achieved.[2]

Discussion and Conclusion

The available data suggests that both DEFDC and DMFDC are viable monomers for the synthesis of PEF. However, the body of research is significantly more extensive for DMFDC.

  • Reactivity and Polymerization: The polymerization process for both monomers is similar, involving transesterification and polycondensation. The choice between the two may come down to the availability and cost of the monomer, as well as the desired process conditions, given the different byproducts (ethanol vs. methanol).

  • Polymer Properties: PEF synthesized from DMFDC can achieve high molecular weights, which is crucial for desirable mechanical properties.[2][3] The thermal properties of PEF, such as a glass transition temperature significantly higher than PET, make it suitable for applications requiring better heat resistance.[4][5] While specific data for DEFDC-derived PEF is less abundant, the fundamental polymer structure is the same, suggesting that similar properties can be achieved with optimized polymerization conditions.

References

A Tale of Two Catalysts: Methodologies in Furan Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Enzymatic and Chemical Synthesis of Furan Polyesters

The burgeoning field of sustainable polymers has identified 2,5-furandicarboxylic acid (FDCA) as a pivotal bio-based building block, poised to replace petroleum-derived terephthalic acid in the production of polyesters.[1][2][3] Poly(ethylene furanoate) (PEF), the furanic analogue of poly(ethylene terephthalate) (PET), and other furan polyesters exhibit comparable or even superior properties, such as enhanced gas barrier capabilities, making them highly attractive for applications like food packaging.[4][5] The synthesis of these valuable bioplastics can be broadly categorized into two primary routes: traditional chemical catalysis and greener enzymatic processes.

This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their applications.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic polymerization represents a more environmentally friendly route for producing furan polyesters.[6][7] This method typically employs lipases, with Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, being the most common and effective biocatalyst.[6][8] The synthesis is characterized by its high selectivity and mild reaction conditions, which circumvents the need for toxic metal catalysts and reduces energy consumption.[2][7][8] Enzymatic polymerizations can be performed through step-growth polycondensation or ring-opening polymerization (ROP).[2][7][9] Common monomers include dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and various aliphatic diols or diacid esters.[1][6]

Chemical Synthesis: The Conventional Powerhouse

Conventional chemical synthesis of furan polyesters, particularly for high molecular weight polymers suitable for industrial applications, predominantly relies on metal-based catalysts.[10] This process, typically a two-step melt polycondensation, involves an initial esterification followed by a polycondensation step under high vacuum and elevated temperatures.[4] Catalysts such as antimony trioxide (Sb₂O₃) or titanium-based compounds are frequently used, similar to the industrial production of PET.[11][12] This method is effective in producing high molecular weight polyesters but raises environmental and health concerns due to the use of heavy metal catalysts and the high energy input required.[8][12]

Comparative Analysis of Synthesis Parameters and Polymer Properties

The choice between enzymatic and chemical synthesis hinges on a trade-off between environmental considerations and the desired polymer characteristics, such as molecular weight. The following tables summarize the key differences based on reported experimental data.

Table 1: Comparison of Typical Reaction Conditions

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Candida antarctica Lipase B (CALB, Novozym 435)Antimony Trioxide (Sb₂O₃), Antimony Acetate
Monomers Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-Bis(hydroxymethyl)furan (BHMF), Aliphatic Diols/Diesters2,5-Furandicarboxylic Acid (FDCA), Ethylene Glycol (EG), Dimethyl 2,5-furandicarboxylate (DMFDCA)
Temperature 80 - 140°C180 - 280°C
Pressure Atmospheric or moderate vacuumHigh vacuum (in polycondensation step)
Reaction Time 24 - 72 hours3 - 6 hours
Solvent Toluene, Diphenyl ether, or solvent-freeTypically solvent-free (melt polycondensation)

Table 2: Comparison of Resulting Furan Polyester Properties

PropertyEnzymatic SynthesisChemical Synthesis (Melt Polycondensation)
Weight-Average Molecular Weight (Mw) Up to 48,300 g/mol (polyamides); up to 35,000 g/mol (copolyesters)[3][6]High Mw achievable, suitable for bottles (Intrinsic Viscosity > 1.0 dL/g)[4]
Number-Average Molecular Weight (Mn) 2,000 - 13,100 g/mol [13][14]21,600 g/mol reported for PPF[11]
Dispersity (Mw/Mn) Typically between 1.5 - 2.51.28 reported for PPF[11]
Glass Transition Temp. (Tg) 9 - 70°C (dependent on comonomer)[1][11]65 - 85°C[11][12]
Melting Temp. (Tm) 53 - 124°C (semicrystalline materials)[1]174 - 203°C[11][12]
Sustainability High (bio-catalyst, lower energy, avoids toxic metals)Lower (metal catalyst, high energy consumption)

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows and conceptual differences between the two synthetic approaches.

G cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow E_Monomers Monomers (e.g., DMFDCA, Diol) E_Solvent Solvent Addition (e.g., Toluene) or Solvent-Free E_Monomers->E_Solvent E_Enzyme Add Immobilized Enzyme (Novozym 435) E_Solvent->E_Enzyme E_Reaction Two-Step Polycondensation (e.g., 70°C then 90-120°C) Under N2/Vacuum E_Enzyme->E_Reaction E_Purification Purification (Precipitation in Methanol) E_Reaction->E_Purification E_Polymer Furan Polyester E_Purification->E_Polymer C_Monomers Monomers (e.g., FDCA, Ethylene Glycol) C_Catalyst Add Metal Catalyst (e.g., Sb2O3) C_Monomers->C_Catalyst C_Ester Esterification (e.g., 200-240°C) Water Removal C_Catalyst->C_Ester C_Poly Melt Polycondensation (e.g., 250-280°C) High Vacuum C_Ester->C_Poly C_Extrusion Polymer Extrusion & Pelletizing C_Poly->C_Extrusion C_Polymer Furan Polyester C_Extrusion->C_Polymer

Caption: Comparative workflows for enzymatic and chemical synthesis of furan polyesters.

G cluster_enzymatic Enzymatic Catalysis cluster_chemical Chemical Catalysis Enzyme Enzyme (CALB) Hydrophobic Active Site AcylEnzyme Acyl-Enzyme Intermediate Enzyme:f1->AcylEnzyme Acylation Monomer1 Diester (DMFDCA) Monomer1->Enzyme:f1 Monomer2 Diol Monomer2->AcylEnzyme Product Ester Bond Formation AcylEnzyme->Product Nucleophilic Attack Product->Enzyme:f0 Deacylation (Catalyst Turnover) Catalyst Metal Catalyst (Sb³⁺) Lewis Acid Center CoordComplex Coordination Complex Catalyst:f1->CoordComplex Coordination to Carbonyl Monomer3 Ester/Acid End-Group Monomer3->Catalyst:f1 Monomer4 Hydroxyl End-Group Monomer4->CoordComplex Product2 Transesterification CoordComplex->Product2 Nucleophilic Attack (High Temp)

Caption: Conceptual comparison of catalytic mechanisms in polyester synthesis.

Detailed Experimental Protocols

Enzymatic Synthesis Protocol: Two-Stage Polycondensation

This protocol is a representative example of enzymatic synthesis of furan-based copolyesters.[6]

  • Monomer Preparation: Dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and an aliphatic diol (e.g., 1,8-octanediol) are added to a reaction vessel in a defined molar ratio.

  • Catalyst Addition: Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture, typically at a concentration of 10-20% by weight of the total monomers.

  • First Stage (Oligomerization): The reaction is conducted at a lower temperature (e.g., 70°C) under a nitrogen atmosphere for 2-4 hours to form low molecular weight oligomers.

  • Second Stage (Polycondensation): The temperature is increased (e.g., to 90-120°C) and a vacuum is applied to facilitate the removal of condensation byproducts (e.g., methanol) and drive the polymerization towards higher molecular weights. This stage is typically run for 24-48 hours.

  • Polymer Isolation: The reaction mixture is cooled, dissolved in a suitable solvent like chloroform, and the enzyme is filtered off. The polymer is then precipitated by adding the solution to a non-solvent such as cold methanol.

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.

Chemical Synthesis Protocol: Two-Step Melt Polycondensation

This protocol is a standard method for producing high molecular weight poly(ethylene furanoate) (PEF).[4][11][12]

  • Esterification: 2,5-Furandicarboxylic acid (FDCA) and an excess of ethylene glycol (EG) are charged into a reactor with a catalyst, such as antimony trioxide (Sb₂O₃), at a concentration of 200-500 ppm. The mixture is heated to 200-240°C under a nitrogen blanket. Water, formed as a byproduct, is continuously removed via distillation. This stage is complete when water evolution ceases.

  • Polycondensation: The resulting oligomer mixture is heated to a higher temperature (250-280°C) and a high vacuum (<1 mbar) is gradually applied. The excess ethylene glycol is removed via distillation. The viscosity of the melt increases as the polymer chains grow. This stage continues until the desired melt viscosity (and thus molecular weight) is achieved, often monitored by the torque of the mechanical stirrer.

  • Extrusion and Quenching: The molten polymer is extruded from the reactor as a strand, quenched in a water bath, and cut into pellets.

  • Solid-State Polymerization (Optional): To achieve very high molecular weights required for applications like bottle manufacturing, the amorphous pellets are first crystallized and then heated under vacuum or an inert gas flow at a temperature below their melting point. This allows for further chain extension in the solid state.[4]

Objective Comparison and Conclusion

Performance and Properties: Chemical synthesis via melt polycondensation is the established method for producing high molecular weight furan polyesters (Mw well above 30,000 g/mol ) with the thermal stability (Tm > 200°C) required for thermoplastic processing and applications like beverage bottles.[4][12] Enzymatic synthesis, while highly effective, generally produces polymers with lower molecular weights and melting points.[1][6] However, the properties of enzymatically synthesized polyesters can be tailored by varying the aliphatic comonomers, making them suitable for applications where high mechanical strength is not the primary requirement, such as in biomedical fields or as specialty copolyesters.[8][15]

Sustainability and Process: The primary advantage of enzymatic synthesis is its alignment with the principles of green chemistry.[6][7] It operates at significantly lower temperatures, avoids the use of toxic heavy metal catalysts that can remain in the final product, and offers high specificity.[2][8] In contrast, chemical synthesis is energy-intensive and relies on catalysts that pose potential health and environmental risks.[10][12]

Both enzymatic and chemical synthesis routes offer viable pathways to furan-based polyesters, but they serve different objectives.

  • Chemical synthesis is the method of choice for producing high-performance, high molecular weight commodity plastics like PEF, leveraging existing industrial infrastructure for polyester production.[12]

  • Enzymatic synthesis provides an excellent, sustainable alternative for creating novel copolyesters and specialized polymers under mild, environmentally benign conditions.[6][7] It is particularly promising for high-value applications where catalyst purity and biocompatibility are critical.

Future research will likely focus on optimizing enzymatic processes to achieve higher molecular weights and exploring hybrid chemo-enzymatic strategies to harness the benefits of both approaches, ultimately advancing the production of fully sustainable and high-performance furan-based polymers.

References

PEF vs. PET Plastics: A Comprehensive Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance characteristics of polyethylene furanoate (PEF) and polyethylene terephthalate (PET) plastics. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Overview of PEF and PET

Polyethylene terephthalate (PET) is a well-established, fossil-fuel-based polyester widely used in packaging, textiles, and various other applications due to its good mechanical and thermal properties and transparency.[1][2] Polyethylene furanoate (PEF) is a bio-based polyester that has emerged as a promising alternative to PET.[1][2][3] PEF is synthesized from 2,5-furandicarboxylic acid (FDCA), which can be derived from renewable resources like sugars.[1][4] This guide delves into a comparative analysis of their key performance attributes.

Performance Data Comparison

The following tables summarize the key quantitative performance differences between PEF and PET based on experimental data.

Table 1: Mechanical Properties

PropertyPEFPETTest Standard (Typical)
Young's Modulus (GPa) ~2.0[5]~1.3[5]ASTM D882[6]
Tensile Strength (MPa) 76 (ROP-derived)[5]50 (polycondensation-derived)[5]ASTM D882[6]
Elongation at Break (%) ~450[5]-ASTM D882[6]

Table 2: Thermal Properties

PropertyPEFPETTest Standard (Typical)
Glass Transition Temperature (Tg, °C) 75 - 92[5][7]71 - 80[3][7]Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm, °C) 210 - 220[3][5]246 - 265[3][8]Differential Scanning Calorimetry (DSC)
Thermal Stability (°C) ~350[3][5]~350[5]Thermogravimetric Analysis (TGA)

Table 3: Barrier Properties

PropertyPEF vs. PET (Improvement Factor)Test Standard (Typical)
Oxygen (O2) Barrier 6 - 10 times higher[4][9][10]ASTM D3985[6]
Carbon Dioxide (CO2) Barrier 3 - 31 times higher[4][5][9]ASTM F2476-20[11]
Water Vapor (H2O) Barrier 2 times higher[4]ASTM F1249[6]

Key Performance Differences: A Deeper Dive

Mechanical Performance: PEF exhibits a higher Young's modulus compared to PET, indicating greater stiffness and rigidity.[5] It also demonstrates a higher tensile strength.[5] While PEF can achieve a high elongation at break, it has a slightly more pronounced tendency toward brittleness than PET.[5]

Thermal Stability: Both PEF and PET show high thermal stability up to around 350°C.[5] However, PEF has a higher glass transition temperature (Tg), which means it can withstand higher temperatures before softening.[1][4][12] This makes PEF suitable for hot-fill applications.[12] Conversely, PEF has a lower melting point (Tm) than PET, which could potentially reduce energy consumption during processing.[4][9]

Barrier Properties: One of the most significant advantages of PEF over PET is its superior barrier properties.[1][4][9] PEF is significantly less permeable to gases like oxygen and carbon dioxide, as well as to water vapor.[4][5][9] This enhanced barrier performance can extend the shelf life of packaged goods, particularly oxygen-sensitive products and carbonated beverages.[1][12] The improved barrier is attributed to the suppressed flipping motion of the furan ring in PEF's structure compared to the phenyl ring in PET.[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the performance comparison.

4.1. Mechanical Properties Testing (Tensile Strength, Young's Modulus)

  • Standard: Based on ASTM D882.[6]

  • Specimen Preparation: Dog-bone shaped specimens of both PEF and PET are prepared according to the standard's specifications.

  • Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force. An extensometer is used to measure the elongation.

  • Procedure:

    • The dimensions (width and thickness) of the specimen's narrow section are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The extensometer is attached to the specimen.

    • The specimen is pulled at a constant rate of elongation until it fractures.

    • The force and elongation are recorded continuously throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

4.2. Thermal Stability Testing (Thermogravimetric Analysis - TGA)

  • Standard: Based on ASTM E2550.[14]

  • Apparatus: A thermogravimetric analyzer, which includes a sensitive microbalance, a furnace, and a temperature programmer.

  • Procedure:

    • A small, precisely weighed sample of the polymer (PEF or PET) is placed in a sample pan.

    • The pan is placed on the microbalance within the TGA furnace.

    • The furnace is heated at a controlled, constant rate (e.g., 10°C/min) over a specified temperature range.

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of the material's thermal stability.[15][16]

4.3. Gas Barrier Properties Testing (Oxygen Transmission Rate - OTR)

  • Standard: Based on ASTM D3985.[6]

  • Apparatus: An OTR testing instrument, which includes a test cell that separates two chambers with the plastic film sample. One chamber contains oxygen, and the other contains a carrier gas (typically nitrogen). A coulometric sensor is used to detect oxygen.[17]

  • Procedure:

    • The plastic film sample (PEF or PET) is clamped in the test cell, creating a seal between the two chambers.

    • Pure oxygen is introduced into one chamber, while the nitrogen carrier gas flows through the other chamber and to the sensor.

    • Oxygen molecules permeate through the plastic film into the nitrogen carrier gas stream.

    • The coulometric sensor measures the amount of oxygen in the carrier gas.

  • Data Analysis: The oxygen transmission rate is calculated based on the amount of oxygen that permeates through a specific area of the film over a 24-hour period, typically expressed in cm³/m²·day.

Visualizations

cluster_synthesis Simplified Synthesis Pathway Renewable\nResources\n(e.g., Sugars) Renewable Resources (e.g., Sugars) FDCA\n(2,5-Furandicarboxylic\nAcid) FDCA (2,5-Furandicarboxylic Acid) Renewable\nResources\n(e.g., Sugars)->FDCA\n(2,5-Furandicarboxylic\nAcid) PEF\n(Polyethylene\nFuranoate) PEF (Polyethylene Furanoate) FDCA\n(2,5-Furandicarboxylic\nAcid)->PEF\n(Polyethylene\nFuranoate) Fossil\nFuels Fossil Fuels PTA\n(Purified Terephthalic\nAcid) PTA (Purified Terephthalic Acid) Fossil\nFuels->PTA\n(Purified Terephthalic\nAcid) PET\n(Polyethylene\nTerephthalate) PET (Polyethylene Terephthalate) PTA\n(Purified Terephthalic\nAcid)->PET\n(Polyethylene\nTerephthalate) Ethylene\nGlycol Ethylene Glycol Ethylene\nGlycol->PEF\n(Polyethylene\nFuranoate) Ethylene\nGlycol->PET\n(Polyethylene\nTerephthalate)

Caption: Simplified synthesis pathways for PEF and PET.

Start Start Prepare\nSpecimen Prepare Specimen Start->Prepare\nSpecimen Mount in\nUniversal\nTester Mount in Universal Tester Prepare\nSpecimen->Mount in\nUniversal\nTester Apply\nTensile Load Apply Tensile Load Mount in\nUniversal\nTester->Apply\nTensile Load Record\nForce &\nElongation Record Force & Elongation Apply\nTensile Load->Record\nForce &\nElongation Specimen\nFracture? Specimen Fracture? Record\nForce &\nElongation->Specimen\nFracture? Specimen\nFracture?->Apply\nTensile Load No Analyze\nData Analyze Data Specimen\nFracture?->Analyze\nData Yes End End Analyze\nData->End

Caption: Experimental workflow for tensile testing.

cluster_properties Performance Properties PEF PEF Higher\nStiffness Higher Stiffness PEF->Higher\nStiffness Higher\nStrength Higher Strength PEF->Higher\nStrength Higher Tg Higher Tg PEF->Higher Tg Superior\nGas Barrier Superior Gas Barrier PEF->Superior\nGas Barrier Lower Tm Lower Tm PEF->Lower Tm PET PET Established\nInfrastructure Established Infrastructure PET->Established\nInfrastructure

References

Validating the Structure of Diethyl furan-2,5-dicarboxylate via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of furan-based compounds, particularly in the fields of polymer chemistry and drug development, unambiguous structural validation is paramount. This guide provides a comparative analysis for validating the structure of Diethyl furan-2,5-dicarboxylate using proton nuclear magnetic resonance (1H NMR) spectroscopy, a powerful and routine analytical technique. We present experimental data and protocols to differentiate it from structurally similar alternatives.

Comparative 1H NMR Data Analysis

The 1H NMR spectrum of this compound is characterized by three distinct signals corresponding to the protons of the furan ring and the two ethyl ester groups. The symmetry of the molecule results in chemically equivalent protons on opposite sides of the furan ring, simplifying the spectrum.

The key spectral features for this compound are a singlet for the two furan protons, a quartet for the methylene (-CH2-) protons of the ethyl groups, and a triplet for the methyl (-CH3-) protons of the ethyl groups.[1] The chemical shift of protons on a furan ring typically appears between 6.0 and 7.7 ppm.[2][3][4][5][6] The protons of an ethyl group attached to an ester oxygen generally appear as a quartet around 3.7-4.1 ppm and a triplet around 1.2 ppm.[7]

To confirm the structure, it is instructive to compare its 1H NMR data with that of plausible alternatives or precursors, such as Dimethyl furan-2,5-dicarboxylate and unsubstituted Furan.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Furan (H3, H4)7.30Singlet2H
Methylene (-OCH2CH3)4.33-4.38Quartet4H
Methyl (-OCH2CH3)1.34Triplet6H
Dimethyl furan-2,5-dicarboxylate Furan (H3, H4)7.30Singlet2H
Methyl (-OCH3)3.88Singlet6H
Furan H2, H5~7.44Multiplet2H
H3, H4~6.38Multiplet2H

Table 1: Comparative 1H NMR data for this compound and related compounds. Data for this compound and Dimethyl furan-2,5-dicarboxylate recorded in Acetone-d6.[1] Data for Furan recorded in CDCl3.[2]

The comparison clearly shows that while the furan proton signal is nearly identical for the dimethyl and diethyl esters, the signals for the ester alkyl groups are diagnostic. The presence of a quartet and a triplet with a 2:3 integration ratio is a definitive indicator of the ethyl groups in this compound. Unsubstituted furan presents a more complex spectrum with two distinct multiplets, readily distinguishing it from its 2,5-disubstituted derivatives.

Experimental Protocol for 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum for the structural validation of a synthesized compound purported to be this compound.

Materials and Equipment:

  • Sample of synthesized this compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Acetone-d6)

  • Internal standard, typically Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent in a clean vial. The solvent should contain 0.03% (v/v) TMS as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative ratios of the protons. Analyze the chemical shifts and splitting patterns (multiplicities) to assign the signals to the respective protons in the molecule.

Workflow for Structural Validation

The logical process for validating the structure of this compound using 1H NMR is outlined in the following diagram.

G cluster_0 Start cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation cluster_4 Conclusion Sample Synthesized Compound (Unknown Structure) Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->Prep NMR 1H NMR Spectrum Acquisition Prep->NMR Process Spectrum Processing (FT, Phasing, Baseline Correction) NMR->Process Analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) Process->Analyze Compare Compare Experimental Data with Expected Values Analyze->Compare Confirm Structure Confirmed: This compound Compare->Confirm Match Reject Structure Not Confirmed: Further Analysis Required Compare->Reject No Match

Caption: Workflow for 1H NMR-based structural validation.

This systematic approach, combining high-quality data acquisition with a rigorous comparative analysis, ensures the confident structural assignment of this compound, a crucial step in any research and development pipeline.

References

Comparative Thermal Properties of Furan-Based Copolyesters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furan-based polyesters, derived from renewable biomass sources, are emerging as promising, sustainable alternatives to traditional petroleum-based polymers like poly(ethylene terephthalate) (PET). Spearheaded by poly(ethylene 2,5-furandicarboxylate) (PEF), these bioplastics offer competitive and often superior thermal and barrier properties.[1][2][3][4] Understanding the thermal behavior of these novel copolyesters is critical for evaluating their processing windows and suitability for various high-performance applications, including food packaging and engineering thermoplastics.[4][5][6]

This guide provides a comparative analysis of the key thermal properties of various furan-based copolyesters, supported by experimental data from recent literature. We will explore how chemical structure, including the type of diol, isomer position, and comonomer incorporation, influences these characteristics.

Data Presentation: Thermal Property Comparison

The thermal properties of furan-based polyesters can be significantly tailored through copolymerization. The following table summarizes key thermal data—Glass Transition Temperature (Tg), Melting Temperature (Tm), and Decomposition Temperature (Td)—for several furan-based homo- and copolyesters, with PET and PBT included for comparison.

Polymer/CopolyesterTg (°C)Tm (°C)Td, 5% or 10% (°C)Td, max (°C)Reference
Reference Petroleum-Based Polyesters
Poly(ethylene terephthalate) (PET)70 - 80250 - 260--[2][3][7][8]
Poly(butylene terephthalate) (PBT)~45~225--[9]
Furan-Based Homopolyesters
Poly(ethylene 2,5-furandicarboxylate) (PEF)85 - 89210 - 215-~398[2][3][7][9]
Poly(butylene 2,5-furandicarboxylate) (PBF)36 - 40170 - 172~308~428[6][9][10]
Poly(butylene 2,4-furandicarboxylate) (2,4-PBF)~27~151Higher than 2,5-PBF-
Poly(propylene 2,5-furandicarboxylate) (PPF)~55.5~169--[11][12]
Poly(hexamethylene 2,5-furandicarboxylate) (PHF)7~145>350 (start)-[9][13]
Poly(ethylene 2,2′-bifuran-5,5′-dicarboxylate) (PEBF)107---[7]
Furan-Based Copolyesters
P(BF-co-POF) 80/20 (80% PBF units)-15.1134.8308 (Td, 5%)383
P(BF-co-POF) 50/50 (50% PBF units)-25.2-314 (Td, 5%)384[10]
PBC20F (PBF-co-20% CHDM)45.7140.1380.6-[14]
PBC70F (PBF-co-70% CHDM)74.4251.9388.0-[14]
PEF-ran-PET (20% PEF units)62.4220.1>260 (start)-[9]
P(FMF-co-HDF) (BHMF + 1,6-HDO)9124368 (Td, 10%)411[15]
P(FMF-co-DDF) (BHMF + 1,12-DDO)10116381 (Td, 10%)418[15]
  • Tg: Glass Transition Temperature; Tm: Melting Temperature; Td: Decomposition Temperature; PBF: Poly(butylene 2,5-furandicarboxylate); POF: Poly(poly(propylene oxide) 2,5-furandicarboxylate); CHDM: 1,4-cyclohexanedimethanol; BHMF: 2,5-bis(hydroxymethyl)furan; HDO: 1,6-hexanediol; DDO: 1,12-dodecanediol.

Key Observations:

  • PEF vs. PET: PEF, a primary focus of research, exhibits a higher glass transition temperature (Tg) by about 15°C compared to PET, which allows for use at higher temperatures.[2] However, its melting point (Tm) is roughly 40°C lower, potentially reducing energy consumption during melt processing.[2]

  • Effect of Diol Chain Length: Increasing the number of methylene units in the aliphatic diol component generally lowers both the Tg and Tm of furan-based polyesters. This is evident when comparing PEF (C2 diol), PPF (C3 diol), PBF (C4 diol), and PHF (C6 diol), where Tg drops from ~85°C to 7°C.[9][13] This is attributed to increased chain flexibility.[16]

  • Isomerism: The position of the carboxyl groups on the furan ring significantly impacts thermal properties. For instance, poly(butylene 2,4-furandicarboxylate) (2,4-PBF) shows a lower Tg and Tm compared to its 2,5-PBF isomer but demonstrates higher overall thermal stability.[1][17]

  • Copolymerization: Incorporating comonomers is a powerful strategy to tune thermal properties. The inclusion of rigid cyclic units like 1,4-cyclohexanedimethanol (CHDM) into PBF can dramatically increase both Tg and Tm.[14] Conversely, adding flexible soft segments like poly(propylene oxide) reduces Tg and can induce amorphous characteristics, creating materials with elastomeric properties.[10]

Experimental Protocols

The data presented in this guide are primarily derived from two standard thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures of polymers, including Tg, Tm, and crystallization temperatures (Tc).

  • Methodology: A small sample (typically 3-10 mg) is sealed in an aluminum pan. It is then subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A common procedure involves a "heat-cool-heat" cycle to erase the sample's prior thermal history.[6]

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) to a temperature above its melting point (e.g., 210-280°C).[17][12] This scan reveals the initial thermal properties.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0°C or -30°C).[6][12] This allows for the observation of melt crystallization (Tc).

    • Second Heating Scan: The sample is reheated at the same rate as the first scan. Data from this scan is typically used to report Tg and Tm, as it reflects the intrinsic properties of the material from a known amorphous or semi-crystalline state.[17]

  • Data Interpretation: The glass transition (Tg) is observed as a step-like change in the heat flow curve. Crystallization events (Tc) are exothermic peaks, while melting (Tm) is an endothermic peak.

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition profile of a polymer by monitoring its mass change as a function of temperature.

  • Methodology: A sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, typically nitrogen, to study thermal degradation, or air to study oxidative degradation. The mass of the sample is recorded continuously.

  • Data Interpretation: The resulting TGA curve plots percentage weight loss against temperature. Key data points include the onset temperature of decomposition, the temperature at 5% or 10% weight loss (Td,5% or Td,10%), which is a common measure of thermal stability, and the temperature of the maximum rate of decomposition (Td,max), identified from the peak of the derivative TGA curve.[15] Furan-based polyesters are generally considered thermally stable, with decomposition often starting above 300-350°C.[10][13]

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a furan-based copolyester based on desired thermal performance characteristics.

Material_Selection_Workflow start Define Application Requirements tg_check High Glass Transition Temperature (Tg) Needed? start->tg_check tm_check Specific Melting / Processing Temperature (Tm) Range? tg_check->tm_check  No select_pef Consider PEF or Copolymers with Rigid Moieties (e.g., PEBF, PBF-co-CHDM) tg_check->select_pef  Yes flex_check Flexibility or Elasticity Required? tm_check->flex_check  Higher Tm select_long_diol Consider Homopolyesters with Longer Diol Chains (e.g., PBF, PHF) tm_check->select_long_diol  Lower Tm select_soft_copolymer Consider Copolymers with Flexible Segments (e.g., PBF-co-PPOF) flex_check->select_soft_copolymer  Yes evaluate Synthesize & Evaluate Candidate Polymer flex_check->evaluate  No select_pef->tm_check select_long_diol->flex_check select_soft_copolymer->evaluate

Furan copolyester selection workflow based on thermal needs.

References

A Comparative Guide to the Barrier Properties of Diethyl furan-2,5-dicarboxylate (DEFDC) Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced packaging materials with superior barrier properties is a critical endeavor in the pharmaceutical and food industries, where protecting sensitive products from atmospheric gases and moisture is paramount. In this context, bio-based polymers derived from Diethyl furan-2,5-dicarboxylate (DEFDC) are emerging as promising alternatives to traditional petroleum-based plastics. This guide provides an objective comparison of the barrier performance of DEFDC-derived polymers against other common materials, supported by experimental data and detailed methodologies.

Introduction to DEFDC-Derived Polymers

Polymers derived from this compound, a diester of the bio-based monomer 2,5-furandicarboxylic acid (FDCA), are gaining significant attention. These furanic polyesters, most notably Poly(ethylene furanoate) (PEF), are positioned as potential replacements for Poly(ethylene terephthalate) (PET) due to their enhanced barrier properties, mechanical strength, and origin from renewable resources. The synthesis of these polymers typically involves a transesterification reaction between DEFDC and a diol, followed by polycondensation.

Comparative Barrier Performance

The primary function of a barrier polymer is to prevent the permeation of gases such as oxygen and carbon dioxide, as well as water vapor, all of which can degrade the quality and shelf-life of packaged goods.

Quantitative Data Summary

The following tables summarize the oxygen transmission rate (OTR), water vapor transmission rate (WVTR), and carbon dioxide (CO₂) barrier improvement factor for key DEFDC-derived polymers compared to conventional alternatives.

Table 1: Oxygen Transmission Rate (OTR) of Various Polymers

PolymerOTR (cm³·mm/m²·day·atm)Reference PolymerOTR Improvement Factor vs. PET
PEF 0.04 - 0.1PET~10-11x better[1][2]
PBF ~0.3PET~3-5x better
2,4-PBF Significantly lower than 2,5-PBF2,5-PBF~50x better[3][4]
PET 0.4 - 1.2--
PEN ~0.1 - 0.2PET~5-10x better

Lower OTR values indicate better oxygen barrier properties.

Table 2: Water Vapor Transmission Rate (WVTR) of Various Polymers

PolymerWVTR (g·mm/m²·day)Reference PolymerWVTR Improvement Factor vs. PET
PEF ~1.5 - 2.5PET~2-5x better[1]
PBF Data less available, generally better than PETPET-
PET ~3 - 5--
PEN ~1 - 2PET~2-3x better

Lower WVTR values indicate better moisture barrier properties.

Table 3: Carbon Dioxide (CO₂) Barrier Improvement of PEF Compared to PET

PolymerCO₂ Permeability Reduction Factor vs. PET
PEF ~19x better[1][3]

A higher reduction factor indicates better CO₂ barrier properties.

Experimental Protocols

The barrier properties cited in this guide are determined using standardized testing methodologies. Below are detailed descriptions of the key experimental protocols.

Oxygen Transmission Rate (OTR) Measurement

Standard: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.[5][6][7]

Methodology:

  • Sample Preparation: A sample of the polymer film with a defined thickness is cut to the appropriate size for the test cell.

  • Apparatus: The film is clamped in a diffusion cell, creating a sealed barrier between two chambers.

  • Test Procedure: One chamber is purged with a stream of nitrogen gas (carrier gas), while the other chamber is filled with oxygen gas.

  • Detection: As oxygen molecules permeate through the polymer film into the nitrogen stream, they are transported to a coulometric sensor.

  • Quantification: The sensor generates an electrical current that is directly proportional to the amount of oxygen detected. The steady-state transmission rate is then calculated.[5][8]

  • Conditions: The test is typically conducted under controlled temperature and humidity conditions, as these can significantly influence the permeation rate.

Water Vapor Transmission Rate (WVTR) Measurement

Standard: ASTM F1249 - Standard Test Method for Water Vapor Transmission Rate Through Plastic Film and Sheeting Using a Modulated Infrared Sensor.[9][10][11]

Methodology:

  • Sample Preparation: A film sample is prepared and sealed in a diffusion cell.

  • Apparatus: The cell is divided into a dry chamber and a chamber with a controlled high relative humidity.

  • Test Procedure: A constant flow of dry nitrogen gas is passed through the dry chamber.

  • Detection: As water vapor permeates through the film from the high humidity side, it is carried by the nitrogen gas to a modulated infrared sensor.

  • Quantification: The sensor specifically detects water vapor, and its output is used to calculate the rate of water vapor transmission through the material.

  • Conditions: Temperature and relative humidity are precisely controlled throughout the test.

Carbon Dioxide (CO₂) Permeability Measurement

Standard: Based on differential pressure methods such as ISO 15105-1.

Methodology:

  • Sample Preparation: The polymer film is mounted in a permeation cell, separating a high-pressure side from a low-pressure (initially vacuum) side.

  • Apparatus: The setup includes the permeation cell, pressure transducers, and a vacuum system.

  • Test Procedure: Carbon dioxide gas is introduced into the high-pressure side of the cell.

  • Detection: The pressure increase on the low-pressure side is monitored over time using a pressure transducer.

  • Quantification: The rate of pressure rise at a steady state is used to calculate the gas transmission rate. The permeability can then be determined by normalizing for the film thickness and the pressure difference across the film.

Visualizing the Synthesis of DEFDC-Derived Polyesters

The synthesis of furan-based polyesters from this compound is a two-step process involving transesterification and polycondensation.

Polymer_Synthesis DEFDC This compound (DEFDC) Transesterification Transesterification (Melt Phase) DEFDC->Transesterification Diol Diol (e.g., Ethylene Glycol) Diol->Transesterification Catalyst1 Transesterification Catalyst Catalyst1->Transesterification Oligomers Bis(hydroxyalkyl) furanoate Oligomers Transesterification->Oligomers Formation of Ethanol Ethanol (byproduct) Transesterification->Ethanol Removal of Polycondensation Polycondensation (Solid-State or Melt) Oligomers->Polycondensation Catalyst2 Polycondensation Catalyst Catalyst2->Polycondensation Polymer Furan-Based Polyester (e.g., PEF) Polycondensation->Polymer High Molecular Weight ExcessDiol Excess Diol (byproduct) Polycondensation->ExcessDiol Removal of

Caption: Synthesis workflow of furan-based polyesters from DEFDC.

Structure-Property Relationship in Furan-Based Polyesters

The superior barrier properties of polymers like PEF compared to PET can be attributed to several molecular factors.

Structure_Property Structure Molecular Structure of Furan-Based Polyesters FuranRing Asymmetric Furan Ring Structure->FuranRing features ChainMobility Reduced Chain Mobility FuranRing->ChainMobility leads to Packing Efficient Chain Packing ChainMobility->Packing Barrier Enhanced Barrier Properties (Low Gas Permeability) ChainMobility->Barrier directly contributes to Packing->Barrier results in

References

Biodegradability of DEFDC-Based Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The drive towards a circular economy and sustainable materials has propelled research into bio-based and biodegradable polymers. Among these, polyesters derived from 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, are gaining significant attention as potential replacements for their petroleum-based counterparts. This guide provides a comparative analysis of the biodegradability of diethyl 2,5-furandicarboxylate (DEFDC)-based polyesters against other common biodegradable polyesters like polylactic acid (PLA), poly(ε-caprolactone) (PCL), and poly(butylene succinate) (PBS). The information presented here is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform material selection and degradation studies.

Comparative Biodegradability Data

The biodegradability of polyesters is influenced by a multitude of factors including their chemical structure, crystallinity, and the surrounding environment. The following tables summarize quantitative data from various studies, comparing the degradation of DEFDC-based polyesters with PLA, PCL, and PBS under different conditions: enzymatic, soil burial, and composting.

Table 1: Enzymatic Degradation of Various Polyesters

Enzymatic degradation studies assess the susceptibility of polymers to specific enzymes, providing insights into their biochemical breakdown mechanisms.

PolymerEnzymeTemperature (°C)TimeDegradation (% Weight Loss)Reference
PEF (amorphous film) Cutinase 1 from Thermobifida cellulosilytica (Thc_cut1)6572 hours100%[1]
PEF (powder, low MW) Cutinase 1 from Thermobifida cellulosilytica (Thc_cut1)5096 hours~80%[1]
PEF (powder, high MW) Cutinase 1 from Thermobifida cellulosilytica (Thc_cut1)5096 hours~40%[1]
PEF-co-PLA (93% PLA) Lipase3756 days~12%[2]
PEF-co-PLA (27% PLA) Lipase3756 days~2%[2]
PLA Proteinase K3714 days~80%[3]
PLA Lipase from Candida cylindracea4021 days1.4%[3]
PCL Lipase from Rhizopus delemar30100 hours>90%[4]
PCL Lipase from Candida antarctica (CALB)3724 hours100%[5]
PBS Lipase from Pseudomonas cepacia37150 hours~80%[6]
PBS Cutinase374 hours>60%[5]
Table 2: Soil Burial Degradation of Various Polyesters

Soil burial tests simulate the degradation of materials in a natural soil environment, where a consortium of microorganisms contributes to the breakdown process.

PolymerSoil TypeTemperature (°C)TimeDegradation (% Weight Loss)Reference
DEFDC-based Copolyester (with aliphatic diacids) Garden SoilAmbient55 daysUp to 67%[7]
PLA Natural SoilAmbient90 days~1%[8]
PLA/Kenaf Composite Landfill SoilAmbient6 months4-17%[9]
PLA/Paddy Straw Composite Outdoor SoilAmbient6 monthsIncreased with filler content[10]
PCL Standard Soil256 months~80%[11]
PBS Outdoor SoilAmbient150 days~60%[12]
Table 3: Compost Degradation of Various Polyesters

Composting provides an accelerated degradation environment with elevated temperatures and high microbial activity. Biodegradation is often measured by the evolution of carbon dioxide.

PolymerComposting ConditionsTimeBiodegradation (% Mineralization)Reference
PEF Controlled composting (58°C)>100 daysSlower than PLA[13]
PLA Controlled composting (58°C)113 days~90%[13]
PLA + PBAT + Starch Industrial CompostingNot specifiedAccelerated degradation[14]
PCL Controlled composting (60°C)45 days>90%[15]
PBS Controlled composting (58°C)50 days~80%[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biodegradability studies. Below are outlines of typical experimental protocols for the key degradation tests.

Enzymatic Degradation Assay

This method evaluates the degradation of a polyester film or powder in the presence of a specific enzyme.

  • Material Preparation:

    • Prepare thin films of the polyester (e.g., by solvent casting or melt-pressing) or use powdered samples of a defined particle size.

    • Wash the samples with ethanol and deionized water to remove any surface impurities and dry to a constant weight.

  • Enzyme Solution Preparation:

    • Prepare a buffer solution of the optimal pH for the chosen enzyme (e.g., phosphate buffer for lipases, Tris-HCl for cutinases).[1]

    • Dissolve the enzyme (e.g., Lipase from Pseudomonas cepacia, Cutinase from Thermobifida cellulosilytica) in the buffer solution to a specific concentration (e.g., 1 mg/mL).[5]

  • Degradation Experiment:

    • Place a pre-weighed polyester sample in a vial containing the enzyme solution.

    • Incubate the vials at the optimal temperature for the enzyme (e.g., 37°C or 65°C) with gentle shaking.[1][5]

    • At predetermined time intervals, remove the samples, wash them thoroughly with deionized water to stop the enzymatic reaction, and dry them to a constant weight.

  • Analysis:

    • Calculate the percentage of weight loss.

    • Analyze the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).[16][17]

    • Characterize changes in molecular weight using Gel Permeation Chromatography (GPC).

    • Analyze the degradation products in the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1]

Soil Burial Test (ISO 17556)

This standardized test determines the ultimate aerobic biodegradability of plastic materials in soil.

  • Soil Preparation:

    • Use a standard or natural soil with known characteristics (pH, moisture content, organic matter content).

    • Adjust the moisture content of the soil to 40-60% of its water-holding capacity.

  • Sample Preparation:

    • Cut the polyester material into small pieces or use it in powder form.

    • Mix a known amount of the test material with the prepared soil.

  • Incubation:

    • Place the soil-polymer mixture in a controlled environment (e.g., a respirometer) at a constant temperature (typically 20-28°C) in the dark.

    • Aerate the system with CO2-free air and maintain the moisture content throughout the test.

  • Measurement of Biodegradation:

    • Measure the amount of CO2 evolved over time using a suitable method (e.g., trapping in a barium hydroxide solution and titration, or using an infrared gas analyzer).

    • The test is continued until the rate of CO2 evolution plateaus, typically for up to 6 months or longer.

  • Calculation:

    • Calculate the percentage of biodegradation by comparing the cumulative amount of CO2 evolved with the theoretical amount of CO2 that can be produced from the carbon content of the test material.

Controlled Composting Test (ASTM D5338)

This method determines the aerobic biodegradation of plastic materials under controlled composting conditions.

  • Inoculum and Compost Preparation:

    • Use a mature, stable compost derived from the aerobic composting of organic waste as the inoculum.

    • The compost should have a neutral pH and a suitable carbon-to-nitrogen (C/N) ratio.[18]

  • Sample Preparation:

    • Prepare the test material in the form of film, powder, or small pieces.

    • Mix the test material with the compost inoculum.

  • Composting Bioreactors:

    • Place the mixture in temperature-controlled bioreactors.

    • Maintain the temperature in the thermophilic range (typically 58 ± 2°C).

    • Aerate the reactors with CO2-free air and maintain a high humidity level.

  • Measurement of CO2 Evolution:

    • Continuously monitor the CO2 produced from the bioreactors.

    • The test duration is typically 45 to 180 days, or until a plateau in CO2 evolution is reached.

  • Data Analysis:

    • Calculate the percentage of biodegradation based on the cumulative CO2 produced relative to the theoretical maximum.

    • At the end of the test, the compost can be sieved to assess the disintegration of the material.

Visualizing the Biodegradability Assessment Workflow

The following diagram illustrates a typical workflow for a comprehensive biodegradability study of a new polyester.

Biodegradability_Workflow cluster_prep 1. Sample Preparation cluster_degradation 2. Degradation Studies cluster_analysis 3. Analysis & Data Collection cluster_conclusion 4. Conclusion Polymer Test Polyester (e.g., DEFDC-based) FilmPrep Film/Powder Preparation Polymer->FilmPrep Alternatives Control Polyesters (PLA, PCL, PBS) Alternatives->FilmPrep Characterization Initial Characterization (MW, Crystallinity, Thermal Properties) FilmPrep->Characterization Enzymatic Enzymatic Degradation Characterization->Enzymatic Soil Soil Burial (ISO 17556) Characterization->Soil Compost Composting (ASTM D5338) Characterization->Compost WeightLoss Weight Loss Measurement Enzymatic->WeightLoss SEM Surface Morphology (SEM) Enzymatic->SEM GPC Molecular Weight (GPC) Enzymatic->GPC Products Degradation Product Analysis (HPLC/MS) Enzymatic->Products Soil->WeightLoss CO2 CO2 Evolution Monitoring Soil->CO2 Soil->SEM Soil->GPC Compost->WeightLoss Compost->CO2 Comparison Comparative Data Analysis WeightLoss->Comparison CO2->Comparison Mechanism Elucidation of Degradation Mechanism SEM->Mechanism GPC->Mechanism Products->Mechanism Comparison->Mechanism Report Publishable Report Mechanism->Report

Caption: Experimental workflow for comparative biodegradability assessment.

Signaling Pathways and Logical Relationships

The degradation of polyesters, whether enzymatic or in a natural environment, follows a series of logical steps. The following diagram illustrates the general pathway of polyester biodegradation.

Degradation_Pathway Polyester Intact Polyester (High Molecular Weight) Adsorption Microbial Adhesion / Enzyme Adsorption on Polymer Surface Polyester->Adsorption Hydrolysis Extracellular Enzymatic Hydrolysis (Depolymerization) Adsorption->Hydrolysis Oligomers Water-Soluble Oligomers & Monomers Hydrolysis->Oligomers Assimilation Microbial Assimilation Oligomers->Assimilation Metabolism Intracellular Metabolism Assimilation->Metabolism Mineralization Mineralization Metabolism->Mineralization Biomass New Biomass Metabolism->Biomass CO2_H2O CO2 + H2O (Aerobic) Mineralization->CO2_H2O CH4_CO2 CH4 + CO2 (Anaerobic) Mineralization->CH4_CO2

Caption: General pathway of polyester biodegradation.

References

Comparing Diethyl furan-2,5-dicarboxylate with terephthalic acid (TPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Diethyl Furan-2,5-dicarboxylate vs. Terephthalic Acid for High-Performance Polyesters

For researchers and professionals in polymer science and drug development, the choice of monomer is a critical decision that dictates the final properties and sustainability of a polyester. This guide provides an objective comparison between the bio-based this compound (DFDC) and the petroleum-derived Terephthalic Acid (TPA), focusing on their application in producing high-performance polyesters, namely Polyethylene Furanoate (PEF) and Polyethylene Terephthalate (PET), respectively.

Chemical Structure and Synthesis Overview

The fundamental difference between DFDC and TPA lies in their aromatic core. DFDC features a furan ring, a five-membered aromatic heterocycle derivable from renewable biomass, while TPA is based on a benzene ring, typically sourced from petroleum. This structural distinction significantly influences the properties of the resulting polymers.

This compound (DFDC) is synthesized from 2,5-Furandicarboxylic acid (FDCA), which is recognized as a key bio-based platform chemical. FDCA can be produced from the dehydration of sugars like fructose. The subsequent esterification of FDCA with ethanol yields DFDC.

Terephthalic Acid (TPA) is a large-scale commodity chemical produced primarily through the oxidation of p-xylene, a component of crude oil. The Amoco process is the most widely used industrial method for TPA production.

Below are the chemical structures of DFDC and TPA.

Chemical_Structures cluster_DFDC This compound (DFDC) cluster_TPA Terephthalic Acid (TPA) DFDC DFDC DFDC_label C₁₀H₁₂O₅ TPA TPA TPA_label C₈H₆O₄

Caption: Chemical structures of this compound and Terephthalic Acid.

Polymer Synthesis Workflow

Both DFDC and TPA are key monomers in the synthesis of polyesters through polycondensation with a diol, most commonly ethylene glycol. The resulting polymers are Polyethylene Furanoate (PEF) from DFDC and Polyethylene Terephthalate (PET) from TPA.

The general workflow for the synthesis of these polyesters is illustrated below.

Polyester_Synthesis_Workflow Monomers Monomers (DFDC or TPA + Ethylene Glycol) Polycondensation Melt Polycondensation (Catalyst, High Temperature, Vacuum) Monomers->Polycondensation Polymer Molten Polymer (PEF or PET) Polycondensation->Polymer Extrusion Extrusion and Pelletization Polymer->Extrusion Pellets Polymer Pellets Extrusion->Pellets Processing Further Processing (e.g., Injection Molding, Film Extrusion) Pellets->Processing Product Final Product (Bottles, Films, Fibers) Processing->Product

Caption: Generalized workflow for polyester (PEF or PET) synthesis.

Comparative Performance Data

The performance of polyesters derived from DFDC and TPA exhibits notable differences, particularly in thermal, mechanical, and barrier properties. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of PEF vs. PET
PropertyPEF (from DFDC)PET (from TPA)Key Advantage of PEF
Glass Transition Temperature (Tg) ~85-92 °C[1]~70-80 °C[1]Higher service temperature
Melting Temperature (Tm) ~210-220 °C~250-260 °CLower processing energy
Thermal Stability (Td) ~350 °C[2]~350 °C[2]Comparable
Table 2: Mechanical Properties of PEF vs. PET
PropertyPEF (from DFDC)PET (from TPA)Key Advantage of PEF
Young's Modulus ~1.9-2.0 GPa[2]~1.1-1.3 GPa[2]Higher stiffness and rigidity
Tensile Strength ~76 MPa[2]~50 MPa[2]Stronger material
Elongation at Break Up to 450%[2]VariesComparable ductility
Table 3: Barrier Properties of PEF vs. PET
PropertyPEF (from DFDC)PET (from TPA)Improvement Factor for PEF
Oxygen (O₂) Barrier Significantly HigherLower~10 times better[3]
Carbon Dioxide (CO₂) Barrier Significantly HigherLower~16-20 times better[4]
Water (H₂O) Vapor Barrier HigherLower~2 times better[5]

The logical relationship in the comparison of properties is visualized in the following diagram.

Performance_Comparison_Logic cluster_Properties Key Performance Properties DFDC DFDC (Bio-based) PEF PEF DFDC->PEF TPA TPA (Petroleum-based) PET PET TPA->PET Thermal Thermal Properties (Higher Tg, Lower Tm) PEF->Thermal Mechanical Mechanical Properties (Higher Modulus & Strength) PEF->Mechanical Barrier Barrier Properties (Superior O₂, CO₂, H₂O) PEF->Barrier

Caption: Logical flow comparing DFDC and TPA through their polymer derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of the monomers and the characterization of the resulting polymers are crucial for reproducible research.

Synthesis of this compound (DFDC)

This protocol is based on the esterification of 2,5-Furandicarboxylic acid (FDCA).

  • Materials: 2,5-Furandicarboxylic acid (FDCA), absolute ethanol, sulfuric acid.

  • Procedure:

    • Add FDCA to a flask with an excess of absolute ethanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture with continuous stirring at approximately 78°C. A Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

    • Monitor the reaction progress using a suitable technique (e.g., NMR spectroscopy).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • The crude product can be purified by extraction with a suitable solvent (e.g., 2-methyltetrahydrofuran), followed by washing the organic layer with a saturated aqueous brine solution and deionized water.

    • Dry the organic layer (e.g., over MgSO₄), filter, and remove the solvent in vacuo to obtain the final product.

Synthesis of Terephthalic Acid (TPA)

This protocol describes a typical industrial process involving the oxidation of p-xylene.

  • Materials: p-xylene, acetic acid, cobalt acetate, manganese acetate, hydrogen bromide, compressed air.

  • Procedure:

    • In a high-pressure reactor, combine p-xylene with acetic acid as the solvent.

    • Add the catalyst system, which typically consists of cobalt and manganese salts and a source of bromide ions.

    • Heat the mixture to approximately 200°C and pressurize with compressed air to around 2 MPa.

    • Maintain these conditions to allow for the liquid-phase oxidation of p-xylene to TPA.

    • After the reaction, cool the mixture, which will cause the crude TPA to precipitate.

    • The crude TPA is then subjected to a purification process. This often involves dissolving it in water at high temperature and pressure (e.g., 250°C and 5 MPa) and treating it with hydrogen to reduce impurities.

    • Subsequent cooling of the aqueous solution allows for the crystallization of pure TPA, which is then filtered and dried.

Polymer Characterization

The following standard methods are recommended for the characterization of PEF and PET.

  • Thermal Properties (DSC): The glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 .[1][6][7][8][9] A typical procedure involves heating a small sample of the polymer at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[1]

  • Mechanical Properties: Tensile properties such as Young's modulus, tensile strength, and elongation at break can be measured following ASTM D882 for thin films.[3][10][11][12] The test involves stretching a specimen of a defined geometry at a constant rate of extension until it breaks.

  • Gas Barrier Properties:

    • Oxygen Transmission Rate (OTR): OTR can be measured using various sensor technologies as described in ASTM F2622 or specifically with a coulometric sensor as per ASTM D3985 .[2][13][14][15][16] ISO 15105-2 also provides a standard method for determining gas transmission rates.[4][17][18][19][20]

    • Water Vapor Transmission Rate (WVTR): WVTR is typically determined using a modulated infrared sensor according to ASTM F1249 .[5][21][22][23]

Conclusion

This compound presents a compelling bio-based alternative to the petroleum-derived terephthalic acid for the production of high-performance polyesters. The resulting polymer, PEF, demonstrates superior mechanical and barrier properties compared to PET, which can lead to performance advantages in applications such as food and beverage packaging. While the thermal stability of both polymers is comparable, the lower melting point of PEF could offer benefits in terms of processing energy. The choice between DFDC and TPA will ultimately depend on the specific performance requirements of the application, as well as considerations of sustainability and cost. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and develop novel polyester materials.

References

A Comparative Guide to the Mechanical Properties of Polymers Derived from Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of polymers derived from Diethyl furan-2,5-dicarboxylate (DEFDC), a bio-based monomer, against their petroleum-based counterparts. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for material selection and development in various scientific applications.

Introduction to DEFDC-Based Polymers

Polymers synthesized from this compound (DEFDC) are a class of furan-based polyesters that are gaining significant attention as sustainable alternatives to traditional plastics. DEFDC is derived from renewable biomass resources, making these polymers an environmentally friendly option. The furan ring in the polymer backbone imparts unique properties, often enhancing thermal stability and barrier performance compared to their linear aliphatic or aromatic counterparts. The most common method for synthesizing these polymers is through melt polymerization, involving a transesterification reaction between DEFDC and a suitable diol, followed by polycondensation.

Comparative Analysis of Mechanical Properties

The mechanical performance of polymers is a critical factor in determining their suitability for various applications. This section compares the key mechanical properties of several furan-based polyesters derived from the 2,5-furandicarboxylic acid (FDCA) family, to which DEFDC belongs, with their widely used petroleum-based analogues.

Data Summary

The following table summarizes the tensile properties of selected furan-based polyesters and their petroleum-based alternatives.

Polymer NameMonomersTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Furan-Based Polyesters (Bio-based)
Poly(ethylene furanoate) (PEF)Ethylene glycol + FDCA/DMFD/DEFDC2.1 - 2.45[1][2]35 - 84.07[1][2][3]3 - 6[4][5]
Poly(propylene furanoate) (PPF)1,3-propanediol + FDCA/DMFD/DEFDC1.5[1]68 - 90[1][2][3]-
Poly(butylene furanoate) (PBF)1,4-butanediol + FDCA/DMFD/DEFDC0.9544-
Poly(hexamethylene furanoate) (PHF)1,6-hexanediol + FDCA/DMFD/DEFDC0.49335.5210
Petroleum-Based Polyesters
Poly(ethylene terephthalate) (PET)Ethylene glycol + Terephthalic acid2.0[1]45[1]-
Poly(butylene terephthalate) (PBT)1,4-butanediol + Terephthalic acid---

Note: The properties of polymers derived from DEFDC are expected to be highly similar to those derived from 2,5-furandicarboxylic acid (FDCA) and its dimethyl ester (DMFD), as the final polymer structure is identical.

Logical Relationship of DEFDC-Based Polymers and Alternatives

The following diagram illustrates the relationship between the bio-based monomer DEFDC, the resulting polymers, and their comparison with petroleum-based alternatives.

G cluster_bio Bio-Based Route cluster_petro Petroleum-Based Route DEFDC This compound (DEFDC) Furan_Polymers Furan-Based Polyesters (e.g., PEF, PBF) DEFDC->Furan_Polymers Polymerization Comparison Mechanical Properties Comparison Furan_Polymers->Comparison TPA Terephthalic Acid (TPA) Petro_Polymers Petroleum-Based Polyesters (e.g., PET, PBT) TPA->Petro_Polymers Polymerization Petro_Polymers->Comparison

References

Assessing the Purity of Synthesized Diethyl furan-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition towards bio-based chemicals is paramount for sustainable industrial development. Diethyl furan-2,5-dicarboxylate (DFDC) is a promising bio-derived monomer, offering a renewable alternative to petroleum-based counterparts like Diethyl terephthalate (DET) in the synthesis of polyesters and other polymers. The purity of DFDC is a critical determinant of the final polymer's properties, including its molecular weight, thermal stability, and mechanical strength. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized DFDC, presents a comparative analysis with DET, and offers detailed experimental protocols.

Synthesis of this compound and Potential Impurities

A prevalent method for synthesizing DFDC is the Fischer esterification of furan-2,5-dicarboxylic acid (FDCA) with ethanol, utilizing an acid catalyst such as sulfuric acid, typically under reflux conditions. While this method can yield high-purity DFDC, several potential impurities can arise from the reaction and subsequent work-up processes.

Potential Impurities in Synthesized DFDC:

  • Furan-2,5-dicarboxylic acid (FDCA): Unreacted starting material.

  • Monoethyl furan-2,5-dicarboxylate: Incomplete esterification product.

  • Residual Ethanol: Trapped solvent from the reaction.

  • Residual Acid Catalyst: Catalyst remaining after work-up.

  • By-products from side reactions: Such as ether formation from ethanol.

The following diagram illustrates a typical synthesis and purification workflow for DFDC.

Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification FDCA Furan-2,5-dicarboxylic Acid (FDCA) Reaction Reflux FDCA->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst H₂SO₄ Catalyst Catalyst->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Reaction Mixture Extraction Solvent Extraction Quenching->Extraction Washing Washing (e.g., NaHCO₃ solution) Extraction->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_DFDC Crude DFDC Evaporation->Crude_DFDC Purification_Method Purification (e.g., Recrystallization or Chromatography) Crude_DFDC->Purification_Method Pure_DFDC Pure this compound Purification_Method->Pure_DFDC

A typical workflow for the synthesis and purification of DFDC.

Comparative Analysis of Purity Assessment Methods

A multi-technique approach is recommended for the comprehensive assessment of DFDC purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful analytical tools for this purpose.

The following diagram illustrates the analytical workflow for assessing the purity of synthesized DFDC.

Analytical Workflow for Purity Assessment of Synthesized DFDC cluster_analytical_techniques Purity Analysis Synthesized_DFDC Synthesized DFDC Sample HPLC HPLC Analysis Synthesized_DFDC->HPLC Sample Preparation GCMS GC-MS Analysis Synthesized_DFDC->GCMS Sample Preparation qNMR qNMR Analysis Synthesized_DFDC->qNMR Sample Preparation Purity_Report Comprehensive Purity Report HPLC->Purity_Report Quantitative Purity (Area %) Impurity Profile GCMS->Purity_Report Impurity Identification (Mass Spectra) Quantitative Purity (Area %) qNMR->Purity_Report Absolute Purity (% w/w) Structural Confirmation Impurity Quantification

Workflow for the comprehensive purity analysis of synthesized DFDC.
Data Presentation: Purity Assessment of a Synthesized DFDC Batch

The following table summarizes the hypothetical purity assessment results for a single batch of synthesized DFDC using three different analytical techniques.

Analytical TechniquePurity (%)Key Findings
HPLC 99.2 (Area %)Detection of minor impurities corresponding to unreacted FDCA and the monoethyl ester.
GC-MS 99.5 (Area %)Identification of trace amounts of residual ethanol and a minor unidentified peak.
qNMR 99.1 (w/w %)Absolute purity determination against a certified internal standard, confirming the presence of minor impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of DFDC and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • DFDC reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the DFDC reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized DFDC sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the synthesized DFDC by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using a calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in synthesized DFDC.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, suitable for polar compounds)

Reagents:

  • Solvent for sample dissolution (e.g., dichloromethane or ethyl acetate, GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized DFDC in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by calculating the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity of synthesized DFDC.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized DFDC and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).

  • Data Processing: Phase the spectrum and perform a baseline correction. Integrate a well-resolved signal of DFDC (e.g., the furan protons) and a signal of the internal standard.

  • Purity Calculation: Calculate the absolute purity (w/w %) of the DFDC sample using the following formula:

    Purity (%) = (I_sample / N_sample) × (N_IS / I_IS) × (MW_sample / m_sample) × (m_IS / MW_IS) × P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Performance Comparison: this compound (DFDC) vs. Diethyl terephthalate (DET)

DFDC is a direct bio-based alternative to DET, which is derived from petroleum. Both are used in the production of polyesters, with poly(ethylene furanoate) (PEF) from DFDC and poly(ethylene terephthalate) (PET) from DET being the most notable examples.

Comparative Data of Resulting Polymers (PEF vs. PET)
PropertyPoly(ethylene furanoate) (PEF) from DFDCPoly(ethylene terephthalate) (PET) from DET
Source Renewable (Bio-based)Fossil-based
Glass Transition Temperature (Tg) ~85-95 °C~70-80 °C
Tensile Modulus Higher than PETLower than PEF
Gas Barrier Properties (O₂, CO₂) Significantly better than PET[1][2]Standard

The higher glass transition temperature of PEF indicates better thermal stability at elevated temperatures compared to PET.[3] Furthermore, the superior gas barrier properties of PEF make it an attractive candidate for food and beverage packaging applications.[1][2] The enhanced mechanical properties, such as a higher tensile modulus, suggest that PEF could potentially be used to produce thinner and lighter-weight articles with comparable strength to those made from PET.[4]

Conclusion

The purity of synthesized this compound is a critical parameter that dictates its suitability for polymerization and the performance of the resulting bio-based materials. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, provides a comprehensive assessment of purity and impurity profiles. When compared to its petroleum-based counterpart, Diethyl terephthalate, DFDC offers a sustainable alternative that can lead to polymers with enhanced thermal and barrier properties, making it a highly promising monomer for the future of the polymer industry.

References

Safety Operating Guide

Proper Disposal of Diethyl Furan-2,5-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of diethyl furan-2,5-dicarboxylate, a common reagent in the development of bio-based polymers.

This compound is recognized for its role as a monomer in the synthesis of polyesters.[1] While instrumental in research, adherence to correct disposal protocols is critical to maintain a safe laboratory environment and meet regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) and First Aid:

Protection TypeSpecificationFirst Aid Measures
Eye Protection Chemical safety goggles or glasses with side shields.Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).Wash off with soap and plenty of water.
Skin and Body Laboratory coat.Remove contaminated clothing and wash before reuse.
Respiratory Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[2]Move the individual to fresh air.
Ingestion Do not eat, drink, or smoke when using this product.Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Waste Characterization and Disposal Protocol

Based on information for structurally similar compounds, this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, all chemical waste disposal must adhere to local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).

    • Crucially, do not mix this compound waste with other chemical wastes. [5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Non-hazardous chemical waste for disposal".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Disposal:

    • Dispose of the collected waste through your institution's established chemical waste disposal program.

    • This typically involves collection by a licensed environmental waste management contractor who will ensure disposal is in accordance with all relevant regulations.

Experimental Workflow: Polyester Synthesis

Understanding the context in which this compound is used can inform waste generation and handling. A common application is in the synthesis of polyesters, which generally follows a two-stage melt polycondensation method.[1]

experimental_workflow Experimental Workflow: Polyester Synthesis using this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Combine Reactants: - this compound - Diol (e.g., 1,4-Butanediol) - Catalyst (e.g., DBTO) degas Degas and Purge with Nitrogen reactants->degas transesterification Transesterification: Heat under Nitrogen (e.g., 130-150°C) degas->transesterification Initiate Reaction polycondensation Polycondensation: Heat under Vacuum (e.g., 160°C) transesterification->polycondensation dissolve Dissolve Polymer in Solvent (e.g., Chloroform) polycondensation->dissolve Cool and Collect Crude Polymer precipitate Precipitate in Non-Solvent (e.g., Cold Methanol) dissolve->precipitate wash_dry Wash and Dry Polymer precipitate->wash_dry final_product Final Polyester Product wash_dry->final_product Yields

Caption: Polyester synthesis workflow from this compound.

By following these safety and disposal guidelines, researchers can responsibly manage this compound waste, ensuring a safe laboratory environment and compliance with all applicable regulations.

References

Personal protective equipment for handling Diethyl furan-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl furan-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 53662-83-2). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Core Safety Information

Hazard Category Description GHS Hazard Statements
Eye Irritation Causes serious eye irritation.[1][2]H319
Skin Irritation Causes skin irritation.[2]H315
Respiratory Irritation May cause respiratory irritation.[2]H335
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure when handling this compound. The following table summarizes the required equipment based on standard laboratory safety protocols.

Protection Type Equipment Specification Purpose & Notes
Eye / Face Tightly fitting safety goggles or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust and splashes.[3]
Skin / Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat.Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[3]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]
Occupational Exposure Limits

Currently, there are no established occupational exposure limits for this compound.[1] Therefore, it is crucial to handle this chemical with care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Operational and Disposal Plans

Step-by-Step Handling Protocol

Safe handling requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Designate Area : Before starting, designate a specific area within a chemical fume hood for handling this compound.[3]

  • Verify Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[3]

  • Don PPE : Put on all required PPE as specified in the table above.

  • Minimize Dust : When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[3]

  • Avoid Contact : Do not allow the chemical to come into contact with eyes, skin, or clothing.[3]

  • Storage : Store in a tightly closed container in a cool, well-ventilated place. The recommended storage temperature is 2-8°C.[2][4]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Spill Response and Disposal

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

  • Spill Response :

    • Evacuate and ventilate the area.

    • Wear all required PPE, including respiratory protection.

    • Contain the spill and prevent it from entering drains.

    • Collect the spilled material, bind it, and pump it off. Dry material can be taken up, but avoid generating dust.

    • Clean the affected area thoroughly.

  • Disposal :

    • Waste material must be disposed of in accordance with national and local regulations.

    • Leave chemicals in their original containers and do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate work area in fume hood check_safety Verify safety equipment (shower, eyewash) prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe weigh Weigh/transfer solid carefully don_ppe->weigh react Perform experiment weigh->react decontaminate Decontaminate work area react->decontaminate spill Spill Occurs react->spill Potential Hazard exposure Personal Exposure react->exposure Potential Hazard dispose_waste Dispose of waste per regulations decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill spill->contain cleanup_spill Clean Spill spill->cleanup_spill first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical evacuate->contain contain->cleanup_spill first_aid->medical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.